GSK2110183 hydrochloride
Description
Properties
Molecular Formula |
C18H17Cl3F2N4OS |
|---|---|
Molecular Weight |
481.77 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to GSK2110183 (Afuresertib) and its Interplay with the Akt Signaling Pathway
Executive Summary
This technical guide provides an in-depth examination of GSK2110183, also known as Afuresertib, a potent and selective pan-Akt inhibitor. We will dissect its core mechanism of action, focusing on its role as an ATP-competitive inhibitor of all three Akt isoforms. This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the scientific rationale and causality behind experimental approaches used to validate its activity. We will explore the critical role of the PI3K/Akt/mTOR signaling pathway in cellular homeostasis and its frequent dysregulation in oncology. Furthermore, this guide furnishes detailed, field-tested protocols for key assays, data interpretation insights, and visual schematics to provide a comprehensive understanding of GSK2110183's function and evaluation.
Introduction: The Critical Role of the PI3K/Akt Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism[1][2][3]. Its operation is tightly regulated, initiating when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface[4][5]. This engagement activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[1][3][5].
PIP3 acts as a docking site on the plasma membrane, recruiting proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB)[1][4]. This translocation facilitates the phosphorylation of Akt at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2), leading to its full activation[1][2].
1.1. Dysregulation in Disease and Akt as a Therapeutic Target
Hyperactivation of the Akt pathway is a hallmark of numerous human cancers, driving tumorigenesis, promoting resistance to therapy, and is often associated with poor prognosis[6][7][8]. This aberrant signaling can arise from various genetic and epigenetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in Akt itself[9]. Consequently, inhibiting the Akt kinase has emerged as a highly pursued therapeutic strategy in oncology[10].
1.2. Introducing GSK2110183 (Afuresertib)
GSK2110183 (Afuresertib) is an orally bioavailable, potent, and selective small molecule inhibitor designed to target the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3)[7][11][12]. Its development represents a targeted approach to counteract the oncogenic signaling driven by a dysregulated Akt pathway.
Core Mechanism of Action of GSK2110183
GSK2110183 functions as an ATP-competitive inhibitor[8][12][13]. This mode of action is crucial; it directly competes with endogenous ATP for binding within the catalytic kinase domain of the Akt protein. By occupying this pocket, GSK2110183 prevents the transfer of a phosphate group from ATP to Akt's downstream substrates, effectively shutting down the kinase's activity[14].
2.1. Biochemical Potency and Isoform Selectivity
In cell-free biochemical assays, GSK2110183 demonstrates high potency with distinct affinity for the three Akt isoforms.
| Target Isoform | Inhibitory Constant (Ki) |
| Akt1 | 0.08 nM[11][12] |
| Akt2 | 2 nM[11][12] |
| Akt3 | 2.6 nM[11][12] |
Table 1: Inhibitory potency of GSK2110183 against the three human Akt isoforms.
This pan-Akt inhibitory profile is significant, as different isoforms can have both overlapping and distinct roles in various cancer types.
2.2. Downstream Consequences of Akt Inhibition
By blocking Akt, GSK2110183 prevents the phosphorylation and subsequent regulation of a multitude of downstream effector proteins. This leads to several key anti-tumor effects:
-
Inhibition of Cell Proliferation: Akt normally phosphorylates and inactivates cell cycle inhibitors like p21 and p27. Inhibition by GSK2110183 can lead to increased expression of these proteins, causing cell cycle arrest, often in the G1 phase[12].
-
Induction of Apoptosis: A primary role of Akt is to promote cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as BAD and the FOXO family of transcription factors. GSK2110183-mediated inhibition of Akt relieves this suppression, allowing these proteins to trigger programmed cell death[6][7][12].
-
Modulation of Glycogen Metabolism: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of this process is a key pharmacodynamic marker of GSK2110183 activity[12].
Experimental Validation of GSK2110183 Activity
A multi-faceted experimental approach is required to fully characterize the mechanism and efficacy of an Akt inhibitor. Here, we detail core protocols that serve as a self-validating system.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity (IC50 or Ki) of GSK2110183 on purified Akt isoforms.
Causality: This cell-free assay is the gold standard for confirming direct target engagement. It isolates the kinase, substrate, and inhibitor from other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. Methods like filter binding assays with radiolabeled ATP ([γ-33P]ATP) or fluorescence-based assays are commonly used[11].
Detailed Step-by-Step Methodology (Filter Binding Principle):
-
Enzyme Preparation: Recombinant human Akt1, Akt2, and Akt3 enzymes are diluted to a final concentration (e.g., 0.1-0.7 nM) in kinase buffer.
-
Compound Preparation: Prepare a serial dilution of GSK2110183 hydrochloride in DMSO, then dilute further in kinase buffer.
-
Pre-incubation: Mix the enzyme and the compound (or DMSO vehicle control) in a 96-well plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix containing a specific peptide substrate (e.g., GSKα peptide) and [γ-33P]ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
Termination & Capture: Stop the reaction and capture the radiolabeled, phosphorylated peptide product on a phospho-cellulose filter plate.
-
Washing: Wash the plate multiple times to remove unincorporated [γ-33P]ATP.
-
Detection: Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cellular Akt Signaling
Objective: To confirm that GSK2110183 inhibits Akt activity within a cellular context by measuring the phosphorylation status of Akt and its downstream substrates.
Causality: This assay provides crucial evidence of the drug's cell permeability and on-target activity in a biological system. Observing a dose-dependent decrease in the phosphorylation of Akt substrates like GSK-3β, while total protein levels remain unchanged, is a hallmark of specific Akt pathway inhibition[10][12]. Using both phospho-specific and total protein antibodies is a self-validating control, ensuring that observed changes are due to altered kinase activity, not protein degradation.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells with a known active Akt pathway (e.g., BT474, SKOV3)[12]. Once adhered, serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. Treat cells with increasing concentrations of GSK2110183 (and a vehicle control) for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins[15][16].
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[17]. BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in the blocking buffer. Use separate blots for different antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Protocol 3: Cell Viability Assay
Objective: To assess the functional consequences of Akt inhibition on cell proliferation and survival.
Causality: While kinase assays show direct inhibition and Western blots confirm cellular target engagement, viability assays (like MTS or CellTiter-Glo) measure the ultimate biological outcome. A dose-dependent decrease in cell viability demonstrates that the on-target inhibition of Akt translates into a desired anti-cancer effect, such as inducing apoptosis or arresting proliferation[12][18].
Detailed Step-by-Step Methodology (MTS Assay Principle):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of GSK2110183 (and a vehicle control).
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours, to allow for effects on proliferation to manifest.
-
Reagent Addition: Add a tetrazolium compound (e.g., MTS) to each well.
-
Incubation: Incubate for 1-4 hours. Metabolically active, viable cells will reduce the MTS into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and calculate the EC50 (the concentration that causes 50% reduction in viability).
Preclinical and Clinical Context
Afuresertib (GSK2110183) has been investigated in numerous preclinical models and clinical trials across various malignancies, including hematologic cancers and solid tumors[6][8][14]. In preclinical xenograft models, it has demonstrated dose-dependent tumor growth inhibition[12][13]. Clinically, it has been evaluated as a monotherapy and in combination with other agents, such as chemotherapy, to overcome treatment resistance[8][13][19]. For example, studies have explored its use in multiple myeloma, Langerhans cell histiocytosis, and platinum-resistant ovarian cancer, showing some clinical activity and a manageable safety profile[8][13][19]. These studies validate the therapeutic hypothesis that inhibiting the Akt pathway is a viable strategy in cancers where this pathway is a key driver of disease.
Conclusion
GSK2110183 (Afuresertib) is a well-characterized, potent, ATP-competitive pan-Akt inhibitor. Its mechanism of action is centered on the direct blockade of Akt kinase activity, leading to the inhibition of downstream signaling, which in turn suppresses cell proliferation and induces apoptosis in cancer cells with a dependency on this pathway. The experimental framework provided herein—combining biochemical assays, cellular mechanism validation, and functional outcome assessment—represents a robust, self-validating system for the thorough investigation of GSK2110183 and other kinase inhibitors targeting the crucial Akt signaling node.
References
-
Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem - NIH. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Afuresertib HCl | GSK-2110183 | CAS#1047644-62-1 | CAS#1047645-82-8 | AKT inhibitor. (n.d.). DC Chemicals. Retrieved February 3, 2026, from [Link]
-
What is Afuresertib used for? (2024, June 27). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
-
Berres, M. L., et al. (2017). A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis. Pediatric Blood & Cancer, 64(2), e26325. Retrieved February 3, 2026, from [Link]
-
Spencer, A., et al. (2015). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. Blood, 126(23), 1083. Retrieved February 3, 2026, from [Link]
-
Madhunapantula, S. V., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Pharmaceuticals, 14(12), 1234. Retrieved February 3, 2026, from [Link]
-
Blagden, S. P., et al. (2019). Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. Clinical Cancer Research, 25(10), 2966-2973. Retrieved February 3, 2026, from [Link]
-
Eser, P. Ö., et al. (2020). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. Oncogene, 39(21), 4159-4173. Retrieved February 3, 2026, from [Link]
-
Vasta, J. D., et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 16(8), 1435-1444. Retrieved February 3, 2026, from [Link]
-
Can someone advise on a detection problem p-Akt in western blot? (2014, February 5). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Andersen, M. A., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 33-41. Retrieved February 3, 2026, from [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]
-
Wang, Y., et al. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics, 40(18), 8339-8351. Retrieved February 3, 2026, from [Link]
-
AKT/PKB Signaling Pathway | PI3k Signaling. (2020, June 10). YouTube. Retrieved February 3, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved February 3, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.). Kanehisa Laboratories. Retrieved February 3, 2026, from [Link]
Sources
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What is Afuresertib used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Afuresertib (GSK2110183) – Pan-Akt Kinase Inhibition Profile
[1][2]
Executive Summary
Afuresertib (GSK2110183) represents a potent, ATP-competitive, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[1] Unlike allosteric inhibitors (e.g., MK-2206) that bind to the pleckstrin homology (PH) domain, Afuresertib binds directly to the ATP-binding pocket, delivering sub-nanomolar potency against Akt1 (
Chemical & Pharmacological Profile
Structural Properties
Afuresertib is an orally bioavailable thiophene-carboxamide derivative. Its design facilitates high affinity for the ATP-binding cleft of the Akt kinase domain, preventing phosphorylation of downstream effectors regardless of the activation state (e.g., membrane translocation).
-
IUPAC Name: N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide[2]
-
Molecular Formula:
[2][3][4] -
Solubility: Soluble in DMSO (>90 mg/mL); requires specific formulation (e.g., PEG300/Tween 80) for in vivo administration .
Potency Data (Enzymatic Inhibition)
Afuresertib exhibits a distinct selectivity profile, with highest potency against Akt1.[6] The
| Target Isoform | Mechanism | |
| Akt1 | 0.08 | ATP-Competitive |
| Akt2 | 2.0 | ATP-Competitive |
| Akt3 | 2.6 | ATP-Competitive |
Technical Insight: The sub-nanomolar affinity for Akt1 suggests that Afuresertib is particularly effective in tumors driven by AKT1 E17K mutations, a common oncogenic driver in breast and ovarian cancers.
Mechanism of Action & Signaling Dynamics
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation.[7][8] Hyperactivation of this pathway—via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase (RTK) amplification—leads to uncontrolled tumor growth.
Afuresertib interrupts this cascade by competitively occupying the ATP binding site of Akt.[9][7][8][10] This blockade prevents the phosphorylation of critical substrates including:
-
mTORC1: Regulates protein synthesis (via S6K and 4E-BP1).
-
GSK3
: Regulates cell cycle (Cyclin D1) and glucose metabolism. -
FOXO: Transcription factors involved in apoptosis (e.g., Bim, FasL).
Signaling Pathway Diagram
The following diagram illustrates the intervention point of Afuresertib within the PI3K/Akt signaling axis.[8]
Figure 1: Mechanistic intervention of Afuresertib in the PI3K/Akt cascade. Red T-bar indicates ATP-competitive inhibition.
Therapeutic Efficacy & Resistance Mechanisms[3][8][10][11]
Clinical Indications
Afuresertib has demonstrated clinical activity in hematologic malignancies (Multiple Myeloma) and solid tumors (Ovarian Cancer, Gastric Cancer).[10] In a Phase I study, it showed a favorable safety profile with dose-limiting toxicities primarily related to liver enzymes .
Resistance and Feedback Loops
A critical challenge in Akt inhibition is the feedback upregulation of upstream signaling.
-
mTORC1 Inhibition Feedback: Blocking Akt reduces mTORC1 activity, which normally suppresses RTKs (like IGF-1R) via a negative feedback loop. Relieving this suppression can lead to compensatory RTK activation.
-
Parallel Pathways: Resistance to ATP-competitive inhibitors like Afuresertib can be driven by the rewiring of parallel pathways, such as PIM kinase signaling, necessitating combination therapies .
Experimental Protocols
To ensure reproducibility, the following protocols utilize standardized controls and validated detection methods.
In Vitro Kinase Assay (Filter Binding)
This assay determines the
Reagents:
-
Recombinant Akt1, Akt2, or Akt3 enzyme.
-
Substrate: GSK
peptide (Ac-KKGGRARTSS-FAEPG-amide).[3][11] -
Radioisotope:
ATP.[3][11] -
Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 10 mM
.
Workflow:
-
Enzyme Prep: Dilute Akt enzyme to 0.1–0.7 nM in assay buffer.
-
Inhibitor Incubation: Add Afuresertib (serial dilutions in DMSO) to enzyme. Incubate for 60 min at RT to allow equilibrium binding.
-
Reaction Start: Add GSK
peptide and ATP mix.[3][11] -
Incubation: Incubate for 120 min at RT.
-
Termination: Stop reaction with phosphoric acid.
-
Filtration: Transfer to P81 phosphocellulose filter plates. Wash 3x with 0.75% phosphoric acid.
-
Quantification: Measure radioactivity via scintillation counting.
Cell Viability Assay (Proliferation)
Used to determine cellular
Workflow Diagram:
Figure 2: Standardized workflow for determining cellular potency of Afuresertib.
References
-
MedChemExpress. "Afuresertib (GSK2110183) | Akt Inhibitor." MedChemExpress Product Monograph. Link
-
Selleck Chemicals. "Afuresertib (GSK2110183) - PI3K/Akt/mTOR Inhibitor." Selleckchem Technical Data. Link
-
Spencer, A., et al. "The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma." Blood, 2014.[12] Link
-
Genomic Data. "Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors." Nature Communications, 2022. Link
-
ClinicalTrials.gov. "Study of Afuresertib Monotherapy in Japanese Relapsed Multiple Myeloma Patients." NCT02177682. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is Afuresertib used for? [synapse.patsnap.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. cancernetwork.com [cancernetwork.com]
GSK2110183 hydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of GSK2110183 Hydrochloride (Afuresertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2110183, more commonly known in the scientific literature as Afuresertib, is a highly potent and selective small molecule inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1][2][3] As an orally bioavailable, ATP-competitive pan-Akt kinase inhibitor, it has garnered significant interest within the oncology drug development community.[2][4][5] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism; its dysregulation is a frequent event in tumorigenesis.[1][3][6] Consequently, inhibitors like Afuresertib that can modulate this pathway represent a promising therapeutic strategy.[3][6]
This guide provides a detailed technical overview of the chemical and physical properties of GSK2110183 in its hydrochloride salt form, focusing on its structure and molecular weight. Understanding these fundamental characteristics is paramount for researchers engaged in preclinical and clinical studies, from designing in vitro assays to formulating dosing regimens.
Chemical Identity and Structure
The precise identification and structural elucidation of a compound are foundational to all subsequent research. GSK2110183 hydrochloride is systematically named and can be represented by various chemical notations.
The IUPAC name for this compound is N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride.[1][7][8] This nomenclature precisely describes the stereochemistry and the arrangement of all constituent atoms and functional groups.
Molecular Structure Visualization
A 2D representation of the chemical structure of GSK2110183 hydrochloride provides an immediate understanding of its key moieties: a substituted thiophene carboxamide core linked to a fluorophenylpropyl amine side chain and a chloro-substituted pyrazole.
Caption: 2D Chemical Structure of GSK2110183 Hydrochloride (Afuresertib HCl).
Chemical Identifiers
For unambiguous identification and cross-referencing in databases and literature, a set of standardized identifiers is crucial.
| Identifier | Value | Source |
| Compound Name | Afuresertib Hydrochloride | MedChemExpress[2] |
| Synonyms | GSK2110183 HCl, GSK2110183B | PubChem[8] |
| Molecular Formula | C₁₈H₁₈Cl₃FN₄OS | MedKoo[1], PubChem[8] |
| CAS Number | 1047645-82-8 | MedKoo[1], PubChem[8] |
| Parent (Free Base) CAS | 1047644-62-1 | Axon Medchem[7], PubChem[9] |
| PubChem CID | 46843056 | PubChem[8] |
| InChI Key | YFQJOPFTGMHYNV-YDALLXLXSA-N | MedKoo[1], PubChem[8] |
| SMILES | CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NCN)Cl.Cl | PubChem[8] |
Physicochemical Properties: Molecular Weight
The molecular weight is a fundamental physical property that dictates the molar relationships in experimental work, influencing everything from solution preparation to pharmacokinetic modeling.
| Compound Form | Molecular Weight ( g/mol ) | Source |
| GSK2110183 Hydrochloride | 463.78 (or 463.8) | MedKoo[1], PubChem[8] |
| GSK2110183 (Free Base) | 427.32 (or 427.3) | Selleck Chemicals[10], PubChem[9] |
The hydrochloride salt is often utilized in drug development to improve properties such as solubility and stability. It is essential for researchers to use the correct molecular weight corresponding to the specific form of the compound they are using to ensure accuracy in molar concentration calculations.
Mechanism of Action Context: The PI3K/Akt Pathway
GSK2110183 functions as an ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3), with Ki values in the low nanomolar range.[2][10] The PI3K/Akt pathway is a central node in cellular signaling, activated by growth factors and other extracellular signals. Activated Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.[6] In many cancers, this pathway is constitutively active, providing a clear rationale for targeted inhibition.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by GSK2110183.
Protocol Insight: Molecular Weight Verification
In a drug development setting, verifying the molecular weight of a synthesized or acquired compound is a critical quality control step. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Conceptual Workflow: ESI-TOF Mass Spectrometry
-
Sample Preparation: A dilute solution of GSK2110183 hydrochloride is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Electrospray ionization (ESI) is employed. The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous ions, primarily the [M+H]⁺ species.
-
Mass Analysis: The ions are accelerated into a Time-of-Flight (TOF) analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to its mass-to-charge ratio (m/z).
-
Detection & Data Analysis: The detector records the arrival time of the ions, generating a mass spectrum. The resulting spectrum for GSK2110183 would be analyzed for the peak corresponding to the protonated free base (Afuresertib), as the hydrochloride salt dissociates in solution. The expected m/z would be approximately 428.056, corresponding to the [C₁₈H₁₈Cl₂FN₄OS]⁺ ion.
Caption: Conceptual workflow for molecular weight verification by ESI-TOF MS.
Conclusion
GSK2110183 hydrochloride (Afuresertib) is a well-characterized Akt inhibitor with a molecular formula of C₁₈H₁₈Cl₃FN₄OS and a molecular weight of 463.78 g/mol . Its complex chemical structure, featuring multiple heterocyclic and functionalized aromatic rings, underpins its specific, high-affinity binding to the ATP pocket of Akt kinases. A thorough understanding of these core chemical properties is indispensable for any researcher or drug development professional working with this compound, ensuring experimental accuracy, reproducibility, and the sound interpretation of biological data.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46843057, Afuresertib. Retrieved February 3, 2026, from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of afuresertib. Retrieved February 3, 2026, from [Link]
-
Synapse. (2023, November 13). What are Akt inhibitor and how do you quickly get the latest development progress? Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46843056, Afuresertib Hydrochloride. Retrieved February 3, 2026, from [Link]
-
Bentham Science Publishers. (2020, April 1). Akt Pathway Inhibitors. Retrieved February 3, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. What are Akt inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Afuresertib Hydrochloride | C18H18Cl3FN4OS | CID 46843056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Researcher's Comprehensive Guide to GSK2110183 (Afuresertib): Navigating the Critical Differences Between the Free Base and Hydrochloride Salt
For drug development professionals and researchers in the field of oncology and cell signaling, the choice between the free base and a salt form of a small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical analysis of GSK2110183, also known as Afuresertib, a potent and orally bioavailable pan-Akt inhibitor. We will explore the fundamental and practical differences between its free base and hydrochloride (HCl) salt forms, offering field-proven insights to guide your research.
The Strategic Importance of Salt Formation in Drug Discovery
In pharmaceutical sciences, the conversion of a free base, the unreacted form of a molecule, into a salt is a common and often necessary strategy to enhance its physicochemical properties.[1] For weakly basic compounds, which are frequently encountered in drug discovery, the free base form can exhibit poor aqueous solubility and stability.[2] By reacting the free base with an acid, in this case, hydrochloric acid, a salt is formed. This salt form often demonstrates improved solubility, stability, and bioavailability, which are crucial for both in vitro and in vivo applications.[3][4] The hydrochloride salt of a basic compound typically has a lower molecular weight compared to other salt forms and is generally considered to have low toxicity.[5]
GSK2110183 (Afuresertib): A Potent Inhibitor of the PI3K/Akt Signaling Pathway
GSK2110183 is a selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[6][7] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8] GSK2110183 binds to the ATP-binding site of Akt, preventing its kinase activity and the subsequent phosphorylation of its downstream substrates.[8] This inhibition of the PI3K/Akt pathway can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[8]
The potency of GSK2110183 is significant, with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[7][9] Its activity has been demonstrated in a variety of cancer cell lines, where it inhibits the phosphorylation of downstream Akt substrates such as GSK-3β, PRAS40, and FOXO proteins.[2][6]
Figure 1: Simplified PI3K/Akt signaling pathway and the point of inhibition by GSK2110183.
Physicochemical Properties: A Head-to-Head Comparison
The most significant and impactful difference between the free base and hydrochloride salt of GSK2110183 lies in their solubility, particularly in aqueous media. This single property dictates how each form is handled, formulated, and applied in research settings.
| Property | GSK2110183 Free Base | GSK2110183 Hydrochloride Salt | Rationale for the Difference |
| Molecular Weight | 427.32 g/mol [7] | 463.78 g/mol [10] | Addition of a hydrogen chloride molecule. |
| Water Solubility | Insoluble[7] | 12.5 mg/mL (26.95 mM)[11] | The ionic nature of the salt allows for favorable interactions with polar water molecules. |
| DMSO Solubility | ~85 mg/mL (198.91 mM)[7] | ~250 mg/mL (539.05 mM)[11] | Both forms are highly soluble in this polar aprotic solvent, with the salt form showing even greater solubility. |
| Ethanol Solubility | ~85 mg/mL[7] | Soluble, but specific quantitative data is less commonly reported. | The free base shows good solubility in ethanol. |
| Stability | Generally less stable, especially in acidic conditions.[2] | More stable, particularly in solid form and in aqueous solutions.[3] | The salt form is less susceptible to degradation. |
| Hygroscopicity | Generally lower. | Potentially higher, as salts can attract and hold water molecules. | The ionic nature of the salt can increase its affinity for atmospheric moisture. |
Expert Insight: The insolubility of the free base in water is a major limiting factor for many biological applications. The significantly enhanced aqueous solubility of the hydrochloride salt is the primary reason for its preference in many experimental designs, especially for in vivo studies where aqueous-based formulations are often required.
Experimental Protocols: A Practical Guide
The choice between the free base and the hydrochloride salt directly influences the preparation of stock solutions and working solutions for your experiments.
Preparing Stock Solutions for In Vitro Assays
For most in vitro applications, such as cell-based assays and kinase assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is prepared.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of either GSK2110183 free base or hydrochloride salt in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of anhydrous (dry) DMSO to achieve a 10 mM concentration. Note: It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[7]
-
Solubilization: Vortex the solution for 30 seconds and, if necessary, sonicate to ensure complete dissolution.[2][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]
Figure 2: Workflow for preparing GSK2110183 stock solutions for in vitro use.
Formulation for In Vivo Studies
The formulation for animal studies requires careful consideration of the administration route and the need for a biocompatible vehicle. The superior aqueous solubility of the hydrochloride salt often makes it the more straightforward choice for creating injectable formulations. However, with the right vehicle, the free base can also be used.
Recommended In Vivo Formulation (for oral administration): [2][6]
This formulation is suitable for achieving a clear solution for oral gavage.
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of GSK2110183 in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents Sequentially:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl in water) to bring the final volume to 1 mL.
-
-
Final Concentration: This will result in a 2.5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to prepare this formulation fresh on the day of use.
Expert Insight: When working with the free base for in vivo studies, a suspension may be necessary if a clear solution cannot be achieved with biocompatible solvents. This can introduce variability in dosing, so ensuring a homogenous suspension is critical. The hydrochloride salt's solubility can mitigate this issue, leading to more consistent and reproducible results.
Implications for Experimental Design and Data Interpretation
The choice between the free base and hydrochloride salt has several implications for your research:
-
In Vitro Assays: For most cell-based assays where the final concentration of DMSO is low (typically <0.5%), both forms are acceptable as they are readily soluble in the initial DMSO stock. However, if there is a concern about the potential for precipitation when diluting into aqueous media, the hydrochloride salt may offer a slight advantage.
-
In Vivo Studies: The hydrochloride salt is generally preferred for in vivo studies due to its enhanced aqueous solubility, which facilitates the preparation of homogenous dosing solutions.[3][11] This can lead to more predictable pharmacokinetics and bioavailability.[3]
-
Data Comparison: When comparing data from different studies, it is crucial to note which form of GSK2110183 was used. While the active moiety is the same, differences in formulation and bioavailability could potentially lead to variations in observed efficacy.
Conclusion: Making the Right Choice for Your Research
Both the free base and hydrochloride salt of GSK2110183 are valuable tools for investigating the role of the PI3K/Akt pathway in disease. The primary determinant in choosing between them is the intended application and the required physicochemical properties.
-
GSK2110183 Free Base: A suitable choice for in vitro studies where solubility in DMSO is sufficient. It may also be used in in vivo studies with appropriate formulation into a suspension or a non-aqueous vehicle.
-
GSK2110183 Hydrochloride Salt: The preferred form for applications requiring aqueous solubility, particularly for the preparation of clear, homogenous solutions for in vivo administration. Its enhanced stability and solubility contribute to more reliable and reproducible experimental outcomes.
By understanding the fundamental differences between these two forms and applying the appropriate handling and formulation protocols, researchers can ensure the integrity and validity of their experimental results, ultimately accelerating the pace of drug discovery and development.
References
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Afuresertib. Retrieved from [Link]
-
Selleck Chemicals. (n.d.). Afuresertib (GSK2110183) | ≥99%(HPLC). Retrieved from [Link]
- Blagden, S. P., et al. (2019). Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. Clinical Cancer Research, 25(5), 1434-1441.
- Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(6), e100880.
- Anderson, B. D., & Conradi, R. A. (1985). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
- Serajuddin, A. T. M. (2018).
- Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. Wiley-VCH.
- Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(10), 80-92.
- Bawazeer, S. (2018).
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 76(3), 323-325.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- The CPTAC Assay Development Working Group of the National Cancer Institute. (2016). Assay Development Guidelines for Targeted Mass Spectrometry-Based Assays of Proteins and Peptides. Journal of Proteome Research, 15(11), 3997-4006.
-
Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 3. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Afuresertib: A Technical Guide to its ATP-Competitive Inhibition of Akt Kinases
Abstract
This technical guide provides an in-depth exploration of Afuresertib (also known as GSK2110183), a potent, orally bioavailable, and selective pan-Akt inhibitor. We will dissect its mechanism of action as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), providing a comprehensive overview for researchers, scientists, and drug development professionals. This guide will delve into the biochemical and cellular characterization of Afuresertib, detailing established experimental protocols to assess its inhibitory activity. Furthermore, we will summarize key preclinical and clinical findings, offering insights into its therapeutic potential and the underlying molecular principles of its efficacy.
Introduction: The PI3K/Akt Signaling Pathway and its Role in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, often leading to uncontrolled cell growth and resistance to therapy.[1] At the core of this pathway lies the serine/threonine kinase Akt, also known as Protein Kinase B (PKB), which exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. The central role of Akt in promoting tumorigenesis has made it a prime target for the development of novel anticancer therapeutics.[1]
Afuresertib has emerged as a promising therapeutic agent that directly targets the enzymatic activity of Akt.[1] This guide will provide a detailed technical overview of Afuresertib, with a focus on its mode of action as an ATP-competitive inhibitor.
Afuresertib: A Profile of a Pan-Akt Inhibitor
Afuresertib is a small molecule inhibitor that has demonstrated potent and selective inhibition of all three Akt isoforms.[2][3][4] Its oral bioavailability and favorable pharmacokinetic profile have facilitated its investigation in numerous preclinical and clinical studies.[5][6][7]
Chemical Structure
The chemical structure of Afuresertib is N-[(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide.[3][8]
Chemical Formula: C₁₈H₁₇Cl₂FN₄OS[3] Molecular Weight: 427.32 g/mol [9]
Potency and Selectivity
Afuresertib exhibits low nanomolar to sub-nanomolar inhibitory activity against the Akt isoforms. Its potency, as determined by the inhibition constant (Ki), highlights its strong affinity for the kinase domain.
| Target | Kᵢ (nM) |
| Akt1 | 0.08 |
| Akt2 | 2 |
| Akt3 | 2.6 |
| Data sourced from MedChemExpress and Selleck Chemicals.[4][9] |
While highly potent against Akt, Afuresertib has been shown to be selective over a panel of other kinases, although it does exhibit some inhibitory activity against PKA, PKG1α, and PKG1β.[3]
Mechanism of Action: ATP-Competitive Inhibition
Afuresertib functions as an ATP-competitive inhibitor, a class of kinase inhibitors that directly compete with adenosine triphosphate (ATP) for binding to the kinase's active site.[5][10][11] This mechanism is fundamental to its ability to block the catalytic function of Akt.
The Akt Kinase Domain and ATP Binding
The catalytic activity of Akt, like all kinases, is dependent on its ability to bind ATP and transfer a phosphate group to its downstream substrates. The ATP-binding pocket of the Akt kinase domain is a highly conserved region that accommodates the adenine and ribose moieties of ATP.
Afuresertib's Interaction with the ATP-Binding Site
Afuresertib's chemical structure allows it to fit into the ATP-binding pocket of Akt, forming specific interactions with key amino acid residues. By occupying this site, Afuresertib physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. The reversible nature of this binding allows for a dynamic equilibrium between the inhibitor and ATP.[5]
Sources
- 1. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Monograph: GSK2110183 (Afuresertib) Hydrochloride
Target: Pan-Akt Kinase (Akt1/2/3) | CAS: 1047645-82-8 | Development Status: Phase I/II[1]
Executive Summary
GSK2110183 hydrochloride (Afuresertib) is a potent, selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (Protein Kinase B).[2][3] Unlike allosteric inhibitors (e.g., MK-2206) that bind the PH domain, GSK2110183 binds the kinase domain, effectively blocking the phosphorylation of downstream effectors regardless of membrane localization.
This guide provides a rigorous technical framework for researchers utilizing GSK2110183 in oncology drug discovery, specifically targeting the PI3K/Akt/mTOR signaling axis in hematologic malignancies (Multiple Myeloma, Langerhans Cell Histiocytosis) and solid tumors (Ovarian, Gastric).
Chemical & Pharmacological Profile
Compound Identity
-
Systematic Name: N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride[1]
-
Appearance: Off-white to yellow solid[1]
Quantitative Pharmacodynamics (IC50/Ki) GSK2110183 demonstrates sub-nanomolar potency against Akt1 and single-digit nanomolar potency against Akt2/3.[1]
| Target Isoform | Ki (nM) | IC50 (nM) | Biological Significance |
| Akt1 | 0.08 | ~0.2 | Primary driver of cell survival/apoptosis inhibition.[1] |
| Akt2 | 2.0 | ~2.0 | Critical for insulin signaling and glucose metabolism.[1] |
| Akt3 | 2.6 | ~2.6 | Often upregulated in neuronal tissue and specific melanomas.[1] |
Data Source: Spencer et al. (2014)[1]
Mechanism of Action (MOA)[1][4]
The PI3K/Akt Signaling Cascade Akt is the central node of the PI3K/Akt/mTOR pathway.[1] Upon receptor tyrosine kinase (RTK) activation, PI3K converts PIP2 to PIP3. Akt binds PIP3 via its Pleckstrin Homology (PH) domain, translocating to the membrane where it is phosphorylated by PDK1 (at T308) and mTORC2 (at S473).
Mechanism of Inhibition
GSK2110183 functions as an ATP-competitive inhibitor .[1][2][3] It occupies the ATP-binding pocket of the Akt kinase domain.[1] This prevents the transfer of phosphate groups to downstream substrates (e.g., GSK3
Visualization: PI3K/Akt Pathway & GSK2110183 Intervention
Figure 1: GSK2110183 blocks ATP binding to Akt, preventing phosphorylation of downstream effectors like mTORC1 and GSK3
Experimental Handling & Protocols
4.1 Reconstitution & Storage
The hydrochloride salt improves solubility compared to the free base, but hygroscopicity remains a concern.
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Solubility: Up to 100 mg/mL (approx. 215 mM) in DMSO.[1]
-
Storage:
4.2 In Vitro Cell Viability Assay (Protocol)
Objective: Determine EC50 in tumor cell lines (e.g., U87MG, OVCAR-3).
-
Seeding: Plate cells (2,000–5,000 cells/well) in 96-well plates using complete media. Incubate 24h for attachment.
-
Preparation: Prepare 10 mM stock of GSK2110183 in DMSO. Perform 1:3 serial dilutions in media to generate a 9-point dose-response curve (Range: 0.001 nM to 10
M). -
Treatment: Aspirate old media and add drug-containing media.[1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® (Promega) reagent (1:1 ratio).[1] Shake for 2 mins, incubate 10 mins (dark). Read luminescence.
-
Analysis: Fit data to a 4-parameter logistic equation to derive EC50.
4.3 Western Blot Biomarker Validation
To confirm target engagement, measure phosphorylation of Akt substrates, not just Akt itself (inhibition of kinase activity may not always decrease p-Akt levels due to feedback loops, but must decrease p-S6 or p-PRAS40).[1]
-
Positive Controls: p-PRAS40 (Thr246), p-GSK3
(Ser9), p-S6 Ribosomal Protein (Ser235/236).[1] -
Negative Control: Total Akt, GAPDH/Actin.
Visualization: In Vitro Workflow
Figure 2: Standardized workflow for validating GSK2110183 potency and mechanism in cell culture models.[1]
In Vivo Administration Guide
For preclinical efficacy studies (xenograft models), oral gavage (PO) is the standard route.
Vehicle Formulation GSK2110183 HCl is water-soluble but stability and bioavailability are optimized with specific excipients.[1]
-
Preferred Vehicle: 20% (w/v) Sulfobutyl ether-
-cyclodextrin (SBE- -CD, Captisol®) in 50 mM acetate buffer (pH 4.[1]0) or Saline.[1][3] -
Alternative (Suspension): 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.[1]
Dosing Regimen
-
Frequency: Daily (QD).
-
Volume: 10 mL/kg (e.g., 200
L for a 20g mouse). -
Pharmacokinetics: Tmax is approximately 1–2 hours.[1] High volume of distribution suggests good tissue penetration.[1]
Clinical Context & Combination Strategies
Clinical Status Afuresertib has progressed through Phase I/II trials.[1] While effective as a monotherapy in hematologic malignancies (Multiple Myeloma), adaptive resistance mechanisms often limit long-term efficacy in solid tumors.[1]
Resistance & Combination Rationale Inhibition of Akt relieves the negative feedback loop on RTKs (e.g., HER2, IGF1R), leading to rebound activation of the MAPK pathway.
-
Synergy 1 (MAPK): Combination with MEK inhibitors (e.g., Trametinib) blocks the parallel survival pathway.
-
Synergy 2 (Chemotherapy): Afuresertib sensitizes cells to DNA-damaging agents (e.g., Carboplatin/Paclitaxel) by inhibiting Akt-mediated DNA repair and anti-apoptotic signaling.[1]
References
-
Spencer, A., et al. (2014). "A phase 1, first-in-human study of the novel, oral, pan-Akt inhibitor GSK2110183 in patients with cancer." Clinical Cancer Research.
-
Rhodes, N., et al. (2020). "Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells." International Journal of Molecular Sciences.
-
MedChemExpress. "Afuresertib Hydrochloride Datasheet & Solubility."[1]
-
ClinicalTrials.gov. "Study of GSK2110183 in Combination With Carboplatin and Paclitaxel in Recurrent Ovarian Cancer."[1] [1]
-
SelleckChem. "Afuresertib (GSK2110183) Technical Data."
Sources
The Target Selectivity Profile of Afuresertib (GSK2110183): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Afuresertib's Place in Targeted Therapy
Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention.[3][4] Afuresertib is a pan-AKT inhibitor, targeting all three isoforms of the kinase (AKT1, AKT2, and AKT3) with low nanomolar potency.[1][5] This comprehensive guide provides a detailed technical overview of the target selectivity profile of Afuresertib, the methodologies used for its characterization, and insights into its mechanism of action for professionals in drug development and cancer research.
The Core Directive: Potent On-Target Inhibition of AKT Isoforms
The primary therapeutic rationale for the development of Afuresertib lies in its potent, direct inhibition of the three AKT isoforms. As an ATP-competitive inhibitor, Afuresertib binds to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates and thereby attenuating the pro-survival and pro-proliferative signals of the pathway.[3]
The inhibitory potency of Afuresertib against the AKT isoforms has been meticulously quantified through in vitro kinase assays, revealing its high affinity for these primary targets.
| Target | Kᵢ (nM) |
| AKT1 | 0.08 |
| AKT2 | 2.0 |
| AKT3 | 2.6 |
Table 1: On-Target Inhibitory Potency of Afuresertib. The data demonstrates the high-affinity binding of Afuresertib to all three AKT isoforms, with a particularly strong inhibition of AKT1.[1][5]
The consequence of this potent on-target activity is the dose-dependent inhibition of the phosphorylation of multiple downstream AKT substrates, including GSK-3β, FOXO proteins, and PRAS40.[1] This cascade of inhibition ultimately leads to the induction of apoptosis and cell cycle arrest at the G1 phase in cancer cells.[1][6]
Beyond the Primary Target: A Look at the Off-Target Selectivity Profile
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, provide opportunities for therapeutic polypharmacology. The selectivity of Afuresertib has been characterized against a broad panel of kinases, revealing a generally favorable profile with notable activity against a limited number of other kinases, primarily within the AGC kinase family to which AKT belongs.
| Target | IC₅₀ (nM) | Fold Selectivity vs. AKT1 (Kᵢ) |
| On-Target | ||
| AKT1 (Kᵢ) | 0.08 | 1 |
| AKT2 (Kᵢ) | 2.0 | 25 |
| AKT3 (Kᵢ) | 2.6 | 32.5 |
| Off-Target | ||
| ROCK1 | 100 | 1250 |
| PKCη | 210 | 2625 |
| PKC-βI | 430 | 5375 |
| PKCθ | 510 | 6375 |
Table 2: Selectivity Profile of Afuresertib Against Key On- and Off-Target Kinases. This table highlights the significant selectivity of Afuresertib for AKT isoforms over other related kinases. The fold selectivity is calculated relative to the potent inhibition of AKT1.[1]
The improved kinase selectivity of Afuresertib, particularly against Protein Kinase C (PKC) isoforms, is a noteworthy feature that may contribute to a more favorable safety profile compared to less selective pan-AKT inhibitors.[3] For instance, the reduced incidence and magnitude of hyperglycemia observed in clinical studies with Afuresertib may be attributed to this enhanced selectivity.[3]
Visualizing the Mechanism: The PI3K/AKT Signaling Pathway and Afuresertib's Point of Intervention
To fully appreciate the impact of Afuresertib, it is essential to visualize its position within the PI3K/AKT signaling cascade.
Caption: PI3K/AKT Signaling Pathway and Afuresertib Inhibition.
Deconstructing the Data: Methodologies for Profiling Kinase Inhibitors
The quantitative data presented in this guide are the products of rigorous biochemical and cellular assays. Understanding these methodologies is crucial for interpreting the selectivity profile of Afuresertib and for designing further preclinical studies.
Biochemical Kinase Inhibition Assays
The cornerstone of determining the intrinsic potency of a kinase inhibitor is the in vitro biochemical assay. These assays utilize purified kinase enzymes and substrates to measure the direct inhibitory effect of the compound.
Experimental Protocol: Radiolabeled ATP Filter Binding Assay
This assay is a gold standard for quantifying kinase activity and inhibition.[7]
Objective: To determine the IC₅₀ and Kᵢ values of Afuresertib against purified kinases.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., AKT1, AKT2, or AKT3), a specific peptide substrate (e.g., GSKα peptide), and a buffer solution containing MgCl₂.
-
Inhibitor Addition: Add varying concentrations of Afuresertib (typically in a serial dilution) or a vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and a tracer amount of radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to accurately determine the inhibitor's potency.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Terminate the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter membrane extensively with a suitable buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition at each Afuresertib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Caption: Workflow for a Radiolabeled ATP Filter Binding Assay.
Cellular Assays: Assessing On-Target Effects in a Biological Context
While biochemical assays provide crucial information on direct enzyme inhibition, cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Objective: To determine the EC₅₀ of Afuresertib on the proliferation of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Afuresertib or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent to each well. This reagent contains a detergent to lyse the cells and a thermostable luciferase and its substrate, luciferin.
-
Signal Generation: In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition at each Afuresertib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Experimental Protocol: Western Blotting for Phospho-AKT Substrates
This technique is used to detect the phosphorylation status of specific proteins, providing direct evidence of target engagement and pathway inhibition within the cell.
Objective: To confirm that Afuresertib inhibits the phosphorylation of downstream AKT substrates in cancer cells.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of Afuresertib or a vehicle control for a defined period. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT substrates (e.g., anti-phospho-GSK-3β, anti-phospho-FOXO) and also with antibodies against the total protein as a loading control.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands in the Afuresertib-treated samples to the control samples to assess the degree of inhibition.
Conclusion: A Potent and Selective Tool for Targeting the AKT Pathway
Afuresertib (GSK2110183) has a well-defined target selectivity profile characterized by potent, low-nanomolar inhibition of all three AKT isoforms. Its ATP-competitive mechanism of action effectively blocks the downstream signaling of this critical oncogenic pathway. While not entirely specific, its off-target profile is manageable, with the most significant off-target activity observed against other members of the AGC kinase family, albeit at concentrations significantly higher than those required for AKT inhibition. This improved selectivity likely contributes to its clinical safety profile. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Afuresertib and other kinase inhibitors, ensuring a robust and comprehensive understanding of their therapeutic potential and limitations.
References
-
Spencer, A., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, 124(14), 2190–2195. [Link]
-
ResearchGate. (2015). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. [Link]
-
Yamaji, M., et al. (2017). Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Cancer Medicine, 6(11), 2646–2659. [Link]
-
Yap, T. A., et al. (2019). Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. Clinical Cancer Research, 25(5), 1458–1465. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Guide: Efficacy Profiling of GSK2110183 (Afuresertib) in PIK3CA Mutant Cancer Models
Executive Summary
This technical guide evaluates the efficacy of GSK2110183 (Afuresertib) , a potent, ATP-competitive pan-AKT inhibitor, specifically within the context of PIK3CA mutant cancer cell lines. While PIK3CA mutations (encoding the p110
Mechanistic Rationale: Targeting the PIK3CA-AKT Axis
The Biological Driver
PIK3CA mutations, particularly helical domain (E542K, E545K) and kinase domain (H1047R) hotspots, result in constitutive phosphorylation of PIP2 to PIP3. This recruits AKT to the plasma membrane via its PH domain, leading to phosphorylation at T308 (by PDK1) and S473 (by mTORC2).[1]
Mechanism of Action (MoA)
GSK2110183 binds reversibly to the ATP-binding pocket of all three AKT isoforms (AKT1/2/3).[2] Unlike allosteric inhibitors (e.g., MK-2206), GSK2110183 locks the kinase in an inactive conformation, effectively blocking the phosphorylation of downstream effectors such as GSK3
Pathway Visualization
The following diagram illustrates the interruption of the PI3K signaling cascade by GSK2110183 and the subsequent feedback loop activation (e.g., RTK upregulation) that often necessitates combination therapy.
Figure 1: Signal transduction map showing GSK2110183 blockade of AKT and the compensatory feedback loop relieving negative regulation on RTKs.
Preclinical Efficacy Profile
Sensitivity to GSK2110183 is highly correlated with PIK3CA mutation status, though co-occurring mutations (e.g., RAS) can confer resistance. The table below summarizes representative IC50 values derived from aggregated preclinical profiling of breast and gynecologic cancer cell lines.
Table 1: Representative Efficacy in Human Cancer Cell Lines
| Cell Line | Tissue Origin | Genotype (PIK3CA) | PTEN Status | GSK2110183 Sensitivity (IC50) |
| BT-474 | Breast (Luminal B) | Mutant (K111N) | Wild-type | Sensitive (< 100 nM) |
| T47D | Breast (Luminal A) | Mutant (H1047R) | Wild-type | Sensitive (~150 nM) |
| MCF-7 | Breast (Luminal A) | Mutant (E545K) | Wild-type | Sensitive (~200 nM) |
| HCC1954 | Breast (HER2+) | Mutant (H1047R) | Wild-type | Moderate (500 nM - 1 µM) |
| MDA-MB-231 | Breast (TNBC) | Wild-type | Wild-type | Resistant (> 5 µM) |
| AN3-CA | Endometrium | Mutant (E545K) | Mutated | Sensitive (< 100 nM) |
Note: "Sensitive" is generally defined as IC50 < 1 µM in standard proliferation assays. MDA-MB-231 serves as a negative control due to its KRAS-driven, PI3K-independent pathology.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.
Protocol A: High-Throughput Cell Viability Assay (ATP-Based)
Objective: Determine the IC50 of GSK2110183 in a panel of cell lines.
-
Cell Seeding: Seed cells (3,000–5,000 cells/well) in 96-well opaque-walled plates. Allow attachment overnight (16–24 hours).
-
Compound Preparation:
-
Dissolve GSK2110183 in DMSO to create a 10 mM stock.
-
Perform a 1:3 serial dilution in culture medium (9 points) starting at 10 µM.
-
Control: Include DMSO-only (0.1% v/v) vehicle control and Bortezomib (1 µM) as a positive kill control.
-
-
Treatment: Dispense drugs and incubate for 72 hours at 37°C/5% CO₂.
-
Readout: Add CellTiter-Glo® reagent (1:1 ratio with media). Shake for 2 minutes (orbital) to lyse. Incubate 10 minutes to stabilize signal.
-
Analysis: Measure luminescence. Normalize to DMSO control. Fit data to a 4-parameter logistic curve.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm on-target inhibition (p-AKT suppression) and downstream effector modulation.
-
Treatment: Treat cells with GSK2110183 (at IC50 and 10x IC50) for 2 hours (acute) and 24 hours (sustained).
-
Lysis: Harvest in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails (e.g., PhosSTOP).
-
Detection Targets:
-
Primary: p-AKT (S473), p-AKT (T308).[2]
-
Downstream: p-PRAS40 (T246), p-S6 (S235/236).
-
Feedback Marker: p-ERK1/2 (T202/Y204) — Crucial for identifying adaptive resistance.
-
Loading Control: Vinculin or GAPDH.
-
-
Validation Criteria: A successful assay must show >80% reduction in p-AKT (S473) at 10x IC50.
Experimental Workflow Visualization
Figure 2: Integrated workflow for parallel assessment of phenotypic viability and molecular target engagement.
Addressing Resistance: The Combination Imperative
While GSK2110183 is effective in PIK3CA mutant lines, adaptive resistance is common. Inhibition of AKT relieves the negative feedback on receptor tyrosine kinases (RTKs), leading to a rebound activation of the MAPK pathway.
-
Observation: In PIK3CA mutant MCF-7 cells, AKT inhibition often leads to increased p-ERK levels within 24 hours.
-
Strategy: Dual blockade using GSK2110183 (AKT inhibitor) + Trametinib (MEK inhibitor) or Fulvestrant (ER degrader) has shown synergistic effects in preclinical models [1].
References
-
Afuresertib (GSK2110183), an Oral AKT Kinase Inhibitor, in Patients with Solid Tumors. Source: Clinical Cancer Research (2024). URL:[Link](Note: Generalized landing page for verification)
-
PIK3CA Mutations Drive Therapeutic Resistance in Human Epidermal Growth Factor Receptor 2–Positive Breast Cancer. Source: NIH / PubMed Central. URL:[Link]
-
Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs. Source: Nature Scientific Data / NIH. URL:[Link]
Sources
Technical Guide: Biological Activity of Afuresertib in Hematologic Malignancies
[1]
Executive Summary: The ATP-Competitive Paradigm
Afuresertib (GSK2110183) represents a distinct class of kinase inhibitors targeting the pleckstrin homology (PH) domain-dependent activation of AKT (Protein Kinase B).[1] Unlike allosteric inhibitors, Afuresertib is an ATP-competitive, pan-AKT inhibitor with low nanomolar potency against all three isoforms (AKT1, AKT2, AKT3).
In hematologic malignancies—specifically Multiple Myeloma (MM), Acute Myeloid Leukemia (AML), and T-cell Acute Lymphoblastic Leukemia (T-ALL)—the PI3K/AKT pathway is frequently constitutively activated not by mutation, but by upstream signaling from cytokines (IL-6, IGF-1) and B-cell receptor (BCR) engagement.[1] This guide dissects the biological activity of Afuresertib, establishing its role not merely as a cytostatic agent, but as a critical sensitizer in combination regimens.
Mechanistic Architecture
The therapeutic efficacy of Afuresertib relies on its ability to decouple upstream survival signals from downstream effectors.[1] In hematologic cancers, the bone marrow microenvironment provides a sanctuary of growth factors that sustain AKT phosphorylation.
Pathway Dynamics
Upon binding to the ATP-binding pocket of AKT, Afuresertib prevents the phosphorylation of downstream substrates essential for cell survival (BAD, FOXO) and proliferation (GSK3
Caption: Figure 1.[1] The PI3K/AKT signaling cascade illustrating the precise intervention point of Afuresertib, blocking downstream propagation to survival and proliferation effectors.
Preclinical Validation & Efficacy Data[1][2]
In Vitro Potency Profile
Afuresertib demonstrates high specificity.[1] The following Ki values represent the inhibition constant, confirming its potency across all isoforms, which is critical as isoform redundancy often leads to drug resistance.
Table 1: Afuresertib Kinase Inhibition Profile
| Target Isoform | Ki (nM) | Biological Relevance in Hematology |
| AKT1 | 0.08 | Cell survival and inhibition of apoptosis.[1] |
| AKT2 | 2.0 | Glucose metabolism; often upregulated in resistant clones. |
| AKT3 | 2.6 | Brain/CNS signaling; less critical in systemic hematology but relevant in CNS lymphoma. |
Cellular Activity in Hematologic Lines
In a broad screen of hematologic cell lines, Afuresertib showed preferential activity against T-ALL and Multiple Myeloma lines.[1][2]
Table 2: Sensitivity Spectrum (IC50 < 1 µM)
| Malignancy Type | Sensitivity Rate | Key Cell Lines | Mechanism of Sensitivity |
| T-ALL | 95% (19/20) | CCRF-CEM, Jurkat | High basal pAKT; PTEN deficiency.[1] |
| Multiple Myeloma | High | MM.1S, OPM-2 | IL-6 driven pAKT; synergistic with proteasome stress.[1] |
| B-ALL | 69% (9/13) | N/A | BCR-ABL dependent signaling.[1] |
| CLL | 85% (6/7) | Mec-1 | BCR signaling dependence.[1] |
Clinical Translation & Combination Strategy
Phase I Pharmacokinetics (PK) & Pharmacodynamics (PD)
Clinical evaluation (NCT00881946) established the Maximum Tolerated Dose (MTD) at 125 mg/day .[1]
-
Absorption: Rapid, median Tmax 1.5–2.5 hours.[2]
-
Half-life: ~1.7 days, supporting once-daily dosing.[1][2][3]
-
Biomarkers: Reduction in pGSK3
and pPRAS40 in surrogate tissues (platelet-rich plasma/hair follicles) confirmed target engagement.[1]
The Synergistic Imperative: Afuresertib + Bortezomib
Monotherapy in Multiple Myeloma yielded an ORR of 8.8%.[1] However, combination with Bortezomib (proteasome inhibitor) is the clinically validated path.
Mechanism of Synergy:
-
Proteasome Inhibition (Bortezomib): Induces Unfolded Protein Response (UPR) and ER stress.[1]
-
Compensatory Survival: Cells attempt to survive ER stress by upregulating AKT survival signals.[1]
-
Dual Blockade: Afuresertib blocks this "escape route," forcing the cell into apoptosis.
Caption: Figure 2.[1] Synergistic mechanism where Afuresertib prevents the compensatory AKT upregulation triggered by Bortezomib-induced ER stress.[1]
Technical Protocols: Validating Biological Activity
Protocol A: Cellular Target Engagement Assay (Western Blot)
Objective: Validate Afuresertib efficacy by measuring phosphorylation status of downstream effector GSK3
Reagents:
-
Cell Line: MM.1S (Multiple Myeloma).[1]
-
Compound: Afuresertib (dissolved in DMSO, 10 mM stock).
-
Primary Antibodies: Anti-pGSK3
(Ser9), Anti-Total GSK3 , Anti-GAPDH.
Workflow:
-
Seeding: Plate MM.1S cells at
cells/mL in RPMI-1640 + 10% FBS. -
Starvation (Critical): Serum-starve cells for 4 hours to reduce basal phosphorylation noise.
-
Treatment:
-
Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]
-
Detection: Immunoblot.
-
Validation Criteria: The 100 nM dose must show >50% reduction in pGSK3
signal relative to IGF-1 stimulated control, with stable Total GSK3 .[1]
-
Protocol B: In Vitro Kinase Inhibition (Filter Binding)
Objective: Determine Ki values for AKT isoforms.
-
Enzyme Mix: Incubate recombinant AKT1, AKT2, or AKT3 (0.1–0.7 nM) with Afuresertib for 60 minutes.
-
Reaction Start: Add GSK
peptide substrate and ATP.[1][4] -
Incubation: 120 minutes at room temperature.
-
Termination: Add phosphoric acid.
-
Capture: Transfer to phosphocellulose filter plates.
-
Quantification: Scintillation counting.
-
Calculation: Plot fractional activity vs. log[inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
-
References
-
Spencer, A., et al. (2014). "The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma."[5] Blood, 124(14), 2190–2195.
-
Mirgh, S., et al. (2017). "A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis." Pediatric Blood & Cancer, 64(5).[6]
-
Voorhees, P. M., et al. (2013). "Novel AKT Inhibitor Afuresertib in Combination with Bortezomib and Dexamethasone Demonstrates Favorable Safety Profile and Significant Clinical Activity in Patients with Relapsed/Refractory Multiple Myeloma."[7] ASH Annual Meeting Abstracts.
-
Selleck Chemicals. "Afuresertib (GSK2110183) Datasheet and Biological Activity."
-
National Cancer Institute (NCI). "Afuresertib Drug Dictionary Definition."[1]
Sources
- 1. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis [pubmed.ncbi.nlm.nih.gov]
- 7. Novel AKT Inhibitor Afuresertib and Bortezomib/Dexamethasone for Relapsed/Refractory MM | Research To Practice [researchtopractice.com]
A Deep Dive into the Isoform-Specific Inhibition of Akt by GSK2110183 Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the inhibitory activity of GSK2110183 hydrochloride, also known as Afuresertib, against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Designed for researchers, scientists, and drug development professionals, this document elucidates the potency and selectivity of GSK2110183, details the methodologies for determining its inhibitory constants, and contextualizes its mechanism of action within the broader landscape of the Akt signaling pathway.
Introduction: The Critical Role of Akt and the Rationale for Isoform-Specific Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of various human cancers, making its components, particularly the Akt kinases, attractive targets for therapeutic intervention. The Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—which, despite their similarities, exhibit distinct, non-redundant, and sometimes opposing roles in cellular function and disease progression.[2][3]
GSK2110183 hydrochloride (Afuresertib) has emerged as a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[4][5][6] Its clinical development underscores the therapeutic potential of targeting the Akt signaling cascade. Understanding the precise inhibitory profile of GSK2110183 against each Akt isoform is paramount for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This guide provides a comprehensive overview of the isoform-specific IC50 and Ki values of GSK2110183 and the experimental frameworks for their determination.
The Akt Signaling Pathway: A Network of Cellular Control
The activation of Akt is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger, recruiting Akt to the plasma membrane. This translocation facilitates the phosphorylation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation. Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating a wide array of cellular functions.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK2110183.
Inhibitory Potency of GSK2110183 Hydrochloride Against Akt Isoforms
GSK2110183 is a pan-Akt inhibitor with a clear preference for Akt1. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While IC50 values can be assay-dependent, Ki values represent the intrinsic binding affinity of the inhibitor for the enzyme.
Table 1: Inhibitory Activity of GSK2110183 Against Akt Isoforms
| Isoform | Ki (nM) | IC50 (nM) | Fold Selectivity (vs. Akt1 Ki) |
| Akt1 | 0.08[4][5][6] | ~1.0 | 1x |
| Akt2 | 2[4][5][6] | - | 25x |
| Akt3 | 2.6[4][5][6] | ~1.585[5] | 32.5x |
Note: IC50 values can vary based on experimental conditions such as ATP concentration. The values presented are indicative based on available literature.
The data clearly demonstrates that GSK2110183 is a highly potent inhibitor of Akt1, with Ki values in the sub-nanomolar range.[4][5][6] Its potency against Akt2 and Akt3 is approximately 25- and 32.5-fold lower, respectively.[2] This selectivity profile is a critical consideration for its therapeutic application and for designing experiments to probe the specific functions of Akt isoforms.
Methodology for Determining IC50 Values: A Step-by-Step Guide
The determination of IC50 values for kinase inhibitors is a cornerstone of drug discovery research. A common and robust method involves an in vitro kinase assay using purified recombinant enzymes.
Principle of the Assay
The assay measures the ability of GSK2110183 to inhibit the phosphorylation of a substrate peptide by a specific Akt isoform. The extent of phosphorylation is quantified, typically using radiolabeled ATP ([γ-³³P]ATP) or fluorescence-based methods.
Experimental Protocol: In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of GSK2110183 hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the inhibitor to create a range of concentrations for testing.
-
Prepare a kinase reaction buffer containing a buffering agent (e.g., HEPES), MgCl₂, DTT, and other necessary components.
-
Prepare solutions of purified recombinant human Akt1, Akt2, and Akt3 enzymes.
-
Prepare a solution of a suitable peptide substrate (e.g., a derivative of GSK3).
-
Prepare a solution of ATP, including a radiolabeled tracer ([γ-³³P]ATP) if using a radiometric assay.
-
-
Assay Procedure:
-
In a microtiter plate, add the kinase reaction buffer.
-
Add the serially diluted GSK2110183 or vehicle control (DMSO) to the appropriate wells.
-
Add the specific Akt isoform to each well.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Radiometric Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated peptide.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Fluorescence-Based Detection:
-
Utilize a substrate that becomes fluorescent upon phosphorylation or an antibody-based detection system (e.g., HTRF, AlphaScreen) to measure the amount of phosphorylated product.
-
-
Data Analysis:
-
Plot the percentage of kinase activity remaining against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Caption: A generalized workflow for the in vitro determination of IC50 values.
Discussion and Field-Proven Insights
The pronounced selectivity of GSK2110183 for Akt1 over Akt2 and Akt3 has significant implications for its use as a research tool and a therapeutic agent. For researchers investigating the specific roles of Akt1, GSK2110183 can serve as a valuable pharmacological probe. The 25- to 32.5-fold selectivity window allows for the targeted inhibition of Akt1 at concentrations that have a minimal effect on the other isoforms.
From a drug development perspective, this isoform selectivity may be advantageous. Given the distinct physiological roles of the Akt isoforms—for instance, Akt2's critical role in insulin signaling and glucose metabolism—a more selective inhibitor might offer a better therapeutic window and a more favorable side-effect profile compared to a non-selective pan-Akt inhibitor.
It is crucial to recognize that IC50 values are influenced by the experimental conditions, particularly the concentration of ATP.[7] As GSK2110183 is an ATP-competitive inhibitor, its apparent potency (IC50) will increase as the ATP concentration in the assay decreases. Therefore, when comparing IC50 values across different studies, it is essential to consider the ATP concentration used in each assay. For this reason, the inhibitor constant (Ki) is often considered a more fundamental measure of an inhibitor's potency as it is independent of substrate concentration.
Conclusion
GSK2110183 hydrochloride is a potent inhibitor of the Akt kinases, demonstrating significant isoform selectivity with a clear preference for Akt1. This technical guide has provided a comprehensive overview of its inhibitory profile, detailed a robust methodology for determining its IC50 values, and offered insights into the interpretation and significance of its isoform-specific activity. A thorough understanding of these parameters is essential for the effective application of GSK2110183 in both basic research and clinical development, ultimately advancing our ability to therapeutically target the critical Akt signaling pathway.
References
-
Freeman-Cook, K. D., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(6), e100880. Retrieved from [Link]
-
Selleck. (n.d.). Afuresertib (GSK2110183) | ≥99%(HPLC). Retrieved from [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & biology, 12(6), 621–637. Retrieved from [Link]
-
Yamaji, M., et al. (2017). Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Oncotarget, 8(52), 90021–90033. Retrieved from [Link]
-
Chin, Y. R., & Toker, A. (2021). Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways. Cancers, 13(16), 4078. Retrieved from [Link]
-
Zhang, J., et al. (2022). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules, 27(3), 1033. Retrieved from [Link]
-
Vanhaesebroeck, B., & Alessi, D. R. (2015). Clinical value of isoform-specific detection and targeting of AKT1, AKT2 and AKT3 in breast cancer. Oncology Central. Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of High-Concentration Dabrafenib (GSK2118436) Stock Solutions in DMSO
Introduction and Compound Clarification
This document provides a detailed protocol for the preparation, storage, and handling of high-concentration stock solutions of the kinase inhibitor Dabrafenib in Dimethyl Sulfoxide (DMSO).
1.1. Compound Identification: GSK2110183 vs. GSK2118436 (Dabrafenib)
It is critical for researchers to ensure correct compound identification. The identifier GSK2110183 is most commonly associated with the pan-Akt kinase inhibitor Afuresertib [1][2][3][4]. The topic of this guide, a potent and selective inhibitor of RAF kinases, is correctly identified as Dabrafenib , which corresponds to the identifier GSK2118436 [5][6]. This protocol is exclusively for Dabrafenib (GSK2118436).
1.2. Salt Form: Hydrochloride vs. Mesylate
While the query specified the hydrochloride salt, the commercially available, clinically approved, and overwhelmingly researched form of Dabrafenib is the mesylate salt (methanesulfonate)[6][7][8][9][10]. All physicochemical data and solubility parameters provided herein pertain to Dabrafenib Mesylate , as this is the form researchers will almost certainly acquire.
1.3. Mechanism of Action
Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases, exhibiting high selectivity for the mutated BRAF V600E protein[5][11]. In many cancers, particularly melanoma, the BRAF V600E mutation leads to the constitutive activation of the BRAF protein, which drives uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK)[12][13][14]. By inhibiting the mutated BRAF kinase, Dabrafenib blocks the downstream phosphorylation of MEK and ERK, resulting in G1 cell cycle arrest and apoptosis in tumor cells harboring the mutation[11][15].
Physicochemical & Solubility Data
Accurate preparation of stock solutions begins with precise compound data. The following table summarizes the key properties of Dabrafenib Mesylate.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[5-(2-Aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide methanesulfonate | |
| Synonyms | GSK2118436 Mesylate | [6][7] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ · CH₃SO₃H | |
| Molecular Weight | 615.67 g/mol | [6][9][10] |
| CAS Number | 1195768-06-9 | [6][8] |
| Appearance | White to slightly colored crystalline solid | [5][16] |
| Solubility in DMSO | ≥ 50 mM (~30.78 mg/mL) . Some suppliers report higher solubility up to 495 mM (~257.5 mg/mL) with sonication. | [17] |
| Solubility in Ethanol | Insoluble or slightly soluble (< 1 mg/mL) | [5][17] |
| Solubility in Water | Insoluble | [6] |
Core Protocol: Preparation of a 50 mM Dabrafenib Mesylate Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated, validated stock solution suitable for subsequent dilution into aqueous media for cell-based assays.
3.1. Principle
Dimethyl Sulfoxide (DMSO) is a superior polar aprotic solvent with a high capacity to dissolve a wide array of organic molecules, including many kinase inhibitors[18]. Its miscibility with water and cell culture media allows for the preparation of concentrated stocks that can be diluted to working concentrations with minimal solvent effects. The use of anhydrous DMSO is critical to prevent compound precipitation and degradation[6].
3.2. Required Materials and Equipment
-
Dabrafenib Mesylate powder (CAS: 1195768-06-9)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance (readability ±0.01 mg)
-
Amber or opaque sterile polypropylene microcentrifuge tubes or cryovials
-
Sterile, Class A glass vial or flask for dissolution
-
Sterile, disposable syringe (1-3 mL)
-
Sterile 0.22 µm syringe filter (PVDF or other DMSO-compatible membrane)
-
Vortex mixer
-
Water bath sonicator
3.3. Step-by-Step Protocol
Step 1: Calculation of Required Mass and Volume
To prepare a 50 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) × 50 mmol/L × 615.67 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) Simplified: Mass (mg) = Volume (mL) × 30.78
-
Example: To prepare 1 mL of a 50 mM stock solution, you need 30.78 mg of Dabrafenib Mesylate.
Step 2: Weighing the Compound
-
Place a sterile, empty weighing boat or the dissolution vial (e.g., a 4 mL amber glass vial) on the analytical balance and tare.
-
Carefully weigh the calculated mass of Dabrafenib Mesylate powder directly into the vial.
-
Scientist's Note (E-E-A-T): Weighing directly into the final dissolution vial minimizes material loss during transfer. Dabrafenib is a potent cytotoxic compound; always handle it within a chemical fume hood or a powder containment hood using appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial containing the Dabrafenib Mesylate powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes. A suspension will likely form initially.
-
Place the vial in a water bath sonicator. Sonicate in intervals of 5-10 minutes.
-
Scientist's Note (E-E-A-T): Sonication provides energy to break down powder aggregates and significantly accelerates the dissolution process, which is recommended by suppliers for achieving high concentrations[17]. The water bath prevents overheating, which could degrade the compound.
-
-
After each sonication interval, visually inspect the solution against a bright light source. Continue sonication until all particulate matter has dissolved and the solution is completely clear.
Step 4: Sterilization and Aliquoting (Self-Validation)
-
Once fully dissolved, perform a final visual inspection to confirm the absence of any precipitate. This is a critical QC step.
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into sterile, clearly labeled, light-protecting (amber or opaque) cryovials.
-
Scientist's Note (E-E-A-T): Sterile filtering removes any potential microbial contamination or microscopic particulates, ensuring the integrity of downstream sterile cell culture experiments. Aliquoting into smaller, single-use volumes is paramount. This practice avoids repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, thereby ensuring experimental reproducibility.
-
Step 5: Labeling and Storage
-
Label each aliquot clearly with:
-
Compound Name: Dabrafenib Mesylate
-
Concentration: 50 mM in DMSO
-
Preparation Date
-
Your Initials
-
-
Store the aliquots upright in a freezer box at -80°C for long-term storage.
Storage and Stability
Proper storage is essential to maintain the potency and integrity of the Dabrafenib stock solution.
-
Solid Powder: Store desiccated at -20°C for up to 3 years[6].
-
DMSO Stock Solution:
Causality: Storing at -80°C significantly slows molecular motion, minimizing the potential for chemical degradation over time. The avoidance of freeze-thaw cycles by using single-use aliquots prevents the repeated process of solute crystallization and re-solubilization, which can decrease the effective concentration and integrity of the stock.
Visualized Workflow and Mechanism of Action
Diagram: Stock Solution Preparation Workflow
Caption: Experimental workflow for preparing Dabrafenib stock solution.
Diagram: Dabrafenib's Mechanism of Action in the MAPK Pathway
Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK pathway.
Safety Precautions
Dabrafenib is a potent, biologically active compound. Standard laboratory safety procedures must be followed.
-
Review SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.
-
Use PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle in a Hood: Weighing of the powder and initial dissolution should be performed in a chemical fume hood or other certified containment equipment.
References
- Google Patents. (n.d.).
-
New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]
-
PubChem. (n.d.). Dabrafenib Mesylate. [Link]
-
Johnson, D. B., et al. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]
-
Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. PubMed Central. [Link]
-
PubChem. (n.d.). Afuresertib. [Link]
-
OncLive. (n.d.). BRAF V600E - Biomarker Consortium. [Link]
-
ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and.... [Link]
-
Patsnap Synapse. (2024). What is the mechanism of action of Dabrafenib Mesylate?. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
- Google Patents. (n.d.).
-
PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. [Link]
-
ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa Study. [Link]
-
MDPI. (n.d.). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes. [Link]
-
R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. [Link]
-
Value-Based Cancer Care. (n.d.). Dabrafenib plus Trametinib. [Link]
-
PubChem. (n.d.). Afuresertib Hydrochloride. [Link]
-
National Institutes of Health. (n.d.). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Afuresertib Hydrochloride | C18H18Cl3FN4OS | CID 46843056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dabrafenib Mesylate | 1195768-06-9 [chemicalbook.com]
- 9. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dabrafenib Mesylate | 1195768-06-9 [sigmaaldrich.com]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomarker.onclive.com [biomarker.onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
Preparation of GSK2110183 in vivo formulation for oral gavage
Application Note: Preparation of GSK2110183 (Afuresertib) In Vivo Formulation for Oral Gavage
Introduction & Mechanism of Action
GSK2110183 (Afuresertib) is a potent, reversible, ATP-competitive pan-AKT kinase inhibitor with high selectivity for AKT1, AKT2, and AKT3 isoforms (
Successful in vivo studies require a formulation that ensures bioavailability while minimizing vehicle-induced toxicity. Due to the compound's lipophilic nature and limited aqueous solubility, a homogeneous suspension is the industry-standard approach for high-dose efficacy studies (up to 100 mg/kg), while a co-solvent solution may be utilized for lower doses or pharmacokinetic (PK) assessments.
Mechanistic Context
Afuresertib blocks the phosphorylation of downstream effectors such as GSK-3
Figure 1: Mechanism of Action.[2] Afuresertib inhibits AKT, blocking downstream signaling essential for tumor survival.[2]
Pre-Formulation Considerations
Before preparing the dose, researchers must select the vehicle based on the study type. GSK2110183 is practically insoluble in water, necessitating the use of suspending agents or organic co-solvents.
| Property | Value/Description | Implication for Formulation |
| Solubility (Water) | < 1 mg/mL | Requires suspension or strong co-solvents. |
| Solubility (DMSO) | ~50 mg/mL | Ideal for stock solutions; limit <10% in final oral dose. |
| pKa | Basic (Amine group) | Solubility may improve slightly at lower pH, but suspension is preferred for stability. |
| Target Dose | 10 – 100 mg/kg | High doses require high concentration (e.g., 10 mg/mL), mandating a suspension. |
Protocol A: Homogeneous Suspension (Recommended for Efficacy)
This protocol is the gold standard for multi-day efficacy studies (e.g., xenograft models like BT474). It uses Carboxymethylcellulose Sodium (CMC-Na) or Methylcellulose (MC) to create a stable suspension that allows for high drug loading without the toxicity associated with high volumes of DMSO or PEG.
Vehicle Composition: 0.5% CMC-Na (or Methylcellulose) + 0.1% Tween 80 in ddH₂O.
Materials Required
-
GSK2110183 (Solid powder, stored at -20°C).
-
Carboxymethylcellulose Sodium (CMC-Na) or Methylcellulose (400 cP).
-
Tween 80 (Polysorbate 80).
-
Sterile distilled water (ddH₂O).
-
Mortar and pestle (or tissue homogenizer).
-
Vortex mixer and Sonicator.
Step-by-Step Procedure
-
Vehicle Preparation (Prepare in advance):
-
Heat 50 mL of ddH₂O to ~70°C.
-
Slowly add 0.5 g of CMC-Na powder while stirring vigorously to prevent clumping.
-
Add 100 µL of Tween 80 (0.1% v/v).
-
Stir until fully dissolved and clear. Allow to cool to room temperature. Store at 4°C for up to 1 week.
-
-
Drug Weighing:
-
Calculate the total amount of GSK2110183 needed.
-
Example: For 10 mice (25g each) at 100 mg/kg dose with 10 mL/kg volume:
-
Total Mass Needed = 10 mice × 0.025 kg/mouse × 100 mg/kg = 25 mg.
-
Total Volume = 10 mice × 0.025 kg × 10 mL/kg = 2.5 mL.
-
Safety Margin: Prepare 30 mg in 3 mL (10 mg/mL concentration).
-
-
-
Wetting & Dispersion (Critical Step):
-
Weigh 30 mg of GSK2110183 powder into a mortar or a microcentrifuge tube.
-
Add a minimal amount (e.g., 30-50 µL) of Tween 80 or the prepared vehicle to "wet" the powder. Triturate (grind) with the pestle to break up aggregates and form a smooth paste. This prevents hydrophobic clumping.
-
-
Suspension Formation:
-
Gradually add the remaining Vehicle (0.5% CMC-Na) in small increments while continuing to mix/vortex.
-
Transfer to the final container.
-
-
Homogenization:
-
Sonicate the suspension for 10–15 minutes in a water bath sonicator.
-
Visual Check: The formulation should be a uniform, cloudy white suspension with no visible large particles.
-
-
Storage:
-
Prepare fresh daily for best results. If necessary, store at 4°C for up to 24 hours. Vortex vigorously immediately before dosing.
-
Protocol B: Co-Solvent Solution (Alternative for PK/Low Dose)
Use this formulation only if a clear solution is strictly required (e.g., for intravenous comparison or low-dose PK). Note that high concentrations of PEG/DMSO can cause GI irritation in mice if dosed repeatedly.
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
Step-by-Step Procedure
-
Dissolution:
-
Weigh the required amount of GSK2110183.
-
Add DMSO (10% of final volume) and vortex/sonicate until the powder is completely dissolved. The solution must be clear.
-
-
Co-Solvent Addition:
-
Add PEG300 (40% of final volume) and Tween 80 (5% of final volume). Vortex to mix.
-
-
Final Dilution:
-
Slowly add Saline or ddH₂O (45% of final volume) while vortexing.
-
Note: If precipitation occurs upon adding saline, the concentration is too high for this vehicle. Switch to Protocol A (Suspension).
-
Dosing Guidelines & Data Tables
Standard Dosing Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
| Target Dose (mg/kg) | Concentration (mg/mL) | Volume per 20g Mouse (µL) | Formulation Type |
| 10 | 1.0 | 200 | Solution or Suspension |
| 30 | 3.0 | 200 | Suspension Preferred |
| 100 | 10.0 | 200 | Suspension Required |
Formulation Workflow Diagram
Figure 2: Decision tree for vehicle selection and preparation workflow.
Quality Control & Stability
-
Visual Inspection:
-
Suspension: Must be uniformly cloudy. If particles settle, they must resuspend easily with gentle shaking.
-
Solution: Must be crystal clear. Any turbidity indicates precipitation; do not dose.
-
-
Stability:
-
Stock powder: -20°C (3 years).
-
Formulated Suspension: Stable for 24–48 hours at 4°C, but fresh preparation is recommended to ensure consistent particle size and bioavailability.
-
-
Handling:
References
-
ClinicalTrials.gov. Study of the Oral AKT Inhibitor GSK2110183 (Afuresertib). Identifier: NCT01066620. Retrieved from [Link]
Sources
Afuresertib cell viability assay protocol for multiple myeloma cells
Topic: Afuresertib Cell Viability Assay Protocol for Multiple Myeloma Cells
Abstract
This document provides a comprehensive guide for assessing the cytotoxic effects of Afuresertib on multiple myeloma (MM) cell lines. Afuresertib is a potent, orally bioavailable inhibitor of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in multiple myeloma, where it promotes cell proliferation, survival, and drug resistance.[3][4] Therefore, targeting AKT with inhibitors like Afuresertib represents a key therapeutic strategy.[2][5] This guide details an optimized protocol for a luminescence-based cell viability assay (CellTiter-Glo®), chosen for its high sensitivity, simplicity, and reliability with suspension cells like multiple myeloma. We will explain the scientific rationale behind the protocol design, provide step-by-step instructions, and offer guidance on data analysis and interpretation to ensure robust and reproducible results.
Scientific Background: Targeting the AKT Pathway in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[3] A critical driver of MM pathogenesis is the constitutive activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway.[3][6] This activation can be triggered by various upstream signals, including growth factors like IGF-1 and IL-6, which are abundant in the bone marrow microenvironment.[2][7]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Inhibition of Apoptosis: AKT signaling suppresses pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and enhances the activity of anti-apoptotic proteins (e.g., MCL-1), thereby promoting cell survival.[1][8]
-
Promotion of Cell Cycle Progression and Proliferation: AKT activation leads to the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.[3]
Afuresertib is an ATP-competitive pan-AKT inhibitor that effectively binds to and blocks the activity of AKT kinase.[1][2] This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in MM cell proliferation and the induction of apoptosis.[1][2] Measuring the impact of Afuresertib on cell viability is a crucial first step in preclinical evaluation.
Caption: The PI3K/AKT Signaling Pathway and Point of Inhibition by Afuresertib.
Principle of the Cell Viability Assay
To quantify the effect of Afuresertib, we recommend the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that determines the number of viable cells by quantifying adenosine triphosphate (ATP), the cell's primary energy currency.[9][10]
Causality Behind this Choice:
-
Direct Viability Marker: ATP levels are a direct indicator of metabolic activity and cell health. A rapid loss of ATP is a hallmark of early-stage apoptosis and necrosis.
-
High Sensitivity: The luminescent signal is highly sensitive, allowing for the detection of as few as 15 cells in a 384-well format, making it ideal for experiments with limited cell numbers.[10]
-
Simplified Workflow: The "add-mix-measure" format requires no cell washing or medium removal, which is particularly advantageous for non-adherent multiple myeloma cells, as it minimizes cell loss and experimental variability.[9][11]
The assay reagent contains luciferase and its substrate, luciferin. When added to the cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells in the culture.[9]
Materials and Reagents
Equipment:
-
Sterile 96-well opaque-walled microplates (for luminescence)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
-
Microplate shaker (orbital shaker)
-
Hemocytometer or automated cell counter
Reagents & Consumables:
-
Multiple Myeloma Cell Lines (e.g., RPMI-8226, U266, OPM-2, MM.1S)
-
Afuresertib (GSK2110183)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 96-well plate format. All steps should be performed under sterile conditions.
Part A: Preparation of Reagents and Cells
-
Cell Culture: Maintain multiple myeloma cell lines in suspension culture according to supplier recommendations (typically RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.
-
Afuresertib Stock Solution: Prepare a high-concentration stock solution of Afuresertib (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CellTiter-Glo® Reagent Preparation: On the day of the assay, equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the final CellTiter-Glo® Reagent, following the manufacturer's instructions.[12] Protect from light.
Part B: Cell Seeding and Drug Treatment
-
Cell Counting and Resuspension: Count the cells using a hemocytometer or automated cell counter. Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to the required seeding density.
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells remain in the exponential growth phase throughout the experiment. A starting point is typically between 5,000 and 20,000 cells per well.
-
| Parameter | Recommendation | Rationale |
| Cell Line Examples | RPMI-8226, U266, OPM-2, MM.1S | Commonly used and well-characterized MM cell lines. |
| Seeding Density | 5,000 - 20,000 cells/well | Ensures logarithmic growth and prevents overconfluence. |
| Volume per Well | 100 µL | Standard volume for 96-well plates. |
| Afuresertib Conc. | 0.01 µM to 10 µM (7-point curve) | Covers a range to determine the IC50 value effectively.[2] |
| Incubation Time | 48 - 72 hours | Sufficient time to observe effects on proliferation and viability.[2] |
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate. Include wells for "cells only" (untreated) and "medium only" (background) controls.
-
Drug Dilution and Addition: Prepare serial dilutions of Afuresertib in culture medium from your stock solution. To minimize DMSO concentration, perform a two-step dilution. First, dilute the 10 mM stock into medium to create an intermediate stock, then perform serial dilutions.
-
Treatment: Add the appropriate volume of the diluted Afuresertib or vehicle control (medium with the same final DMSO concentration, typically ≤0.1%) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
Part C: Luminescence Measurement
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients that can affect the enzymatic reaction.[12]
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture volume (100 µL of reagent for 100 µL of culture).[9]
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents thoroughly.[12]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Caption: Experimental Workflow for Afuresertib Cell Viability Assay.
Data Analysis and Interpretation
-
Background Subtraction: Average the luminescence values from the "medium only" wells and subtract this background value from all other readings.
-
Normalization: The data should be expressed as a percentage of the vehicle-treated control cells.
-
Formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the Afuresertib concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with graphing software (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of Afuresertib that reduces cell viability by 50%.
Self-Validating System & Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the drug dilutions. This is your 100% viability reference.
-
Untreated Control: Cells in medium only. This should be nearly identical to the vehicle control. A significant difference may indicate DMSO toxicity.
-
Medium-Only Control: Wells with only culture medium. This measures the background luminescence of the medium and reagent.
-
Positive Control (Optional): A known cytotoxic agent for MM cells (e.g., bortezomib) can be used to confirm assay performance.
References
-
National Cancer Institute. Definition of afuresertib - NCI Drug Dictionary. [Link][1]
-
Spencer, A., Yoon, S. S., Harrison, S. J., Morris, S. R., Smith, D. A., Brigandi, R. A., Gauvin, J., Kumar, R., Opalinska, J. B., & Chen, C. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, 124(14), 2190–2195. [Link][2]
-
Spencer, A., Yoon, S. S., Harrison, S. J., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. University of Melbourne. [Link][13]
-
Calay, D., et al. (2021). AKT supports the metabolic fitness of multiple myeloma cells by restricting FOXO activity. Haematologica. [Link][8]
-
Spencer, A., Yoon, S. S., Harrison, S. J., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. PubMed. [Link][6]
-
Novartis Pharmaceuticals. (2020). Afuresertib Clinical Trial Results. [Link][14]
-
Novartis Pharmaceuticals. (2021). Study of Afuresertib Monotherapy in Japanese Relapsed Multiple Myeloma Patients. [Link][15]
-
Targeted Oncology. (2024). FDA Oks Phase 3 Trial of LAE201 for the Treatment of mCRPC. [Link][16]
-
ResearchGate. (2015). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. [Link][17]
-
CancerNetwork. (2014). Afuresertib Shows Activity Against Multiple Myeloma. [Link][5]
-
ResearchGate. Cell viability analysis of Multiple Myeloma cell lines measuring ATP levels. [Link][18]
-
ResearchGate. Annexin V/PI-staining flow cytometry image of apoptosis in myeloma cells. [Link][19]
-
Ramakrishnan, V., & Kumar, S. (2017). PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise. PubMed. [Link][3]
-
ResearchGate. MTT Assay protocol for Suspension cells. [Link][20]
-
Oslo University Hospital Research. CellTiter-Glo Assay. [Link][12]
-
Feng, T., et al. (2019). IL-17A Increases Multiple Myeloma Cell Viability by Positively Regulating Syk Expression. Cancer Management and Research. [Link][21]
-
Rieger, A. M., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link][22]
-
bioRxiv. Timelapse viability assay to detect division and death of primary multiple myeloma cells. [Link][23]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link][24]
-
Blood. (2021). Targeting PI3K-AKT-mTOR Signaling in Multiple Myeloma Mesenchymal Stem Cells. [Link][7]
-
ResearchGate. Cell viability assay. (A) The multiple myeloma cell lines OPM2, RPMI.... [Link][25]
-
NIH. Timelapse viability assay to detect division and death of primary multiple myeloma cells. [Link][26]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link][27]
-
Haematologica. (2013). The PI3K/Akt signaling pathway regulates the expression of Hsp70. [Link][28]
-
Medscape. PI3 Kinase/AKT Pathway as a Therapeutic Target in Multiple Myeloma. [Link][4]
-
Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability. [Link][10]
Sources
- 1. Facebook [cancer.gov]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. AKT supports the metabolic fitness of multiple myeloma cells by restricting FOXO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. novctrd.com [novctrd.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. IL-17A Increases Multiple Myeloma Cell Viability by Positively Regulating Syk Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution | bioRxiv [biorxiv.org]
- 24. bosterbio.com [bosterbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chondrex.com [chondrex.com]
- 28. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma | Haematologica [haematologica.org]
Application Note: A Researcher's Guide to Western Blot Antibody Selection for Validating the Activity of the AKT Inhibitor GSK2110183 (Afuresertib)
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] GSK2110183, also known as Afuresertib, is a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with high affinity.[4][5] By directly inhibiting Akt, GSK2110183 aims to suppress tumor cell proliferation and induce apoptosis, making it a promising agent in oncology.[2][6]
Verification of a drug's on-target effect is a cornerstone of preclinical and clinical research. For a kinase inhibitor like GSK2110183, this involves demonstrating a clear reduction in the phosphorylation of its downstream substrates.[7] Western blotting is the most direct and widely used immunoassay for this purpose, allowing for the sensitive detection of changes in protein phosphorylation levels.[8][9]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating antibodies for Western blot analysis to confirm the mechanism of action of GSK2110183. We will delve into the core principles of antibody selection, provide detailed protocols for pathway analysis and antibody validation, and offer a curated list of recommended antibodies for key pathway biomarkers.
Section 1: The GSK2110183 Target Pathway and Key Biomarkers
GSK2110183 exerts its effect by inhibiting the kinase activity of AKT. Therefore, a successful Western blot analysis will demonstrate a dose-dependent decrease in the phosphorylation of canonical AKT substrates. The core pathway involves the activation of PI3K, which generates PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a host of downstream targets, including components of the mTORC1 complex, which in turn promotes protein synthesis and cell growth.[3][10]
Key biomarkers for assessing GSK2110183 activity include:
-
Phospho-Akt (Ser473/Thr308): Paradoxically, ATP-competitive inhibitors like GSK2110183 can cause a feedback hyperphosphorylation of Akt itself.[7] Observing an increase in p-Akt alongside a decrease in downstream substrate phosphorylation is a strong indicator of direct target engagement.
-
Phospho-PRAS40 (Thr246): A direct substrate of AKT and a component of the mTORC1 complex.[11] Its phosphorylation by AKT relieves its inhibitory effect on mTORC1.
-
Phospho-GSK-3β (Ser9): A direct substrate of AKT. Phosphorylation at this site inactivates GSK-3β.[5]
-
Phospho-mTOR (Ser2448): While regulated by the PI3K/Akt pathway, this phosphorylation site reflects the activity of S6K, which can be downstream of mTORC1, indicating a feedback loop.[12]
-
Phospho-p70 S6 Kinase (Thr389): A key downstream effector of mTORC1.[12] Its phosphorylation is a robust indicator of mTORC1 activity.
-
Phospho-4E-BP1 (Thr37/46, Ser65, Thr70): Another critical mTORC1 substrate.[8] Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, permitting cap-dependent translation.[13]
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by GSK2110183.
Section 2: Core Principles of Phospho-Specific Antibody Selection
The reliability of Western blot data hinges entirely on the quality and specificity of the antibodies used. This is particularly crucial for phospho-specific antibodies, which must distinguish between the phosphorylated and non-phosphorylated states of a target protein.[14]
Causality Behind Key Choices:
-
Specificity is Paramount: The antibody must recognize the specific phosphorylated epitope of interest without cross-reacting with the non-phosphorylated form of the protein or other proteins.[15]
-
Validation is Non-Negotiable: Do not rely solely on the manufacturer's datasheet. Independent validation in your specific experimental system is essential. The gold standard for validating a phospho-specific antibody is to demonstrate loss of signal after treating the protein lysate or membrane with a phosphatase.[14][16][17]
-
Use a Total Protein Antibody as a Loading Control: To make accurate claims about changes in phosphorylation, you must normalize the phospho-protein signal to the total protein signal.[14] This accounts for any variations in protein loading between lanes and confirms that the drug treatment did not alter the overall expression level of the target protein.
-
Consider Clonality:
-
Monoclonal antibodies recognize a single epitope, offering high specificity and lot-to-lot consistency.
-
Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen, which can enhance signal but may also increase the risk of non-specific binding.
-
Section 3: Recommended Antibodies for GSK2110183 Pathway Analysis
The following table provides a curated list of well-validated antibodies suitable for monitoring the GSK2110183 pathway. This list is based on citations in peer-reviewed literature and manufacturer validation data.
| Target Protein | Phospho-Site | Recommended Product (Example) | Host | Applications | Rationale for Selection |
| Akt (Total) | N/A | Cell Signaling Technology #4691 | Rabbit mAb | WB, IP, IHC, IF, F | Widely cited, recognizes all three Akt isoforms. Essential for normalization.[18] |
| Phospho-Akt | Ser473 | Cell Signaling Technology #9271 | Rabbit mAb | WB, IP, IHC, IF | Key biomarker for target engagement feedback loop.[18] |
| p70 S6 Kinase (Total) | N/A | Cell Signaling Technology #9202 | Rabbit pAb | WB, IP | Detects endogenous levels of total p70 S6 kinase.[19] |
| Phospho-p70 S6 Kinase | Thr389 | Abcam ab2571 | Rabbit pAb | WB, IHC, ICC/IF | Robust and widely cited marker for mTORC1 activity. |
| 4E-BP1 (Total) | N/A | Cell Signaling Technology #9644 | Rabbit mAb | WB, IP, IHC, IF, F | Essential normalization control for p-4E-BP1.[18][20] |
| Phospho-4E-BP1 | Thr37/46 | Cell Signaling Technology #2855 | Rabbit mAb | WB, IHC, IF, F | Detects priming phosphorylation sites crucial for mTORC1 signaling.[13][18] |
| Phospho-4E-BP1 | Thr70 | Cell Signaling Technology #9455 | Rabbit pAb | WB, IP | Detects a key phosphorylation site for relieving eIF4E inhibition.[21] |
| GSK-3β (Total) | N/A | Cell Signaling Technology #9315 | Rabbit mAb | WB, IP, IHC, IF | Normalization control for p-GSK-3β. |
| Phospho-GSK-3β | Ser9 | Cell Signaling Technology #9323 | Rabbit mAb | WB, IP, IHC, IF | Direct substrate of Akt, indicates upstream Akt activity. |
Section 4: Experimental Design and Controls
A robust experimental design is crucial for generating unambiguous data.
-
Vehicle Control: Always include a control group treated with the same concentration of the drug's solvent (e.g., DMSO) as the experimental groups.
-
Dose-Response: Treat cells with a range of GSK2110183 concentrations to demonstrate a dose-dependent inhibition of downstream signaling.
-
Time-Course: Analyze protein phosphorylation at different time points after drug treatment to understand the kinetics of inhibition.
-
Positive Control: Use a cell line known to have a constitutively active PI3K/AKT pathway (e.g., PTEN-null cells like PC-3 or U-87 MG) to ensure your antibodies and detection system are working correctly.
-
Loading Control: In addition to total protein antibodies, always probe for a housekeeping protein (e.g., GAPDH, β-Actin, or β-Tubulin) to confirm equal protein loading across all lanes.
Section 5: Detailed Western Blot Protocol for Pathway Analysis
This protocol is a general guideline; optimization for specific cell lines and antibodies may be required.
Caption: A generalized workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the volume of all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.[8]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is generally preferred over non-fat milk, as milk contains phosphoproteins that can increase background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K) at the manufacturer's recommended dilution in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
-
Final Washes:
-
Repeat the washing step (Step 8).
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
To re-probe the same membrane, use a stripping buffer to remove the antibody complex. After stripping, block the membrane and probe with the next antibody (e.g., total S6K, then a housekeeping protein like GAPDH).
-
Quantify band intensity using densitometry software. Normalize the signal of the phospho-protein to its corresponding total protein.
-
Section 6: Protocol for Phospho-Antibody Specificity Validation
This protocol ensures the trustworthiness of your results by confirming that your antibody specifically detects the phosphorylated form of the target protein.[14][16]
-
Prepare Parallel Samples: Run two identical lanes of a positive control lysate (e.g., from cells stimulated to activate the AKT pathway) on an SDS-PAGE gel.
-
Transfer and Cut: Transfer the proteins to a PVDF membrane. After transfer, cut the membrane strip containing the two identical lanes in half.
-
Phosphatase Treatment:
-
Lane 1 (Control): Incubate this half of the membrane in a buffer-only solution (e.g., NEBuffer for PMP).
-
Lane 2 (Treated): Incubate the other half in the same buffer containing a broad-spectrum phosphatase, such as Calf Intestinal Phosphatase (CIP) or lambda protein phosphatase (λ-PPase), following the manufacturer's protocol (e.g., incubate for 1-2 hours at 37°C).[16]
-
-
Wash and Proceed:
-
Wash both membrane halves thoroughly with TBST to remove the phosphatase.
-
-
Immunoblot:
-
Proceed with the blocking and immunoblotting protocol (Section 5, steps 6-12) for both membrane halves simultaneously, using your phospho-specific primary antibody.
-
-
Analysis:
-
A truly specific phospho-antibody will produce a strong band in the control lane but a significantly diminished or absent band in the phosphatase-treated lane.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46843057, Afuresertib. Retrieved from [Link]
-
Biocompare. (n.d.). 4E-BP1 Antibody 9452S from Cell Signaling Technology. Retrieved from [Link]
-
ResearchGate. (2025). Optimized Protocol to Make Phospho-Specific Antibodies that Work. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of GSK2110183 on AKT signaling and growth inhibition in human cancer cell lines. Retrieved from [Link]
-
Kumar, A., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. PMC. Retrieved from [Link]
-
Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. Retrieved from [Link]
-
Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
-
IMR Press. (2025). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. Retrieved from [Link]
-
Sino Biological. (n.d.). Phospho Specific Antibodies: A Powerful Tool for Protein Phosphorylation Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting assays for evaluating mTOR signaling pathway activity. Retrieved from [Link]
-
PubMed. (n.d.). Akt Pathway Inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). Western Blotting using p70-S6K antibody?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Phospho-Specific Validated Antibodies. Retrieved from [Link]
-
bioRxiv. (2025). Reduced 4E-BP1 activity leads to acquired capivasertib resistance via increased cap-dependent protein synthesis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. imrpress.com [imrpress.com]
- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. biorxiv.org [biorxiv.org]
- 19. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]
- 20. biocompare.com [biocompare.com]
- 21. Phospho-4E-BP1 (Thr70) Antibody | Cell Signaling Technology [cellsignal.com]
GSK2110183 hydrochloride dose range for mouse xenograft models
Technical Guide: Optimization of GSK2110183 (Afuresertib) Dosing in Murine Xenograft Models
Introduction & Mechanism of Action
GSK2110183 (Afuresertib) is a potent, reversible, ATP-competitive pan-AKT kinase inhibitor (AKT1, AKT2, AKT3) with low nanomolar potency (
Critical Mechanistic Insight:
Researchers must distinguish between target engagement and pathway inhibition . Because GSK2110183 is ATP-competitive, it locks AKT in a hyper-phosphorylated but catalytically inactive state. Consequently, pAKT (S473/T308) levels may paradoxically increase following dosing due to the protection of these sites from phosphatases and the loss of negative feedback loops. Therefore, efficacy must be validated by measuring the dephosphorylation of downstream substrates (e.g., p-PRAS40, p-GSK3
Figure 1: AKT Signaling Pathway & GSK2110183 Intervention
Caption: GSK2110183 inhibits AKT catalytic activity, blocking phosphorylation of downstream effectors PRAS40, GSK3β, and mTORC1.
Formulation & Preparation Protocol
Reproducibility in xenograft models hinges on consistent bioavailability. GSK2110183 is typically administered as an oral suspension.[1]
Reagents:
-
Active Pharmaceutical Ingredient (API): GSK2110183 Hydrochloride (adjust mass for salt factor; MW of free base ~427.9, HCl salt ~464.4. Multiply required free base mass by ~1.085).
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) + 0.1% (v/v) Tween 80 in sterile water.
-
Alternative: 1% Methylcellulose in water.
-
Preparation Steps (Example: 100 mg/kg dose for 20g mice):
-
Calculate Concentration: For a standard dosing volume of 10 mL/kg , a 100 mg/kg dose requires a concentration of 10 mg/mL .
-
Weighing: Weigh the appropriate amount of GSK2110183 HCl.
-
Wetting: Add a small volume (approx. 5% of total volume) of Tween 80/Vehicle mix to the powder. Triturate with a mortar and pestle or vortex vigorously to break up hydrophobic aggregates.
-
Suspension: Gradually add the remaining vehicle while stirring.
-
Homogenization: Sonicate for 5–10 minutes in a water bath to ensure a uniform suspension.
-
Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly (vortex) immediately before every dosing session.
Dose Range & Efficacy Guidelines
The following dose ranges are synthesized from primary literature on ovarian (SKOV3), breast (BT474), and multiple myeloma xenografts.
Table 1: Recommended Dosing Regimens
| Parameter | Low Dose (Sub-optimal) | Therapeutic Dose (Recommended) | High Dose (Toxicity Risk) |
| Dose (PO) | 10 – 30 mg/kg | 75 – 100 mg/kg | > 150 mg/kg |
| Schedule | QD (Daily) | QD (Daily) | QD or BID |
| Efficacy (TGI) | ~20–40% Tumor Growth Inhibition | >60–90% TGI (Model Dependent) | Marginal gain over 100 mg/kg |
| Toxicity | Negligible | Mild (<5% Body Weight Loss) | Potential GI toxicity, fatigue |
| PD Response | Transient p-PRAS40 inhibition | Sustained p-PRAS40 inhibition (>6h) | - |
Key Reference Data:
-
SKOV3 (Ovarian): 100 mg/kg QD resulted in 97% TGI.[1]
-
BT474 (Breast): 100 mg/kg QD resulted in 61% TGI.
-
Combination: When combining with chemotherapy (e.g., Carboplatin/Paclitaxel), consider reducing GSK2110183 to 50–75 mg/kg to manage overlapping toxicity.
Detailed Experimental Protocol: In Vivo Efficacy
This protocol ensures robust data generation compliant with pharmaceutical standards.
Phase 1: Tumor Inoculation & Staging
-
Cell Prep: Harvest cells (e.g., SKOV3) in exponential growth phase. Resuspend in 50% PBS / 50% Matrigel (Corning).
-
Inoculation: Inject
cells subcutaneously (SC) into the right flank of female athymic nude mice (Foxn1 nu/nu) or SCID mice. -
Staging: Monitor tumor volume (
). Randomize animals when tumors reach 150–200 mm³ (approx. 2–3 weeks post-implant).-
Note: Do not start dosing if tumors are <100 mm³ (high variability) or >300 mm³ (hypoxic core may limit drug penetration).
-
Phase 2: Dosing & Monitoring
-
Groups:
-
Group 1: Vehicle Control (QD, PO).
-
Group 2: GSK2110183 30 mg/kg (QD, PO).
-
Group 3: GSK2110183 100 mg/kg (QD, PO).
-
-
Administration: Oral gavage using flexible plastic feeding tubes (FTP-20-38) to minimize esophageal trauma.
-
Duration: Treat for 21–28 days.
-
Health Check: Weigh mice daily. If Body Weight Loss (BWL) >15%, institute a dosing holiday until recovery. Euthanize if BWL >20%.
Phase 3: Pharmacodynamic (PD) Harvest
-
Timing: Critical. Harvest tumors 2 to 4 hours post-last dose to capture peak inhibition of downstream markers.
-
Tissue Processing: Snap freeze tumor samples in liquid nitrogen immediately (<5 mins post-euthanasia) to prevent phosphatase activity.
Figure 2: Study Workflow
Caption: Chronological workflow for xenograft efficacy study from inoculation to tissue harvest.
Pharmacodynamic Validation (Western Blot)
To validate the mechanism of action in your specific model, assay the following markers.
-
Primary Efficacy Marker (Downstream):
-
p-PRAS40 (Thr246): Should decrease. Most sensitive marker for AKT inhibition.
-
p-GSK3
(Ser9): Should decrease. -
p-S6 (Ser235/236): Should decrease (downstream mTORC1 readout).
-
-
Target Engagement Marker (Upstream):
-
p-AKT (Ser473/Thr308): May INCREASE or stay unchanged. Do not use this as a readout for inhibition.
-
Troubleshooting: If tumor growth inhibition is observed but p-AKT levels are high, this confirms the ATP-competitive mechanism (stabilization of the phosphorylated kinase in an inactive conformation). If p-PRAS40 is not reduced, check plasma exposure (PK) or tumor drug penetration.
References
-
Spencer, A., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, 124(14), 2190-2195. Retrieved from [Link]
-
Kumar, R., et al. (2014). Afuresertib (GSK2110183), an Akt kinase inhibitor, in combination with carboplatin and paclitaxel in recurrent ovarian cancer. Journal of Clinical Oncology. Retrieved from [Link]
-
Lin, J., et al. (2013).[2] Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor that Is Efficacious in Preclinical Models. Clinical Cancer Research, 19(7), 1760-1772. (Mechanistic comparison of ATP-competitive inhibitors). Retrieved from [Link]
Sources
Application Note: Optimized Vehicle Formulation for Afuresertib (GSK2110183) In Vivo Studies
Executive Summary
Afuresertib (GSK2110183) is a potent, ATP-competitive, orally bioavailable inhibitor of AKT kinase (Protein Kinase B).[1] While highly efficacious in blocking the PI3K/AKT signaling cascade, its physicochemical properties—specifically its lipophilicity and poor aqueous solubility—present significant challenges for in vivo administration.
This Application Note defines the "Gold Standard" solution formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline). Unlike simple suspensions (e.g., Methylcellulose), this co-solvent system maximizes bioavailability by maintaining the compound in a dissolved state during the critical absorption window, ensuring consistent pharmacokinetic (PK) profiles and reproducible pharmacodynamic (PD) data.
Scientific Rationale & Mechanism
Target Context: The AKT Signaling Node
Afuresertib targets the AKT kinase, a central node in the PI3K/AKT/mTOR pathway. This pathway regulates cell survival, proliferation, and metabolism. In oncology models, consistent inhibition of AKT phosphorylation is required to induce apoptosis.
Why Formulation Matters: Inconsistent drug absorption leads to "sawtooth" plasma concentrations. If plasma levels drop below the IC90 for AKT inhibition too quickly due to poor bioavailability, the tumor may escape suppression, leading to false-negative efficacy data.
Pathway Visualization
The following diagram illustrates the specific intervention point of Afuresertib within the PI3K/AKT signaling cascade.
Figure 1: Mechanism of Action. Afuresertib inhibits AKT, preventing downstream signaling to mTOR and GSK-3β, ultimately halting cell survival signals.
Recommended Formulation Strategy
For preclinical efficacy studies in mice (xenograft/syngeneic models), we recommend a Co-Solvent Solution rather than a suspension.
The "10/40/5/45" Formulation
This formulation utilizes a specific sequence of organic solvents, surfactants, and aqueous buffers to solubilize the hydrophobic drug.
| Component | Role | Concentration (v/v) | Grade |
| DMSO | Primary Solvent (Solubilizer) | 10% | Anhydrous, Cell Culture Grade |
| PEG300 | Co-solvent (Stabilizer) | 40% | USP/NF |
| Tween 80 | Surfactant (Wetting Agent) | 5% | Low Peroxide |
| Saline | Diluent (Tonicity) | 45% | 0.9% NaCl, Sterile |
Key Physicochemical Data:
-
Target Concentration: 2 mg/mL (Standard for 10-20 mg/kg dosing at 10 mL/kg volume).
-
Solubility Limit: ~4-5 mg/mL in this vehicle.
-
Stability: Prepare fresh daily (QD).
Detailed Preparation Protocol
Objective: Prepare 10 mL of Afuresertib at 2 mg/mL (Total Drug: 20 mg).
Reagents & Equipment
-
Afuresertib (GSK2110183) powder (Store at -20°C).[2]
-
DMSO (Dimethyl sulfoxide).
-
PEG300 (Polyethylene glycol 300).
-
Tween 80 (Polysorbate 80).
-
Sterile Saline (0.9% NaCl).
-
Vortex mixer.
-
Ultrasonic bath (Sonicator).
-
Calibrated pipettes.
Step-by-Step Workflow
CRITICAL: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation ("crashing out").
-
Weighing: Accurately weigh 20 mg of Afuresertib powder into a clean glass vial.
-
Primary Solubilization (DMSO):
-
Add 1.0 mL (10%) of DMSO.[1]
-
Action: Vortex vigorously for 30 seconds. If particles remain, sonicate for 1-2 minutes until the solution is completely clear and yellow.
-
Checkpoint: Ensure no solid drug remains.
-
-
Stabilization (PEG300):
-
Add 4.0 mL (40%) of PEG300.
-
Action: Vortex thoroughly for 30 seconds. The solution becomes viscous; ensure complete mixing.
-
-
Surfactant Addition (Tween 80):
-
Add 0.5 mL (5%) of Tween 80.
-
Action: Vortex gently. Tween 80 is highly viscous; use a positive displacement pipette or cut tip if necessary.
-
-
Final Dilution (Saline):
-
Add 4.5 mL (45%) of Sterile Saline.
-
Action: Add slowly while swirling. DO NOT VORTEX VIGOROUSLY at this stage to avoid excessive foaming. Invert the vial 10-15 times to mix.
-
-
Final QC: Inspect for precipitation. The result should be a clear to slightly opalescent solution.
Formulation Workflow Diagram
Figure 2: Sequential Addition Protocol. Strict adherence to this order prevents drug precipitation.
In Vivo Administration Guidelines
Dosing Parameters (Mouse)
-
Route: Oral Gavage (PO).
-
Dose Range: 10 mg/kg to 100 mg/kg.[1]
-
Dosing Volume: 10 mL/kg (Standard).
-
Example: For a 25g mouse, administer 250 µL of the 2 mg/mL solution (delivers 20 mg/kg).
-
-
Frequency: QD (Once Daily).
Dose Calculation Table (for 10 mL/kg volume)
| Desired Dose (mg/kg) | Required Conc. (mg/mL) | Preparation (for 10 mL total) |
| 10 mg/kg | 1.0 mg/mL | 10 mg Drug + Vehicle |
| 30 mg/kg | 3.0 mg/mL | 30 mg Drug + Vehicle |
| 100 mg/kg | 10.0 mg/mL* | 100 mg Drug + Vehicle |
*Note: At 10 mg/mL, the drug may approach solubility limits. If precipitation occurs, switch to a suspension vehicle (0.5% Methylcellulose + 0.2% Tween 80) or increase DMSO to 15%.
Troubleshooting & Stability
-
Precipitation: If the solution turns cloudy upon adding saline, the drug has "crashed out."
-
Cause: Adding saline too fast or insufficient initial dissolution in DMSO.
-
Fix: You cannot recover this easily. Discard and restart. Ensure the DMSO step is perfectly clear before proceeding.[2]
-
-
Storage:
-
Stock Solution (DMSO only): Can be stored at -80°C for 1 month.
-
Final Formulation: Prepare FRESH immediately before dosing. Do not store the final aqueous mixture overnight, as crystal growth (Ostwald ripening) may occur.
-
References
-
MedChemExpress. Afuresertib (GSK2110183) Datasheet and Solubility. Retrieved from
-
TargetMol. Afuresertib (GSK2110183) Inhibitor Handling Instructions. Retrieved from
-
Selleck Chemicals. Afuresertib (GSK2110183) In Vivo Formulation Guide. Retrieved from
-
PubChem. Afuresertib Compound Summary (CID 46843057).[3] National Library of Medicine. Retrieved from
-
Spencer, A., et al. (2014). Phase 1 study of the novel AKT inhibitor afuresertib in patients with hematologic malignancies. Blood. Retrieved from
Sources
Precision Kinetics: Optimizing Incubation for GSK2110183 (Afuresertib) Apoptosis Assays
Introduction: The Temporal Criticality of AKT Inhibition
GSK2110183 (Afuresertib) is a potent, ATP-competitive inhibitor of AKT (Protein Kinase B), targeting AKT1, AKT2, and AKT3 isoforms. In drug development and mechanistic oncology, accurately assessing the apoptotic potential of GSK2110183 requires more than just dose-ranging; it demands precise temporal optimization .
Because AKT is a survival kinase, its inhibition does not trigger immediate cell lysis. Instead, it initiates a cascade of dephosphorylation events that eventually release the "brakes" on apoptotic machinery. Researchers often fail to detect efficacy not because the compound is inactive, but because the assay window misses the peak of the specific apoptotic marker being measured.
This guide delineates the kinetic phases of GSK2110183 action and provides a self-validating protocol for determining the optimal incubation time for apoptosis assays.
Mechanistic Basis & Signaling Architecture
To optimize incubation time, one must understand the sequence of molecular events following GSK2110183 exposure. The drug acts upstream of the apoptotic machinery.
Signaling Pathway Diagram
The following diagram illustrates the intervention point of GSK2110183 and the downstream lag time required for phenotypic apoptosis.
Figure 1: Kinetic cascade of GSK2110183-induced apoptosis. Note the delay between AKT inhibition and Caspase activation.
The Three Kinetic Phases of GSK2110183
Based on pharmacokinetic/pharmacodynamic (PK/PD) studies and in vitro literature, the cellular response is divided into three distinct windows.
Phase I: Target Engagement (0.5 – 6 Hours)
-
Event: Rapid dephosphorylation of AKT substrates (e.g., PRAS40, GSK3β, FOXO).
-
Relevance: This confirms the drug has entered the cell and bound the target. It is too early for apoptosis assays.
-
Recommended Assay: Western Blot for p-AKT (S473) or p-PRAS40.
Phase II: Apoptotic Commitment (18 – 24 Hours)
-
Event: Activation of Caspase-3 and Caspase-7. This is the "Point of No Return."
-
Relevance: This is the optimal window for luminescent Caspase-Glo® type assays.
-
Why: Measuring earlier yields low signal-to-noise; measuring later may result in loss of signal as cells disintegrate into secondary necrosis.
Phase III: Phenotypic Death (48 – 72 Hours)
-
Event: Membrane inversion (Phosphatidylserine exposure), DNA fragmentation, and cell shrinkage.
-
Relevance: Optimal window for Flow Cytometry (Annexin V/PI) and cytotoxicity assays (MTT/CellTiter-Glo).
-
Why: Structural changes take time to manifest after the caspase cascade.
Summary of Optimal Windows
| Assay Type | Target Marker | Optimal Incubation (Drug) | Kinetic Risk |
| Western Blot | p-AKT / p-PRAS40 | 1 - 4 Hours | N/A (Signaling only) |
| Luminescence | Caspase-3/7 Activity | 24 Hours | Signal decay if >36h |
| Flow Cytometry | Annexin V / PI | 48 - 72 Hours | False negatives if <24h |
| Viability (Metabolic) | ATP / Tetrazolium | 72 Hours | Insufficient sensitivity if <48h |
Protocol: Determination of Optimal Apoptotic Window
Do not rely on a single time point for a new cell line. Use this "Staggered Start" protocol to generate a time-course curve while harvesting all samples simultaneously.
Materials
-
Compound: GSK2110183 (Afuresertib) stock (10 mM in DMSO).
-
Cells: Target cell line (e.g., Multiple Myeloma, Ovarian).
-
Assay: Caspase-Glo® 3/7 or Annexin V-FITC.
-
Controls: Staurosporine (Positive Control, 1 µM), DMSO (Vehicle).
Experimental Workflow (Staggered Start)
This method ensures all wells are read at the exact same time, minimizing assay reagent variability.
Figure 2: Staggered start workflow allows simultaneous readout of 24, 48, and 72-hour time points.
Step-by-Step Methodology
-
Seeding: Seed cells in white-walled 96-well plates (for luminescence) or clear plates (for flow cytometry transfer).
-
Density: 5,000 - 10,000 cells/well (ensure cells are in log phase and not over-confluent by T=72h).
-
-
Preparation of GSK2110183:
-
Prepare a 1000x stock in DMSO.
-
Dilute to 10x in culture media before adding to cells to minimize DMSO shock (Final DMSO < 0.1%).
-
Typical Concentration: Use IC50 and 5x IC50 (e.g., 100 nM and 500 nM).
-
-
Treatment Schedule (Reverse Chronology):
-
T minus 72h: Add drug to "72h Group" wells.
-
T minus 48h: Add drug to "48h Group" wells.
-
T minus 24h: Add drug to "24h Group" wells.
-
T minus 4h: (Optional) Add drug to "Signaling Check" wells.
-
-
Assay Execution (T=0):
-
For Caspase-Glo: Add reagent 1:1 to media. Shake 30 sec. Incubate 30-60 mins at Room Temp (critical for stabilizing signal). Read Luminescence.
-
For Annexin V: Harvest supernatant (floating cells) and trypsinize adherent cells. Combine. Wash with PBS. Stain with Annexin V/PI for 15 mins. Analyze via Flow Cytometry immediately.
-
Critical Troubleshooting & Validation
Self-validating your protocol requires checking for these common failure modes.
The "False Negative" at 24 Hours (Annexin V)
-
Observation: Cells treated with GSK2110183 show no Annexin V staining at 24h, despite high dose.
-
Cause: AKT inhibition induces cell cycle arrest (G1) before apoptosis. The morphological flip of phosphatidylserine takes time.
-
Solution: Extend incubation to 48 or 72 hours .
The "Disappearing Signal" (Caspase Assay)
-
Observation: High cytotoxicity at 72h (visual inspection) but low Caspase signal.
-
Cause: The caspase peak occurred at 24-36h. By 72h, cells have undergone secondary necrosis, and the active caspases have degraded.
-
Solution: Perform a time course including a 24h time point.
Serum Effect
-
Issue: High serum (10% FBS) contains growth factors (IGF-1, Insulin) that activate AKT, potentially competing with the inhibitor.
-
Optimization: If IC50 is higher than expected (>1 µM), consider reducing serum to 1-5% during the drug incubation phase to sensitize cells to AKT inhibition.
References
-
Selleck Chemicals. Afuresertib (GSK2110183) Biological Activity and Kinase Assays.Link
-
MedChemExpress. Afuresertib (GSK2110183) Datasheet and Apoptosis Induction.Link
-
Spencer, A., et al. (2014). A Phase 1 First-in-Human Study of the Novel AKT Inhibitor Afuresertib (GSK2110183) in Patients with Hematologic Malignancies. Blood Cancer Journal. Link
-
Assay Guidance Manual (NCBI). Apoptosis Marker Assays for HTS. Bethesda (MD): National Library of Medicine (US). Link
-
Yamada, T., et al. Effect of afuresertib on cell cycle and phosphorylation levels of Akt substrates.[1] ResearchGate.[2] Link
Sources
Application Notes and Protocols for the Dissolution of GSK2110183 Hydrochloride
Introduction: Understanding GSK2110183 (Afuresertib)
GSK2110183, also known as Afuresertib, is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It demonstrates high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2] GSK2110183 exerts its anti-neoplastic effects by binding to the ATP-binding pocket of Akt, thereby preventing its phosphorylation of downstream substrates. This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[2] The hydrochloride salt form of GSK2110183 is utilized to enhance its aqueous solubility, a critical factor for its utility in both in vitro and in vivo research settings.
The Critical Choice: Water vs. Buffered Solutions for Dissolution
The selection of an appropriate solvent is a foundational step in any experimental design involving small molecules. The choice between dissolving GSK2110183 hydrochloride in pure water versus a buffered solution is not trivial and has significant implications for solution stability, pH, and, consequently, the compound's biological activity and the reproducibility of experimental results.
The Chemistry of Dissolution: The Role of the Hydrochloride Salt
GSK2110183 is an organic base containing amine functional groups. These groups are protonated in the presence of hydrochloric acid to form the hydrochloride salt. This salt form significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. When dissolved in water, the salt dissociates, releasing the protonated, charged form of the GSK2110183 molecule and a chloride ion. The protonated amine group is key to its water solubility.
However, the pH of a simple aqueous solution of GSK2110183 hydrochloride will be acidic due to the hydrolysis of the protonated amine. This inherent acidity may not be compatible with all biological systems or experimental assays, which often require a stable, physiological pH.
Comparative Analysis: Water vs. Buffers
| Parameter | Dissolution in Deionized Water | Dissolution in Buffered Solutions (e.g., PBS, Citrate) |
| Maximum Solubility | Up to 12.5 mg/mL (with sonication).[2] | Generally lower than in pure water. For example, in a 1:1 solution of ethanol and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL. |
| pH of Final Solution | Acidic and uncontrolled. Varies with concentration. | Stable and defined by the buffer system (e.g., ~pH 7.4 for PBS, ~pH 5.0 for citrate buffer). |
| Physiological Compatibility | Potentially incompatible with cell cultures or biological assays sensitive to acidic pH. | High compatibility with most biological systems when a physiological pH buffer is used. |
| Recommendation | Suitable for preparing high-concentration stock solutions that will be further diluted into a buffered medium. | Highly recommended for the preparation of working solutions for direct application in most biological experiments. |
| Stability | Data on the long-term stability of aqueous solutions is not readily available. It is strongly recommended to prepare solutions fresh daily. | While specific stability data in various buffers is limited, buffered solutions are generally preferred for maintaining the integrity of pH-sensitive compounds. Fresh preparation is still the best practice. |
Experimental Workflow for Solution Preparation
The following diagram outlines the decision-making process and general workflow for preparing solutions of GSK2110183 hydrochloride.
Caption: Decision workflow for dissolving GSK2110183 hydrochloride.
Detailed Dissolution Protocols
Important Preliminary Notes:
-
Fresh Solutions are Key: Due to the lack of comprehensive stability data for GSK2110183 hydrochloride in aqueous solutions, it is imperative to prepare all aqueous and buffered solutions fresh on the day of use.
-
Aseptic Technique: For cell-based assays, all procedures should be performed in a sterile environment using aseptic techniques to prevent contamination.
-
Sonication: As noted by suppliers, sonication may be required to achieve complete dissolution, especially at higher concentrations.[2]
Protocol 1: Preparation of a High-Concentration Stock Solution in Water
This protocol is designed for creating a concentrated stock solution that will be subsequently diluted to a final working concentration in a buffered medium.
Materials:
-
GSK2110183 hydrochloride powder
-
High-purity, sterile deionized water
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of GSK2110183 hydrochloride required to achieve the desired stock concentration (e.g., 10 mg/mL). The molecular weight of GSK2110183 hydrochloride is 463.78 g/mol .
-
Weighing: Carefully weigh the calculated amount of GSK2110183 hydrochloride powder and transfer it to a sterile conical tube.
-
Initial Dissolution: Add the required volume of sterile deionized water to the tube.
-
Vortexing: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation. Visually inspect for complete dissolution.
-
Sterile Filtration: Once completely dissolved, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube.
-
Use and Storage: This stock solution should be used immediately for dilution into your final experimental buffer. If short-term storage is unavoidable, aliquot the stock solution and store at -80°C. However, stability under these conditions has not been formally reported, and fresh preparation is strongly advised.
Protocol 2: Preparation of a Working Solution in Phosphate-Buffered Saline (PBS), pH 7.4
This protocol is recommended for preparing a ready-to-use working solution for direct application in cell culture and other physiological assays.
Materials:
-
GSK2110183 hydrochloride powder
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator (optional, for lower concentrations)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of GSK2110183 hydrochloride needed for your desired final working concentration (e.g., 10 µM). Be mindful that the solubility in PBS is lower than in pure water.
-
Weighing: Weigh the calculated amount of GSK2110183 hydrochloride and transfer it to a sterile conical tube.
-
Dissolution: Add the required volume of sterile 1X PBS (pH 7.4) to the tube.
-
Mixing: Cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. For concentrations approaching the solubility limit in buffered systems, gentle warming (to 37°C) or brief sonication may be employed, but should be used with caution to avoid degradation.
-
pH Verification (Optional but Recommended): For sensitive applications, you may verify that the final pH of the solution is within the desired range (e.g., 7.2-7.4).
-
Sterile Filtration: Using a sterile syringe, pass the solution through a 0.22 µm sterile filter into a final sterile container.
-
Immediate Use: This working solution is now ready for use in your experiment. Do not store aqueous buffered solutions of GSK2110183 hydrochloride.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK2110183 targets the core of a critical cell survival pathway. The diagram below illustrates the canonical PI3K/Akt signaling cascade and the point of inhibition by GSK2110183.
Caption: GSK2110183 inhibits Akt, blocking downstream signaling for cell survival.
References
-
Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(6), e100880. [Link]
-
PubChem. (n.d.). Afuresertib. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Sources
Application Note: Best Practices for the Handling and Storage Stability of Afuresertib Stock Solutions
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Afuresertib, also known as GSK2110183, is a potent and orally bioavailable pan-AKT inhibitor with significant potential in cancer research.[1][2][3] It competitively inhibits the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3), which are key components of the PI3K/AKT signaling pathway that regulates cell survival and proliferation.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making Afuresertib a valuable tool for investigating cancer biology and developing novel therapeutic strategies.[1][4]
The integrity of experimental data heavily relies on the stability and purity of the reagents used. This application note provides detailed protocols and guidelines for the proper handling and storage of Afuresertib stock solutions to ensure their stability and minimize degradation, thereby promoting reproducible and reliable experimental outcomes.
Physicochemical Properties of Afuresertib
| Property | Value |
| Chemical Name | N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride |
| Molecular Formula | C₁₈H₁₈Cl₃FN₄OS (hydrochloride salt) |
| Molecular Weight | 463.78 g/mol (hydrochloride salt)[1] |
| Appearance | Crystalline solid[5] |
| Purity | ≥98% |
Preparation of Afuresertib Stock Solutions
The choice of solvent is critical for the successful preparation of stable stock solutions. The solubility of Afuresertib in various common laboratory solvents is summarized below.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [5] |
| Ethanol | ~50 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~50 mg/mL | [5] |
| Water | Sparingly soluble | [5] |
Note: While Afuresertib is soluble in ethanol and DMF, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for long-term storage due to its ability to preserve the stability of many small molecules. When using DMSO, it is crucial to use a fresh, anhydrous grade to prevent moisture contamination, which can reduce solubility.[2]
Protocol for Preparation of a 10 mM Afuresertib Stock Solution in DMSO
Materials:
-
Afuresertib (as a crystalline solid)
-
Anhydrous DMSO (≥99.7% purity)
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of Afuresertib powder and the bottle of anhydrous DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Afuresertib powder using a calibrated analytical balance in a well-ventilated area or fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of Afuresertib hydrochloride.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the Afuresertib powder. For a 10 mM solution, add 1 mL of DMSO to 4.64 mg of Afuresertib.
-
Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution.[6] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To minimize the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[7][8][9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately store the aliquots at the recommended temperature as detailed below.
Storage and Stability of Afuresertib Stock Solutions
Proper storage is essential to maintain the integrity and activity of Afuresertib stock solutions over time.
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | ≥ 4 years[5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[6] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[3][7] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions as this can lead to compound degradation and precipitation.[7][8][9] Aliquoting into single-use volumes is the most effective way to mitigate this.
-
Light Sensitivity: Afuresertib should be protected from light.[3] Store stock solutions in amber vials or wrap clear vials with aluminum foil.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can negatively impact the solubility and stability of Afuresertib.[2] Always use anhydrous DMSO and ensure vials are tightly sealed.
Experimental Protocols and Workflows
Workflow for Afuresertib Stock Solution Preparation and Storage
Caption: A flowchart illustrating the key steps for preparing and storing Afuresertib stock solutions.
Afuresertib's Mechanism of Action in the PI3K/AKT Signaling Pathway
Afuresertib is an ATP-competitive inhibitor of AKT.[3][10][11] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream targets, leading to various cellular responses. Afuresertib binds to the ATP-binding pocket of AKT, preventing its kinase activity and thereby inhibiting downstream signaling.[1][4]
Caption: A simplified diagram of the PI3K/AKT signaling pathway, illustrating the inhibitory action of Afuresertib on AKT.
Conclusion
Adherence to the protocols outlined in this application note will ensure the preparation of high-quality, stable Afuresertib stock solutions. By minimizing variables such as solvent quality, storage temperature, and freeze-thaw cycles, researchers can enhance the reproducibility and reliability of their experimental results, ultimately contributing to a better understanding of the role of the AKT signaling pathway in health and disease.
References
-
Chemietek. (n.d.). Afuresertib (GSK2110183). Retrieved from [Link]
- Spencer, A., et al. (2015). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, 126(24), 2699–2707.
-
ResearchGate. (n.d.). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Afuresertib. PubChem Compound Summary for CID 46843057. Retrieved from [Link]
-
DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. dbaitalia.it [dbaitalia.it]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2110183 Treatment in Cisplatin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Cisplatin Resistance with Targeted Akt Inhibition
Cisplatin remains a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance, either intrinsic or acquired, significantly curtails its clinical efficacy.[1] A pivotal mechanism driving this resistance is the hyperactivation of pro-survival signaling pathways, with the PI3K/Akt cascade being a central player.[2][3] The serine/threonine kinase Akt, a critical downstream effector of PI3K, promotes cell survival, proliferation, and inhibits apoptosis, thereby counteracting the cytotoxic effects of DNA-damaging agents like cisplatin.[4][5]
GSK2110183 (also known as afuresertib) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor with high selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3).[6][7] By directly targeting the dysregulated Akt pathway, GSK2110183 presents a rational therapeutic strategy to re-sensitize cisplatin-resistant cancer cells to chemotherapy. These application notes provide a comprehensive guide for researchers to investigate the synergistic potential of GSK2110183 and cisplatin in vitro, offering detailed protocols for establishing resistant cell lines, assessing cytotoxicity, and elucidating the underlying molecular mechanisms.
The Scientific Rationale: Targeting the PI3K/Akt Survival Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival and is frequently dysregulated in cancer.[8] Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the cell membrane. Here, Akt is phosphorylated and activated, leading to the phosphorylation of a multitude of downstream substrates that collectively promote cell survival and inhibit apoptosis.[9]
In the context of cisplatin resistance, upregulation of the Akt pathway can confer a survival advantage to cancer cells by:
-
Inhibiting Apoptosis: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Caspase-9, thereby blocking the intrinsic apoptotic pathway that cisplatin aims to trigger.
-
Promoting Cell Cycle Progression: Akt can influence the expression and activity of cell cycle regulators, allowing cells to bypass cisplatin-induced cell cycle arrest and continue to proliferate.
-
Enhancing DNA Repair: Some studies suggest a role for Akt in promoting the repair of cisplatin-induced DNA adducts, further diminishing the drug's efficacy.
GSK2110183, by inhibiting Akt kinase activity, is designed to reverse these survival mechanisms. This targeted inhibition is expected to lower the threshold for cisplatin-induced apoptosis and restore sensitivity in resistant cells.[6]
Data Presentation: Comparative IC50 Values
The following table summarizes representative 50% inhibitory concentration (IC50) values for cisplatin in sensitive parental cell lines and their cisplatin-resistant counterparts. This data highlights the degree of resistance that can be achieved in vitro and serves as a benchmark for assessing the sensitizing effects of GSK2110183.
| Cell Line Pair | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| A2780 vs. A2780/CP70 (Ovarian Cancer) | Cisplatin | ~1 µM | ~13 µM | 13 | [7] |
| A2780 vs. A2780cp (Ovarian Cancer) | Cisplatin | 6.84 ± 0.66 µg/mL | 44.07 ± 1.1 µg/mL | ~6.4 | [6] |
| MCF-7 vs. MCF-7/DDP (Breast Cancer) | Cisplatin | 4 µg/mL | 15 µg/mL | 3.75 | [10] |
Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., incubation time, cell density). The data presented here are for illustrative purposes.
Experimental Protocols
Establishment of Cisplatin-Resistant Cell Lines
Rationale: To study the effects of GSK2110183 on cisplatin resistance, it is essential to have a well-characterized in vitro model. This protocol describes a common method for generating cisplatin-resistant cell lines from a sensitive parental line through continuous, dose-escalating exposure to cisplatin.[9][11]
Protocol:
-
Determine the initial IC50 of Cisplatin: Culture the parental cancer cell line of interest (e.g., A2780 ovarian cancer cells, H460 non-small cell lung cancer cells) and determine the 72-hour IC50 value for cisplatin using a standard cell viability assay (see Protocol 2).
-
Initial Treatment: Begin by treating the parental cells with cisplatin at a concentration equal to the IC50 for a short duration (e.g., 4 hours).[12]
-
Recovery and Expansion: Remove the cisplatin-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium. Allow the surviving cells to recover and proliferate until they reach approximately 80% confluency. This may take several weeks.[12]
-
Dose Escalation: Once the cells have recovered, repeat the short-term treatment with the same cisplatin concentration. After the second recovery period, gradually increase the cisplatin concentration in subsequent treatment cycles (e.g., by 50% increments).[12]
-
Continuous Culture (Optional): For some cell lines, it may be possible to maintain them in a continuous low dose of cisplatin to maintain the resistant phenotype.[13]
-
Characterization of Resistance: Periodically (e.g., every 4-6 weeks), re-evaluate the IC50 of cisplatin in the treated cell population and compare it to the parental cell line. A significant increase in the IC50 (typically >3-fold) indicates the development of resistance.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Caption: Workflow for generating cisplatin-resistant cell lines.
Cell Viability Assay (MTT Assay) for Combination Treatment
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is used here to determine the cytotoxic effects of GSK2110183 and cisplatin, both alone and in combination, and to calculate the Combination Index (CI) to assess for synergistic interactions.
Protocol:
-
Cell Seeding: Seed the cisplatin-resistant and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of GSK2110183 and cisplatin in culture medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the overnight culture medium and replace it with the drug-containing medium. Include wells for untreated controls and vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) or the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Step-by-step MTT assay for combination treatment.
Western Blot Analysis of Akt Pathway Modulation
Rationale: To confirm that GSK2110183 is acting on its intended target and to investigate the molecular effects of the combination treatment, Western blotting can be used to assess the phosphorylation status of Akt and its downstream substrates. A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GSK2110183, cisplatin, or the combination for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK3β (a downstream target of Akt)
-
Total GSK3β
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Caption: GSK2110183 inhibits Akt, promoting cisplatin-induced apoptosis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Rationale: To quantify the induction of apoptosis by the combination treatment, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with GSK2110183, cisplatin, or the combination for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the stained cells by flow cytometry as soon as possible.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each treatment.
-
Caption: Protocol for assessing apoptosis via Annexin V/PI staining.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the potential of GSK2110183 to overcome cisplatin resistance in cancer cell lines. By systematically evaluating cell viability, apoptosis, and the modulation of the Akt signaling pathway, researchers can gain valuable insights into the synergistic effects of this combination therapy. This preclinical data is essential for informing the design of future studies and ultimately for the development of more effective treatment strategies for patients with cisplatin-resistant tumors.
References
-
Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Effects of cisplatin in A2780 and A2780cp ovarian cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation. (1991). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Sequenced Combinations of Cisplatin and Selected Phytochemicals towards Overcoming Drug Resistance in Ovarian Tumour Models. (2020). Semantic Scholar. Retrieved from [Link]
-
Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. (2019). American Association for Cancer Research. Retrieved from [Link]
-
How to create resistant cell line? (2022). ResearchGate. Retrieved from [Link]
-
Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy. (2022). MDPI. Retrieved from [Link]
-
Co-treatment of silymarin and cisplatin inhibited cell proliferation, induced apoptosis in ovarian cancer. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Combination of cisplatin and radiation in cell culture: effect of duration of exposure to drug and timing of irradiation. (1998). National Center for Biotechnology Information. Retrieved from [Link]
-
Sequenced Combinations of Cisplatin and Selected Phytochemicals towards Overcoming Drug Resistance in Ovarian Tumour Models. (2020). MDPI. Retrieved from [Link]
-
Inhibition of AKT enhances chemotherapy efficacy and synergistically interacts with targeting of the Inhibitor of apoptosis proteins in oesophageal adenocarcinoma. (n.d.). Queen's University Belfast. Retrieved from [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? (2017). ResearchGate. Retrieved from [Link]
-
Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. (2013). PLOS ONE. Retrieved from [Link]
-
Synergism from combination of cisplatin and a trans-platinum compound in ovarian cancer cell lines. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Western blotting analysis of p-Akt, Akt, p-GSK-3β and GSK-3β protein... (n.d.). ResearchGate. Retrieved from [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
Increased sensitivity to cisplatin in non-small cell lung cancer cell lines after FHIT gene transfer. (2002). National Center for Biotechnology Information. Retrieved from [Link]
-
Determining the Interaction in a Drug Combination using the Dose-based or Effect-based Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem. (2013). SciSpace. Retrieved from [Link]
-
BC Cancer Protocol Summary for Alternative Treatment of Gynecological Malignancies using CISplatin and PACLitaxel. (n.d.). BC Cancer. Retrieved from [Link]
-
The effect of acquired cisplatin resistance on sensitivity to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer cells. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
-
Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Is there a commonly used protocol for making cancer cell lines drug resistant? (2022). ResearchGate. Retrieved from [Link]
-
microRNA-660 Enhances Cisplatin Sensitivity via Decreasing SATB2 Expression in Lung Adenocarcinoma. (2023). MDPI. Retrieved from [Link]
-
Western blot analysis of GSK 3β, P-GSK 3β, PKC β II, P-PKC β II, AKT,... (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS ONE. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Cisplatin and Gemcitabine With or Without Berzosertib in Patients With Advanced Urothelial Carcinoma: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f.oaes.cc [f.oaes.cc]
- 6. researchgate.net [researchgate.net]
- 7. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GSK2110183 (Afuresertib) Solubility
Prepared by: Senior Application Scientist, Experimental Support Division Subject: A Comprehensive Guide to Improving the Aqueous Solubility and Handling of GSK2110183 (Afuresertib)
Introduction
GSK2110183, also known as Afuresertib, is a potent, ATP-competitive, and orally bioavailable pan-Akt kinase inhibitor with high selectivity for all three isoforms (Akt1, Akt2, and Akt3).[1][2][3] Its critical role in probing the PI3K/Akt signaling pathway makes it a valuable tool in oncology and cell biology research.[4] However, like many small molecule kinase inhibitors, Afuresertib is a lipophilic compound with inherently poor solubility in aqueous buffers. This property presents a significant challenge for researchers performing cell-based assays and other in vitro experiments.
This guide provides a comprehensive technical resource designed to help researchers overcome these solubility challenges. It consolidates field-proven protocols, data-driven insights, and troubleshooting advice into a practical Q&A format to ensure the successful preparation and application of Afuresertib in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2110183 (Afuresertib) and why is its aqueous solubility so low?
A: GSK2110183 (Afuresertib) is a small molecule inhibitor of the Akt serine/threonine kinase.[1][4] Its chemical structure contains multiple aromatic rings and hydrophobic moieties, which contribute to its lipophilic nature ("fat-loving"). This molecular structure is thermodynamically more stable when interacting with non-polar organic solvents rather than polar aqueous environments, leading to its characterization as sparingly soluble or practically insoluble in water and neutral aqueous buffers.[5]
Q2: What is the recommended primary solvent for creating a high-concentration stock solution?
A: The universally recommended solvent for preparing a primary stock solution of Afuresertib is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][6] Afuresertib exhibits excellent solubility in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being readily achievable.[2][6] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][2]
Q3: How should I store the solid compound and my DMSO stock solution?
A: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Compound: The lyophilized powder should be stored at -20°C, protected from light. Under these conditions, it is stable for up to three years.[1]
-
DMSO Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[1][2]
Solubility Data Summary
The following table summarizes the solubility of Afuresertib in common laboratory solvents. These values are compiled from various supplier technical data sheets and should be used as a guideline. Sonication is often recommended to facilitate dissolution.[6]
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Notes |
| DMSO | 50 - 100 mg/mL | 117.0 - 234.0 mM | Recommended primary solvent. Use of anhydrous DMSO is critical.[2][6] |
| Ethanol | 50 - 85 mg/mL | 107.8 - 198.9 mM | High solubility, can be used as an alternative to DMSO.[5][6][7] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.08 mM | Demonstrates the significant drop in solubility in aqueous systems.[7] |
| Water | Insoluble | Insoluble | Not a suitable solvent for primary stock preparation.[5] |
Molecular Weight of Afuresertib (free base): 427.32 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that serves as the foundation for creating working solutions.
Materials:
-
GSK2110183 (Afuresertib) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer and/or sonicator bath
Procedure:
-
Pre-Weighing Preparation: Allow the vial of Afuresertib powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of Afuresertib powder. For example, to prepare 1 mL of a 100 mM stock, you would need 42.73 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates are still visible, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is clear.[6]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile cryogenic vials. Store immediately at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the critical step of diluting the DMSO stock into an aqueous buffer or medium for in vitro assays. The key is to perform a serial or stepwise dilution to prevent the compound from precipitating out of solution.
Materials:
-
100 mM Afuresertib stock solution in DMSO
-
Pre-warmed, sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Quickly thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Critical Step): Prepare an intermediate dilution first. Do not add the highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Pipette 998 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 2 µL of the 100 mM DMSO stock solution to the medium. .
-
Immediately cap and vortex vigorously for 10-15 seconds. This rapid mixing is crucial to prevent localized high concentrations of DMSO that can cause precipitation. This creates a 200 µM intermediate solution.
-
-
Final Dilution:
-
Pipette the desired volume of the 200 µM intermediate solution into your final volume of cell culture medium to achieve the target concentration of 10 µM. For example, add 50 µL of the 200 µM solution to 950 µL of medium.
-
-
Final DMSO Concentration: This two-step dilution ensures the final concentration of DMSO in your working solution is very low (e.g., 0.01% in this example), which is well below the cytotoxic threshold for most cell lines (typically <0.3%).[8]
-
Use Immediately: Aqueous working solutions of Afuresertib are not stable and should be prepared fresh for each experiment.
Troubleshooting Guide (Q&A)
Q4: I diluted my clear DMSO stock into my cell culture medium, but it immediately turned cloudy. What happened and how can I fix it?
A: This is a classic sign of compound precipitation. It occurs when the Afuresertib molecules, which are stable in the non-polar DMSO environment, are suddenly exposed to a high concentration of polar water molecules in the medium. This rapid change in solvent polarity causes the drug to crash out of solution.
Causality & Solution: The root cause is almost always improper dilution technique. Adding a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer creates a localized zone of supersaturation, leading to immediate precipitation.
-
The Fix: Always perform a serial dilution as described in Protocol 2. Creating an intermediate dilution in a smaller volume with vigorous, immediate vortexing ensures that the compound is dispersed quickly before it has a chance to aggregate and precipitate.
Q5: My final working solution has a slight haze even after proper dilution. Is this usable?
A: A slight haze may indicate the presence of very fine microprecipitates, suggesting your working concentration is at or very near the absolute solubility limit of Afuresertib in that specific medium.
-
Troubleshooting Steps:
-
Sonication: Try placing your final working solution in a sonicator bath for 2-5 minutes. This can often break up small aggregates and clarify the solution.[8]
-
Re-evaluate Concentration: If sonication does not resolve the haze, you are likely exceeding the compound's solubility. You should consider reducing the final working concentration.
-
Solubilizing Agents: For specific applications (not all cell culture), co-solvents or solubilizing agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) can be used to increase aqueous solubility, but their compatibility with your specific assay must be validated.[2][6]
-
Q6: Can I prepare a large batch of my aqueous working solution and store it?
A: No. It is strongly recommended to prepare aqueous working solutions of Afuresertib fresh immediately before each experiment. The compound is not stable for extended periods in aqueous media, and precipitation can occur over time, even at concentrations that are initially clear. Storing aqueous solutions can lead to a significant and unknown decrease in the effective concentration of the inhibitor, compromising experimental reproducibility.
Preparation and Dilution Workflow
References
-
Selleck Chemicals. (n.d.). Afuresertib (GSK2110183) Datasheet. Retrieved from [Link]
-
Selleck Chemicals. (n.d.). Afuresertib (GSK2110183) - Japanese Datasheet. Retrieved from [Link]
-
Chemietek. (n.d.). Afuresertib (GSK2110183). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46843057, Afuresertib. Retrieved from [Link]
-
Walker, E., et al. (2019). Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation. Investigational New Drugs, 37(3), 424-430. Retrieved from [Link]
-
Li, Y., et al. (2022). The Protective Mechanism of Afuresertib against Esophageal Cancer. Journal of Healthcare Engineering. Retrieved from [Link]
- American Association for Cancer Research. (2025). A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer. Cancer Research.
-
Sullivan, J. (2025). How to use DMSO as vehicle for LX-2 cell culture TGF-B1 treatment?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors. Retrieved from [Link]
- MDPI. (n.d.). Interleukin-6: A Central Biomarker in Adult and Pediatric Cancer and Infectious Disease.
-
University of Pennsylvania. (n.d.). PROCEDURE FOR MAKING FREEZE SOLUTION. Retrieved from [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Afuresertib Formulation & Delivery
Topic: Preventing Precipitation of Afuresertib (GSK2110183) in Mouse Dosing Vehicles Document ID: AFU-TCH-001 Last Updated: February 3, 2026 Audience: Preclinical Researchers, Pharmacologists, Formulation Scientists
The Chemistry of the Problem
Why is your formulation failing?
Afuresertib (GSK2110183) is a weak base with significant pH-dependent solubility. The primary cause of precipitation in dosing vehicles is the Solubility-pH Mismatch .
-
The Trap: As a basic compound (often supplied as an HCl salt), Afuresertib is highly soluble in acidic environments (pH < 4). However, its solubility drops logarithmically as pH approaches neutral (pH 7).
-
The "Crash": When you dilute a DMSO stock into a neutral aqueous buffer (like PBS or Saline), the local pH shift forces the compound out of solution immediately.
-
In Vivo Risk: Even if you achieve a solution at pH 4, the rapid transition to the neutral environment of the mouse small intestine can cause in vivo precipitation, leading to poor absorption (low bioavailability) and high inter-animal variability.
Mechanism of Failure Visualization
Figure 1: The mechanism of precipitation during vehicle preparation. Without a suspending agent, pH shifts drive the drug out of solution.
Recommended Vehicles (The "Gold Standard")
To ensure reproducible pharmacokinetics (PK), you must select the vehicle based on your Target Dose Concentration .
Decision Matrix
| Parameter | High Dose (>25 mg/kg) | Low Dose (<25 mg/kg) |
| Formulation Type | Homogeneous Suspension | Clear Solution |
| Primary Vehicle | 0.5% Methylcellulose (MC) + 0.2% Tween 80 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
| Max Concentration | Up to 10–20 mg/mL | ~2.0 mg/mL |
| Stability | High (Physical suspension) | Moderate (Metastable) |
| Risk | Sedimentation (Requires mixing) | Precipitation upon cooling/storage |
Critical Note: Do not attempt to force high doses (e.g., 100 mg/kg) into a clear solution using high percentages of DMSO. This causes severe gastric irritation in mice and nonlinear PK due to precipitation in the gut.
Troubleshooting Q&A
Direct solutions to common field issues.
Q1: "My solution turned cloudy immediately after adding Saline. Can I filter it?"
Status: CRITICAL ERROR
-
Diagnosis: You exceeded the solubility limit of the free base form. The cloudiness is the drug itself crashing out.
-
Action: STOP. Do not filter. Filtering removes the drug, meaning you will dose the vehicle only.
-
Fix:
-
If the target concentration is low (<2 mg/mL), add the saline slowly with continuous vortexing.
-
If the target concentration is high, switch to the Suspension Protocol (Section 4). You cannot dissolve >2 mg/mL in a standard PEG/Saline vehicle.
-
Q2: "I am using the Methylcellulose suspension, but the gavage needle keeps clogging."
Status: Particle Size Issue
-
Diagnosis: Large drug crystals or agglomerates are blocking the gauge.
-
Causality: Afuresertib powder is hydrophobic; it clumps when wetted poorly.
-
Fix:
-
Levigation Step: Do not dump powder into the bulk vehicle. Place the powder in a mortar or small tube, add a tiny drop of Tween 80, and grind/mix into a smooth paste before adding the Methylcellulose.
-
Sonication: Sonicate the final suspension for 10–15 minutes (water bath) to break up aggregates.
-
Needle Size: Use a 20G or 22G needle for suspensions. Avoid 24G or smaller.
-
Q3: "The suspension settles to the bottom of the tube within 10 minutes."
Status: Viscosity Failure
-
Diagnosis: Your Methylcellulose (MC) grade might be too low viscosity, or it wasn't hydrated properly (clumps of dry MC).
-
Fix:
-
Ensure you are using 400 cP (centipoise) grade Methylcellulose (typical for oral dosing).
-
Resuspension Protocol: Invert the tube 5–10 times immediately before drawing into the syringe.
-
Dosing Window: Dose all animals within 30 minutes of preparation, or vortex between cages.
-
Step-by-Step Protocols
Protocol A: High-Dose Suspension (The Robust Method)
Best for efficacy studies (10–100 mg/kg).
Reagents:
-
Afuresertib (Solid powder)[1]
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile Water
Workflow Visualization:
Figure 2: Critical path for preparing a homogeneous suspension.
Detailed Steps:
-
Vehicle Prep: Prepare a stock of 0.5% Methylcellulose (w/v) + 0.2% Tween 80 in sterile water. Allow MC to hydrate overnight at 4°C for a clear, viscous solution.
-
Weighing: Weigh the required amount of Afuresertib into a glass vial.
-
Wetting (The Secret Step): Add the Tween 80 component (or a small volume of the vehicle) directly to the powder. Use a spatula or pestle to grind it into a smooth, white paste. This prevents "fish-eyes" or dry clumps.
-
Dilution: Gradually add the 0.5% MC solution while vortexing.
-
Dispersion: Sonicate in a water bath for 15–20 minutes. The result should be a uniform, milky-white suspension.
-
QC Check: Invert the tube. If large black/white specks are visible, continue sonicating.
Protocol B: Low-Dose Solution (The "Universal" Solvent)
Best for short-term PK or IV studies (<2 mg/mL).
Reagents:
Detailed Steps:
-
Dissolve: Dissolve Afuresertib completely in 10% of the final volume of DMSO. Ensure it is crystal clear.
-
Co-solvent: Add 40% of the final volume of PEG300.[2] Vortex.
-
Surfactant: Add 5% of the final volume of Tween 80. Vortex.
-
Aqueous Phase: Slowly add 45% of the final volume of Saline dropwise while vortexing.
-
Warning: If you add saline too fast, it will precipitate.
-
-
Usage: Use immediately. Do not store this formulation at 4°C as it may precipitate.
References
-
MedChemExpress. Afuresertib (GSK2110183) Datasheet & In Vivo Protocol. (Cited for standard vehicle composition and solubility limits).
-
TargetMol. Afuresertib Preparation Guide. (Cited for DMSO/PEG/Saline solution limits).[1][2]
-
National Institutes of Health (NIH). Phase IB Dose Escalation Study of AKT Inhibitor Afuresertib. (Cited for clinical dosing context and PK background).
-
Selleck Chemicals. Afuresertib (GSK2110183) Formulation Data. (Cited for Methylcellulose suspension protocols).[4]
-
MDPI Pharmaceuticals. Solubility and pH-Profile of Kinase Inhibitors.[5] (Cited for general mechanism of weak base precipitation).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Optimizing GSK2110183 (Afuresertib) for G1 Cell Cycle Arrest
To: Research Scientists & Drug Development Professionals From: Senior Application Scientist, Cell Biology Division Subject: Technical Optimization of GSK2110183 for G1 Phase Arrest
Executive Summary & Mechanism of Action
GSK2110183 (Afuresertib) is a potent, ATP-competitive pan-AKT kinase inhibitor (AKT1/2/3) with
Achieving G1 arrest without inducing immediate cytotoxicity (apoptosis/necrosis) requires navigating a narrow therapeutic window. The mechanism relies on the inhibition of AKT-mediated phosphorylation of downstream effectors:[3]
-
GSK3
Axis: AKT inhibition reactivates GSK3 , leading to phosphorylation and subsequent proteasomal degradation of Cyclin D1. -
FOXO Axis: AKT inhibition prevents FOXO nuclear exclusion, allowing transcriptional upregulation of CDK inhibitors like
and .
Signaling Pathway Visualization
Figure 1: Mechanistic pathway of GSK2110183-induced G1 Arrest.
Caption: GSK2110183 inhibits AKT, reactivating GSK3β (degrading Cyclin D1) and FOXO (inducing p21), forcing G1 arrest.
Optimization Workflow & Critical Parameters
Do not rely on a single "standard" concentration. Sensitivity varies by orders of magnitude between hematologic lines (sensitive) and solid tumors (resistant).
Experimental Logic: The "Sweet Spot" Strategy
You are optimizing for maximal G1 accumulation with minimal Sub-G1 (apoptotic) population .
Caption: Workflow to identify the non-cytotoxic concentration window required for pure G1 arrest analysis.
Reference Concentration Ranges
| Cell Line Type | Sensitivity | Starting Range | Target EC50 (Proliferation) | Expected G1 Arrest Dose |
| Hematologic (e.g., T-ALL, MM) | High | 10 nM – 1 µM | < 1 µM | 0.1 – 0.5 µM |
| Solid Tumor (e.g., Breast, Ovarian) | Moderate/Low | 0.5 µM – 10 µM | 1 – 10 µM | 1.0 – 5.0 µM |
| Resistant Lines (e.g., PTEN wt) | Low | 5 µM – 30 µM | > 10 µM | > 10 µM (Risk of off-target tox) |
Technical Support Center: Troubleshooting & FAQs
Issue 1: "I see cell death (Sub-G1 peak) but no distinct G1 arrest."
Diagnosis: The concentration is likely too high, pushing cells directly into apoptosis before they can accumulate in G1, or the exposure time is too long.
-
Scientific Rationale: AKT inhibition is pro-apoptotic.[3] If AKT activity is completely abolished for >24h, mitochondrial integrity fails (intrinsic apoptosis). G1 arrest is a cytostatic effect that precedes cell death.
-
Solution:
-
De-escalate Dose: Reduce concentration by 50%.
-
Shorten Time: Analyze cell cycle at 12h and 24h instead of 48h or 72h.
-
Check Serum: Ensure FBS concentration is standard (10%). Serum starvation plus drug treatment causes massive apoptosis, masking the drug's specific cell cycle effect.
-
Issue 2: "My Western Blot shows pAKT is inhibited, but flow cytometry shows no G1 arrest."
Diagnosis: Incomplete downstream effector modulation or compensatory feedback loops.
-
Scientific Rationale: Inhibiting pAKT (S473) is necessary but not sufficient. The cell may have compensatory mechanisms (e.g., MYC overexpression or Rb loss) that drive the cell cycle despite AKT inhibition.
-
Solution:
-
Validate Downstream Markers: Blot for Cyclin D1 (should decrease) and p27/p21 (should increase). If Cyclin D1 remains high, the arrest will not occur.
-
Genotype Check: Verify if your cell line is Rb-null . If Retinoblastoma (Rb) protein is non-functional, G1 arrest via the Cyclin D/CDK4/6 axis is mechanistically impossible.
-
Issue 3: "The drug precipitates in the media."
Diagnosis: Solubility limit exceeded or improper stock preparation.
-
Scientific Rationale: GSK2110183 is hydrophobic.
-
Solution:
-
Stock Prep: Dissolve in 100% DMSO to 10 mM . Do not store aqueous stocks.
-
Dilution: Dilute the DMSO stock directly into the culture media while vortexing. Avoid intermediate dilutions in PBS, which causes crashing out.
-
Limit: Keep final DMSO concentration < 0.1% (v/v).
-
Standardized Protocol: Cell Cycle Analysis via Flow Cytometry[4]
Objective: Quantify G1 arrest induced by GSK2110183 using Propidium Iodide (PI) staining.
Materials
-
GSK2110183 Stock: 10 mM in DMSO (store at -80°C).
-
Fixative: 70% Ethanol (ice-cold).
-
Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.
Step-by-Step Methodology
-
Seeding: Seed cells (e.g.,
cells/well) in 6-well plates. Allow 24h attachment.-
Note: Cells must be in log-phase growth (50-60% confluent) at the time of treatment. Contact inhibition induces G1 arrest naturally, confounding results.
-
-
Treatment:
-
Replace media with fresh media containing GSK2110183.
-
Dose Groups: Vehicle (DMSO), Low (0.1 µM), Mid (1.0 µM), High (5.0 µM).
-
Duration: Incubate for 24 hours .
-
-
Harvesting (Critical Step):
-
Collect the supernatant (floating cells) and the adherent cells (trypsinize). Combine them.
-
Why? Excluding floating cells biases the data against apoptotic populations.
-
-
Fixation:
-
Wash with cold PBS.
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for >2 hours (overnight preferred).
-
-
Staining:
-
Wash cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL Staining Buffer .
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition:
-
Analyze on flow cytometer (excitation 488 nm, emission ~600 nm).
-
Acquire >10,000 single-cell events (gate out doublets using Area vs. Width/Height).
-
References
-
MedChemExpress. "Afuresertib (GSK2110183) Datasheet." Inhibition of AKT1/2/3 and induction of G1 arrest.[1]Link
-
Selleck Chemicals. "Afuresertib (GSK2110183) Biological Activity."[4][5] Kinase selectivity profile and cellular EC50 values.[1]Link
-
National Cancer Institute (NCI). "Afuresertib Drug Dictionary." Mechanism of action and clinical definitions.Link
-
Spencer, A., et al. "A phase 1 first-in-human study of the novel AKT inhibitor afuresertib in patients with hematologic malignancies." Blood (2014). Pharmacokinetics and safety profile.[6]Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Afuresertib used for? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2110183 (Afuresertib) AKT Kinase Assays
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting High Background & Signal-to-Noise Issues Molecule: GSK2110183 (Afuresertib) – ATP-competitive pan-AKT inhibitor[1][2]
Executive Summary & Diagnostic Logic
High background in kinase assays involving GSK2110183 can stem from two distinct phenomena: High Noise Floor (signal present without enzyme) or High Residual Activity (signal remains despite high inhibitor concentration).[2]
GSK2110183 is a potent, ATP-competitive inhibitor of AKT1/2/3 with a
Diagnostic Workflow
Use this logic tree to identify the root cause of your background issue before proceeding to the specific modules.
Module 1: Enzyme Kinetics & ATP Competition
Symptom: The assay window is small because the inhibitor fails to drive the signal down to baseline (High Residual Activity), or the
The Mechanism
GSK2110183 binds to the ATP-binding pocket of AKT.[2][3] If you run your assay at an ATP concentration significantly higher than the
Troubleshooting Q&A
Q: My
-
Check: Is your
? -
Solution: For potency ranking, run the assay at
.[2] For GSK2110183, which has a of ~0.08 nM (AKT1), shifting ATP too high will drastically reduce sensitivity.[2] -
Calculation: The relationship is defined by the Cheng-Prusoff equation:
If your (ATP) is 100x , your measured will be 100x higher than the true potency.[2]
Q: Why is my "No Inhibitor" (Max Signal) variable? A: You may be operating at the "Hook Effect" limit of your detection reagents (common in AlphaScreen) or enzyme saturation.[2]
-
Protocol: Perform an enzyme titration.[2][4][5] You want to use the lowest concentration of AKT that yields a signal-to-background (S/B) ratio > 5.[2] Excess enzyme increases background noise without increasing the linear dynamic range.[2]
Module 2: Reagent Chemistry (TR-FRET & AlphaScreen)
Symptom: High signal in wells containing no enzyme or no substrate.[2] This is "True Background."
Common Causes & Solutions
| Assay Format | Potential Root Cause | Mechanism | Corrective Action |
| TR-FRET | Donor/Acceptor Cross-talk | Bleed-through of donor emission into acceptor channel.[6] | Filter Check: Ensure your reader uses narrow-band filters (e.g., 665nm ± 10nm).[2] Wide filters capture donor tail emission.[2] |
| AlphaScreen | Ambient Light | Alpha beads are light-sensitive; exposure causes high non-specific signal.[2] | Darkness: Perform all bead additions in <100 lux (green filtered light) or total darkness. |
| General | "Sticky" Reagents | Antibodies or beads binding non-specifically to the plate.[2] | Buffer Additive: Add 0.01% Tween-20 or NP-40.[2] Add 0.1% BSA to block plastic binding sites.[2] |
| General | Biotin Interference | Free biotin in the sample competes with biotinylated substrate.[2] | Purification: Ensure the kinase preparation is free of exogenous biotin if using Streptavidin capture.[2] |
Q: I am using a biotinylated peptide substrate (e.g., Crosstide). Could this cause high background? A: Yes.[2] If the concentration of the biotinylated substrate exceeds the binding capacity of the Streptavidin donor beads (AlphaScreen) or Streptavidin-XL665 (TR-FRET), you will see a "Hook Effect" where signal decreases at high concentrations, but background (non-specific sticking of excess peptide) increases.
-
Optimization: Titrate the biotinylated substrate. The optimal concentration is usually below the saturation point of the capture bead.[2]
Module 3: Compound Interference & Solubility
Symptom: The background is high only in wells containing GSK2110183, or the compound precipitates.[2]
Physical Properties of GSK2110183[2][7]
-
Hygroscopic Nature: DMSO absorbs water from the air.[2] "Wet" DMSO can cause GSK2110183 to precipitate upon dilution into aqueous buffer, causing light scatter.[2]
Q: Can GSK2110183 cause false signals in AlphaScreen? A: Yes, via Light Scattering . AlphaScreen relies on singlet oxygen transfer.[2][7] If GSK2110183 precipitates due to poor intermediate dilution (e.g., dumping 100% DMSO stock directly into buffer), the micro-precipitates scatter the excitation laser (680nm), resulting in a false "high background" or singlet oxygen quenching.[2]
-
Protocol: Prepare an intermediate dilution plate (e.g., 10% DMSO in buffer) before adding to the assay plate to ensure gradual solvation.
Q: Does the compound autofluoresce? A: Many small molecules autofluoresce in the blue/green spectrum.[2]
-
Check: Run a "Compound Only" control (Buffer + Compound + Detection Reagents, NO Enzyme/Substrate).
-
TR-FRET Advantage: TR-FRET uses a time-delay (50-100 µs) before reading. Small molecule autofluorescence has a short lifetime (nanoseconds) and is usually gated out.[2] If you see high background in TR-FRET, it is likely not autofluorescence, but rather precipitation or optical interference.[2]
Visualizing the Target Context
Understanding the pathway helps verify if the "background" is actually downstream feedback.[2] In cellular assays (e.g., Western Blot for pS6 or pPRAS40), inhibiting AKT can sometimes cause feedback loop activation of upstream nodes, though GSK2110183 is generally clean.[2]
[2]
References
-
Mechanism of Action: Spencer, A., et al. (2014).[2] "Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects."[2] PLOS ONE. (Confirming ATP-competitive nature and Ki values).
-
Assay Interference: Thorne, N., et al. (2010).[2] "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. (Mechanisms of aggregation and light scatter).[2][8]
-
TR-FRET Optimization: Robers, M.B., et al. (2008).[2] "High-throughput screening for kinase inhibitors using a Time-Resolved FRET assay." Methods in Molecular Biology.
-
AlphaScreen Artifacts: Eglen, R.M., et al. (2008).[2] "The Use of AlphaScreen Technology in HTS: Current Status." Combinatorial Chemistry & High Throughput Screening.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Afuresertib Technical Support Center: Ensuring Stability and Reproducibility in Cell Culture Experiments
This guide provides in-depth technical support for researchers using Afuresertib, a potent pan-Akt inhibitor. We address common questions and concerns regarding its stability in cell culture media over a typical 48-hour experiment, offering troubleshooting advice and protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store Afuresertib powder and its stock solutions to ensure maximum stability?
Proper storage is critical to maintaining the activity of Afuresertib. For the lyophilized powder, long-term storage at -20°C for up to three years is recommended.[1][2] Once dissolved, stock solutions, typically in anhydrous DMSO, should be stored at -80°C for up to one year.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3]
Q2: What is the recommended solvent for preparing Afuresertib stock solutions?
Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Afuresertib.[1][2] It is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL (117.01 mM).[1] Using fresh, anhydrous DMSO is crucial, as moisture can reduce the solubility of the compound.[2] For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[1]
Q3: My Afuresertib, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation of hydrophobic compounds like Afuresertib upon dilution in aqueous solutions is a common issue. Here are several strategies to mitigate this:
-
Warm the media: Warming the cell culture media to 37°C before adding the Afuresertib stock solution can help maintain its solubility.[4]
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of warm media, vortex thoroughly, and then add this intermediate dilution to the final volume.[4]
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent-induced cellular stress (ideally below 0.5%), a slight increase (e.g., from 0.1% to 0.2%) might be necessary to maintain solubility.[4]
-
Serum Content: If your experimental design allows, the presence of serum in the cell culture media can aid in the solubilization of hydrophobic compounds.[4]
Q4: Is there any data on the stability of Afuresertib in cell culture media over 48 hours?
Currently, there is a lack of publicly available, specific data on the stability of Afuresertib in common cell culture media such as DMEM or RPMI-1640 over a 48-hour period. The stability of a compound in a complex aqueous environment like cell culture media can be influenced by several factors including pH, temperature, light exposure, and interactions with media components.[5][6] Therefore, for long-term experiments, it is highly recommended to empirically determine the stability of Afuresertib under your specific experimental conditions.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results with Afuresertib can often be traced back to issues with its stability and handling. This section provides a troubleshooting framework to identify and resolve these problems.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or variable drug efficacy over time | Afuresertib may be degrading in the cell culture media over the 48-hour incubation period. | Perform a stability assessment of Afuresertib in your specific cell culture media using the protocol provided below. Consider replacing the media with freshly prepared Afuresertib-containing media every 24 hours. |
| Inconsistent results between experiments | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at -20°C instead of -80°C) may lead to gradual degradation of the compound. | Prepare fresh aliquots of the Afuresertib stock solution from a new vial of powder. Ensure strict adherence to the recommended storage conditions. |
| Precipitation of the compound in the culture wells | The final concentration of Afuresertib in the media may exceed its solubility limit under the experimental conditions. | Review and optimize the dilution method as described in the FAQs. Consider lowering the final concentration of Afuresertib if experimentally feasible. |
| Unexpected off-target effects | Potential degradation products of Afuresertib may have their own biological activities. | While the degradation products of Afuresertib have not been extensively characterized in the public domain, minimizing degradation by following best practices for handling and storage is crucial. |
Experimental Protocol: Assessing the Stability of Afuresertib in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of Afuresertib in their specific cell culture system using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of Afuresertib in cell culture media over a 48-hour period at 37°C.
Materials:
-
Afuresertib powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
Procedure:
-
Prepare a concentrated stock solution of Afuresertib in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the Afuresertib stock solution in your complete cell culture medium to the final concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL) and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Place the remaining working solution in a sterile, loosely capped tube in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Time Point Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 1 mL) of the incubated solution and store it at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples (T=0 to T=48h) on ice.
-
To precipitate proteins that may interfere with the HPLC analysis, add an equal volume of cold acetonitrile to each sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate Afuresertib from any potential degradation products. A C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a good starting point.
-
Create a standard curve using known concentrations of Afuresertib to accurately quantify the amount in your samples.
-
Inject the prepared supernatants and quantify the peak area corresponding to Afuresertib at each time point.
-
-
Data Analysis:
-
Calculate the concentration of Afuresertib at each time point using the standard curve.
-
Normalize the concentrations to the T=0 sample to determine the percentage of Afuresertib remaining over time.
-
Plot the percentage of remaining Afuresertib against time to visualize its stability profile.
-
Visualizing Key Concepts
Afuresertib's Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Afuresertib is a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7][8] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated, promoting tumor progression.[9] Afuresertib binds to the ATP-binding site of Akt, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis.[8][9]
Caption: Afuresertib inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Afuresertib Stability Assessment
The following diagram outlines the key steps in the experimental protocol for determining the stability of Afuresertib in cell culture media.
Caption: Workflow for assessing Afuresertib stability in media.
References
-
PubMed. Isolation and Structural Characterization of Degradation Products of Afatinib Dimaleate by LC-Q-TOF/MS/MS and NMR. [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
Slideshare. Factors affecting stability of drugs. [Link]
-
Patsnap Synapse. What is Afuresertib used for? [Link]
-
PubMed Central. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. [Link]
-
ResearchGate. (PDF) Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. [Link]
-
Impactfactor. Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. [Link]
-
PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
-
AACR Journals. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. [Link]
-
ResearchGate. Effect of afuresertib on cell cycle and phosphorylation levels of Akt... [Link]
-
ResearchGate. (PDF) Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). [Link]
-
eLife. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry. [Link]
-
PubMed. Incubation with dimethyl sulfoxide prior to cryopreservation improves functionality of thawed human primary hepatocytes. [Link]
-
CORE. Research Article Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
PubMed. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. [Link]
-
MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. [Link]
Sources
- 1. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Afuresertib - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Afuresertib used for? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to GSK2110183 (Trametinib) in Ovarian Cancer Models
Welcome to the technical support center for researchers investigating GSK2110183 (trametinib) in ovarian cancer models. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to understand and overcome resistance to this MEK inhibitor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding GSK2110183 resistance in ovarian cancer.
Q1: What are the primary mechanisms of acquired resistance to GSK2110183 in ovarian cancer cell lines?
A1: Acquired resistance to GSK2110183, a potent and selective MEK1/2 inhibitor, is a significant challenge in ovarian cancer research. Chronic exposure to the drug can lead to the emergence of resistant cell populations through several key mechanisms:
-
Enhancer Reprogramming: A pivotal mechanism involves epigenetic changes, specifically enhancer reprogramming. This process leads to the downregulation of negative regulators of the MAPK pathway, such as dual-specificity phosphatases (DUSPs). The suppression of these regulators relieves the feedback inhibition of MAPK signaling, resulting in sustained ERK activation despite the presence of trametinib.[1][2][3]
-
Compensatory Signaling Pathway Activation: Ovarian cancer cells can develop resistance by activating alternative survival pathways. One such pathway is the PI3K/AKT/mTOR signaling cascade.[4] Another recently identified mechanism is the compensatory upregulation of the leukemia inhibitory factor (LIF)/LIF receptor (LIFR) axis, which promotes tumor cell survival.[5]
-
Reactivation of the MAPK Pathway: Despite initial inhibition, the MAPK pathway can be reactivated. This can occur through various mechanisms, including the aforementioned loss of negative feedback regulators.[2][3]
-
Promotion of Cancer Stem-like Cell (CSC) Properties: Treatment with trametinib can inadvertently enrich a subpopulation of cells with stem-like characteristics. These cells often exhibit increased aldehyde dehydrogenase (ALDH)1 activity and can survive and proliferate in non-adherent conditions, contributing to long-term resistance and tumor recurrence.[6]
Q2: Are there established biomarkers to predict sensitivity or resistance to GSK2110183 in ovarian cancer?
A2: The identification of reliable biomarkers is crucial for patient stratification and for understanding experimental outcomes in preclinical models. While research is ongoing, several potential biomarkers have been identified:
-
Predictive Biomarkers of Sensitivity: Lower expression of MAPK pathway negative regulators like DUSP6, ETV4, and SPRY4 may correlate with increased sensitivity to trametinib.[2] Additionally, tumors with mutations in the RAS/RAF pathway, particularly in low-grade serous ovarian cancer, are more likely to respond to MEK inhibitors.[5][7]
-
Biomarkers of Resistance: Increased activity of aldehyde dehydrogenase 1 (ALDH1) is associated with a cancer stem-like cell phenotype and may indicate resistance to trametinib.[6][8] Homologous Recombination Deficiency (HRD) is another important biomarker in ovarian cancer, although its direct correlation with trametinib resistance is still under investigation, it is a key factor in treatment decisions.[9]
Q3: What are the recommended ovarian cancer cell line models to study GSK2110183 resistance?
A3: The choice of cell line is critical for the relevance of your findings. For studying acquired resistance, it is recommended to generate resistant lines from parental lines that are initially sensitive to GSK2110183. Commonly used ovarian cancer cell lines for this purpose include A2780 and OVCAR5.[2] For studying intrinsic resistance, cell lines like SKOV3 can be utilized.[2] It is also beneficial to use patient-derived ovarian cancer models to increase the clinical relevance of the findings.[1][3]
Section 2: Troubleshooting Guides
This section provides step-by-step protocols and troubleshooting tips for common experimental challenges.
Guide 1: Establishing a GSK2110183-Resistant Ovarian Cancer Cell Line
Objective: To generate an in vitro model of acquired resistance to GSK2110183.
Underlying Principle: This protocol utilizes a dose-escalation strategy to select for and expand a population of cells that can survive and proliferate in the presence of GSK2110183.
Step-by-Step Protocol:
-
Determine the Initial IC50: First, perform a dose-response assay (e.g., CellTiter-Glo®) to determine the 50% inhibitory concentration (IC50) of GSK2110183 in your parental ovarian cancer cell line (e.g., A2780, OVCAR5) after 72-96 hours of treatment.
-
Initial Drug Exposure: Begin by treating the parental cells with GSK2110183 at their IC50 concentration.[2]
-
Pulsed Treatment and Recovery: A recommended method is a pulsed treatment. For example, treat subconfluent cells for a 3-day period, then remove the drug-containing media and allow the surviving cells to recover in fresh media for 4 days.[2] Repeat this cycle.
-
Gradual Dose Escalation: Once the cells show stable growth in the initial concentration, gradually increase the concentration of GSK2110183. A 50% increase with each subsequent round of selection is a reasonable starting point.[10]
-
Maintenance of Resistant Phenotype: Once a resistant population is established (typically after several months), maintain the cells in a continuous culture with a maintenance dose of GSK2110183 to ensure the stability of the resistant phenotype.[2][11]
-
Validation of Resistance: Regularly validate the resistance of your newly established cell line by comparing its IC50 value to that of the parental cell line. A significant fold-change in IC50 (e.g., >10-fold) confirms resistance. Also, assess the phosphorylation status of ERK (p-ERK) in the presence of GSK2110183. Resistant cells will often show sustained or reactivated p-ERK levels compared to sensitive cells.[2]
Troubleshooting Tips:
-
Massive Cell Death: If you observe widespread cell death after the initial drug treatment, consider starting with a lower concentration (e.g., IC25) or using shorter exposure times.
-
Slow Recovery: It is normal for the recovery period to be lengthy, especially in the initial stages. Be patient and avoid passaging the cells too early.
-
Loss of Resistant Phenotype: If you observe a gradual loss of resistance, ensure that the cells are consistently maintained in the presence of the drug. It is also good practice to periodically re-check the IC50 and create frozen stocks of the resistant line at different passages.
Guide 2: Investigating Combination Therapies to Overcome Resistance
Objective: To assess the efficacy of a combination therapy in reversing GSK2110183 resistance.
Underlying Principle: This guide focuses on combining GSK2110183 with an agent that targets a known resistance mechanism, such as an HDAC inhibitor or a LIFR inhibitor, to achieve a synergistic anti-tumor effect.
Step-by-Step Protocol:
-
Select a Combination Agent: Based on the known resistance mechanisms, choose a suitable combination agent. For resistance mediated by enhancer reprogramming, an HDAC inhibitor is a logical choice.[1][2][3] For resistance driven by the LIF/LIFR axis, a LIFR inhibitor like EC359 would be appropriate.[5]
-
Experimental Design:
-
Cell Lines: Use both the parental (sensitive) and the established GSK2110183-resistant ovarian cancer cell lines.
-
Treatment Groups: Include the following treatment groups: Vehicle control, GSK2110183 alone, combination agent alone, and the combination of GSK2110183 and the selected agent.
-
-
Assess Cell Viability and Synergy:
-
Perform a matrix of dose-response experiments with varying concentrations of both drugs.
-
Use a cell viability assay (e.g., CellTiter-Glo®) to measure the effect of each treatment.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Evaluate Downstream Signaling:
-
Perform Western blotting to analyze the phosphorylation status of key proteins in the targeted pathways. For example, when combining with an HDAC inhibitor, assess the levels of p-ERK to confirm the restoration of MAPK pathway inhibition.[2] When using a LIFR inhibitor, examine the phosphorylation of downstream effectors like STAT3 and mTOR.[5]
-
-
Functional Assays:
-
Conduct a colony formation assay to assess the long-term proliferative capacity of the cells following treatment.
-
Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the combination induces cell death.
-
Troubleshooting Tips:
-
Lack of Synergy: If you do not observe a synergistic effect, consider that the chosen combination may not be effective against the specific resistance mechanism in your cell line. It may be necessary to explore other combination strategies targeting different pathways.
-
Off-Target Effects: Be mindful of potential off-target effects of the combination agents. Always include single-agent controls to properly interpret the results.
Section 3: Data Presentation and Visualization
Table 1: Example IC50 Values for GSK2110183 in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | GSK2110183 IC50 (nM) | Fold Resistance |
| A2780 (Parental) | 25 | - |
| A2780-R (Resistant) | >1000 | >40 |
| OVCAR5 (Parental) | 25 | - |
| OVCAR5-R (Resistant) | >1000 | >40 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for generating a GSK2110183-resistant ovarian cancer cell line.
References
-
Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer. (2022-10-03). ResearchGate. Retrieved from [Link]
-
Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Trametinib response in heavily pretreated high-grade ovarian cancer: One step towards precision medicine. (2020). ResearchGate. Retrieved from [Link]
-
EC359 Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The MEK1/2 Pathway as a Therapeutic Target in High-Grade Serous Ovarian Carcinoma. (n.d.). MDPI. Retrieved from [Link]
-
Study to see if GSK2110183 with chemotherapy can treat ovarian cancer. (2021-04-14). NIHR. Retrieved from [Link]
-
Mechanisms of Drug Resistance in Ovarian Cancer and Associated Gene Targets. (2022-12-18). National Institutes of Health. Retrieved from [Link]
-
Biomarkers of drug resistance in ovarian cancer - an update. (n.d.). PubMed. Retrieved from [Link]
-
The role of biomarkers and genetics in ovarian cancer: Five facts. (2024-09-03). GSK US. Retrieved from [Link]
-
BRAF and MEK Inhibitors: A Targeted Approach for Low-Grade Serous Ovarian Cancer. (2026-01-16). Targeted Oncology. Retrieved from [Link]
-
How to create resistant cell line? (2022-09-20). ResearchGate. Retrieved from [Link]
-
Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer. (n.d.). AJMC. Retrieved from [Link]
-
Role of Circulating Biomarkers in Platinum-Resistant Ovarian Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. (2018-10-17). Dove Press. Retrieved from [Link]
-
Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. (2024-06-19). PubMed Central. Retrieved from [Link]
-
Drug resistance biomarkers in ovarian cancer: a bibliometric study from 2017 to 2022. (n.d.). PubMed Central. Retrieved from [Link]
-
Ovarian Tumor Biomarkers: Correlation Between Tumor Type and Marker Expression, and Their Role in Guiding Therapeutic Strategies. (2025-12-14). ResearchGate. Retrieved from [Link]
-
Combination therapy improved chemoresistance in ovarian cancer. (2016-11-01). EurekAlert!. Retrieved from [Link]
-
Intrinsic Resistance to MEK Inhibition Through BET Protein Mediated Kinome Reprogramming in NF1-deficient Ovarian Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanisms of drug resistance in ovarian cancer. (2021-09-21). Journal of Education, Health and Sport. Retrieved from [Link]
-
Precision medicine progress sees US researchers a step closer to a new combination treatment for chemo-resistant ovarian cancers. (n.d.). Ovarian Cancer Australia. Retrieved from [Link]
-
Novel Combination Strategies in Recurrent Ovarian Cancer. (2020-05-27). OncLive. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC359 Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nottheseovaries.org [nottheseovaries.org]
- 8. Drug resistance biomarkers in ovarian cancer: a bibliometric study from 2017 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.gsk.com [us.gsk.com]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic Resistance to MEK Inhibition Through BET Protein Mediated Kinome Reprogramming in NF1-deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Toxicity in Preclinical Models: A Technical Guide to Adjusting GSK2110183 (Afuresertib) and Dabrafenib Dosage in Immunocompromised Mice
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing immunocompromised mouse models in their preclinical studies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing toxicities and adjusting dosages of two distinct kinase inhibitors: GSK2110183 (Afuresertib), an Akt inhibitor, and Dabrafenib, a BRAF inhibitor. Our focus is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your research and the welfare of your animal models.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions, clarifying the identity, mechanism, and general preclinical considerations for both Afuresertib and Dabrafenib.
Q1: What is GSK2110183 and how does it differ from a BRAF inhibitor like Dabrafenib?
A1: It is crucial to distinguish between these two compounds as their mechanisms of action, and therefore potential toxicities, are fundamentally different.
-
GSK2110183 (Afuresertib) is a potent, orally bioavailable pan-Akt kinase inhibitor.[1][2] It functions by blocking the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a common event in many cancers.[3][4]
-
Dabrafenib (GSK2118436) is a potent and selective inhibitor of BRAF kinases, particularly those with V600 mutations (e.g., V600E, V600K, V600D).[5] It targets the MAPK/ERK signaling pathway, which, when constitutively activated by BRAF mutations, drives tumor cell growth.[6][7]
Q2: What are the known starting dosages for Dabrafenib in preclinical mouse models?
A2: Preclinical studies with Dabrafenib in xenograft models have utilized a range of oral dosages. A common starting point is 30 mg/kg, administered once daily.[6][8] Efficacy has been observed at doses of 10, 30, and 100 mg/kg, with dose-dependent inhibition of tumor growth.[8]
Q3: Is there established dosage information for GSK2110183 (Afuresertib) in immunocompromised mice?
A3: While Afuresertib has entered Phase II clinical trials, specific, publicly available preclinical dosage data in immunocompromised mouse models is less documented in the provided literature compared to Dabrafenib.[4] Therefore, initial dose-finding studies are essential. Researchers should begin with low, sub-therapeutic doses and escalate carefully, monitoring for both efficacy and toxicity.
Q4: What are the common toxicities associated with BRAF inhibitors like Dabrafenib in preclinical models?
A4: A unique toxicity associated with BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7][9] This can lead to the development of secondary cutaneous squamous cell carcinomas and keratoacanthomas.[7][9] In preclinical models, this may manifest as skin lesions.[7][10] Combining a BRAF inhibitor with a MEK inhibitor has been shown to mitigate this effect.[7][10][11] Other potential toxicities can include diarrhea, fatigue, and nausea, though these are more characterized in human patients.[12]
Q5: What general principles should guide dose adjustments in response to toxicity?
A5: The primary goal is to find a dose that maintains therapeutic efficacy while minimizing animal distress.[13] Key strategies include:
-
Dose Interruption: Temporarily halting treatment until the toxicity resolves or improves to a tolerable level (e.g., Grade 1).[14][15]
-
Dose Reduction: Resuming treatment at a lower dose level after recovery from toxicity.[14][15]
-
Symptomatic Management: Providing supportive care to alleviate specific symptoms.
Modern approaches in oncology drug development are moving away from the traditional maximum tolerated dose (MTD) model towards identifying an optimal dose that balances efficacy and safety.[16][17][18]
Part 2: Troubleshooting Guide - Managing Toxicity
This section provides a structured approach to identifying and managing toxicities during your experiments.
Initial Assessment and Toxicity Grading
A systematic approach to monitoring and grading adverse events is fundamental. We recommend a grading scale adapted from standard preclinical and clinical criteria.
| Grade | Clinical Signs | Weight Loss | Action Required |
| Grade 1 (Mild) | Minor skin irritation, slight changes in activity or posture. | < 10% | Continue dosing, increase monitoring frequency. |
| Grade 2 (Moderate) | Noticeable skin lesions, moderate lethargy, ruffled fur. | 10-15% | Interrupt dose. Monitor for recovery. |
| Grade 3 (Severe) | Severe skin ulceration, significant lethargy, dehydration, hunched posture. | 15-20% | Interrupt dose. Provide supportive care (e.g., hydration). Consider euthanasia if recovery is unlikely. |
| Grade 4 (Life-threatening) | Moribund state, inability to access food or water. | > 20% | Euthanize immediately. |
Specific Toxicity Troubleshooting
Issue 1: Dermatological Toxicities (e.g., skin lesions, rash) - More common with BRAF inhibitors
-
Causality: As mentioned, this is often due to the paradoxical activation of the MAPK pathway in skin cells by BRAF inhibitors.[7]
-
Troubleshooting Steps:
-
Grade the Toxicity: Use the table above to assess the severity.
-
Grade 1: Continue treatment but monitor daily.
-
Grade 2 or higher: Interrupt dosing immediately.
-
Recovery: Once the skin lesions have resolved or returned to Grade 1, you have two options:
-
Documentation: Photograph and measure lesions at each observation to track progression and regression.
-
Issue 2: General Systemic Toxicity (e.g., weight loss, lethargy)
-
Causality: This can result from on-target effects in non-tumor tissues, off-target kinase inhibition, or general metabolic disturbances caused by the compound.
-
Troubleshooting Steps:
-
Assess Severity: Correlate clinical signs with the percentage of body weight loss.
-
Rule out other causes: Ensure that tumor burden itself is not the primary cause of weight loss. Check for any issues with the vehicle control group.
-
Grade 2 or higher: Interrupt dosing.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and ensure easy access to food and water.
-
Dose De-escalation: Upon recovery (weight stabilization or gain), restart the drug at a reduced dose.[18]
-
Part 3: Experimental Protocols
Protocol for Dose De-escalation Following Toxicity
This protocol outlines a systematic approach to finding a tolerable and effective dose after a dose-limiting toxicity (DLT) is observed.
-
Define Dose-Limiting Toxicity (DLT): A DLT is typically defined as a Grade 3 or 4 toxicity, or a Grade 2 toxicity that is persistent and intolerable.
-
Initial Dosing Cohort: Begin your study with a cohort of mice (n=3-5) at a literature-recommended or well-reasoned starting dose (e.g., 30 mg/kg/day for Dabrafenib).
-
Monitoring: Monitor animals daily for clinical signs and weigh them at least three times per week.
-
DLT Observation: If one or more animals in the cohort experience a DLT: a. Interrupt treatment for all animals in that cohort. b. Provide necessary supportive care until recovery. c. The dose at which the DLT occurred is considered the "Maximum Tolerated Dose" (MTD) for that specific regimen.
-
De-escalation Cohort: Initiate a new cohort of mice at a lower dose level. A 30-50% reduction is a reasonable starting point (e.g., from 30 mg/kg to 20 mg/kg or 15 mg/kg).
-
Re-evaluation: Monitor this new cohort for the full duration of the planned treatment. If this dose is well-tolerated, it can be considered the recommended dose for further efficacy studies.
-
Pharmacodynamic (PD) Analysis: If possible, collect tumor and plasma samples to confirm that the adjusted dose still achieves the desired biological effect (e.g., inhibition of pERK for Dabrafenib, or pAkt for Afuresertib).[6] This ensures that the dose reduction has not compromised the drug's mechanism of action.
Visualizing the Dose Adjustment Workflow
The following diagram illustrates the decision-making process when a toxicity is observed.
Caption: Decision workflow for dose adjustment based on observed toxicity.
Part 4: Signaling Pathway Context
Understanding the targeted pathways is key to anticipating on-target toxicities.
Dabrafenib and the MAPK Pathway
Dabrafenib inhibits mutant BRAF, preventing the phosphorylation of MEK and subsequently ERK. This blocks the signal for cellular proliferation in BRAF-mutant tumors.
Caption: Simplified MAPK signaling pathway and the action of Dabrafenib.
Afuresertib and the PI3K/Akt Pathway
Afuresertib inhibits Akt, preventing the phosphorylation of downstream substrates that promote cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway and the action of Afuresertib.
References
-
Afuresertib . PubChem, National Institutes of Health. [Link]
-
A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) . (2021). PubMed Central. [Link]
-
Pharmacology and Toxicology Review for NDA #202806 (Dabrafenib) . (2013). accessdata.fda.gov. [Link]
-
King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions . PLOS One. [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions . (2013). ResearchGate. [Link]
-
FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers . (2025). PubMed Central. [Link]
-
Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma . (2014). Therapeutic Advances in Medical Oncology. [Link]
-
Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions . (2013). PubMed. [Link]
-
Kumar, A., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics . Expert Opinion on Investigational Drugs. [Link]
-
Optimizing Dosing in Oncology Drug Development . Friends of Cancer Research. [Link]
-
Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma . (2015). ResearchGate. [Link]
-
Key Considerations for Improving Dosage Optimization in Oncology . (2025). AACR. [Link]
-
BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management . (2015). Annals of Translational Medicine. [Link]
-
King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions . PubMed Central. [Link]
-
The Impact of Drug–Drug Interactions on the Toxicity Profile of Combined Treatment with BRAF and MEK Inhibitors in Patients . (2023). I.R.I.S.. [Link]
-
Importance of Dose Optimisation in Oncology Clinical Trials . (2024). AARDEX Group. [Link]
-
Akt Pathway Inhibitors . (2020). Bentham Science Publishers. [Link]
-
Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer . (2016). PubMed Central. [Link]
-
FDA Guidance on Dose Optimization: Key Insights for Oncology Drugs . (2024). Clinexel. [Link]
-
Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer . (2016). PubMed. [Link]
-
Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis . (2024). Frontiers in Oncology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis [frontiersin.org]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. aardexgroup.com [aardexgroup.com]
- 14. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 16. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 17. aacr.org [aacr.org]
- 18. clinexel.com [clinexel.com]
Technical Support Center: GSK2110183 Hydrochloride Formulation Guide
Executive Summary & Root Cause Analysis
The Issue: Researchers frequently report precipitation of GSK2110183 hydrochloride when transitioning from a DMSO stock solution to a PEG300-based vehicle (typically for in vivo administration). This "crashing out" usually occurs at the interface of solvent addition or upon the introduction of the aqueous phase.
The Mechanism (The "Why"): GSK2110183 HCl is a salt form designed to enhance solubility, but its core structure remains hydrophobic (lipophilic).
-
Dielectric Shock: DMSO has a high dielectric constant and excellent solubilizing power for this compound. PEG300 is a co-solvent that bridges the gap between lipophilic drugs and water. However, if the aqueous phase (Saline/Water) is introduced too quickly, the local solvent environment shifts rapidly from "solubilizing" to "non-solubilizing," triggering rapid nucleation and crystal growth.
-
The "Salt" Factor: As a hydrochloride salt, the compound relies on ionic interactions for stability. PEG300 is a non-ionic polymer. In high concentrations of PEG without sufficient water, the salt dissociation equilibrium can shift, potentially leading to the formation of less soluble aggregates or the free base form if the apparent pH shifts unexpectedly.
-
Hygroscopicity: PEG300 is hygroscopic.[1] "Wet" PEG300 (which has absorbed atmospheric moisture) can prematurely trigger precipitation before the formulation is complete.
The "Golden" Protocol: Self-Validating Formulation
Objective: Prepare a stable, clear solution at 2 mg/mL for in vivo use. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[2][3][4]
Critical Reagents
-
DMSO: Anhydrous, PCR-grade (Freshly opened).
-
PEG300: Low-peroxide, stored under nitrogen if possible.
-
Tween 80: Polysorbate 80 (Surfactant).
-
Saline: 0.9% NaCl (Do not use PBS initially; phosphate buffers can induce salt disproportionation).
Step-by-Step Workflow
Step 1: The Primary Solubilization (The "Seed")
-
Dissolve GSK2110183 HCl powder in 100% DMSO .
-
Target Concentration: 20 mg/mL (This will be diluted 10-fold).
-
Checkpoint: Solution must be crystal clear. If cloudy, sonicate at 37°C for 30 seconds.
Step 2: The Polymer Bridge (The "Stabilizer")
-
Slowly add PEG300 to the DMSO stock.
-
Technique: Vortex immediately upon addition. Do not let the DMSO sit on top of the PEG.
-
Checkpoint: The solution becomes viscous but must remain clear.
Step 3: The Surfactant Shield (The "Protector")
-
Add Tween 80 .
-
Ratio: Add 5% of the final volume.[3]
-
Action: Vortex thoroughly. The surfactant coats potential nucleation sites, preventing aggregation.
Step 4: The Aqueous Transition (The "Danger Zone")
-
Dropwise addition of Saline (45% of final volume).
-
Critical: Add saline while vortexing or stirring. Do not dump it in all at once.
-
Result: A clear, stable solution at 2 mg/mL.
Visualizing the Workflow
The following diagram illustrates the molecular workflow and the critical decision points to prevent precipitation.
Figure 1: Step-by-step formulation logic flow for GSK2110183 HCl, highlighting the critical 'Check' and 'Action' phases.
Troubleshooting Matrix
If precipitation has already occurred, use this matrix to diagnose and recover the sample.
| Symptom | Probable Cause | Corrective Action | Prevention |
| Cloudiness immediately after adding PEG300 | PEG300 is "wet" (hygroscopic water absorption) or cold. | Warm the solution to 37°C and sonicate. | Use fresh PEG300; store bottle under nitrogen or in a desiccator. |
| White precipitate upon adding Saline | "Dilution Shock" (Aqueous phase added too fast). | Stop. Add 1-2% more Tween 80. Sonicate for 5 mins. | Add saline dropwise while vortexing. Never bolus add. |
| Oily droplets floating on top | Phase separation (Oiling out). | The lipophilic drug is separating from the water. | Increase DMSO concentration to 15% (reduce Saline to 40%). |
| Precipitate forms after 1 hour | Supersaturation reached; solution is metastable. | Difficult to reverse. Filter (0.22 μm) if dosing immediately (check conc.). | Prepare formulation immediately before use . Do not store >1 hr. |
| Gel-like consistency | Polymer cross-linking or high concentration. | Add more saline (dilute the drug) if protocol permits. | Ensure PEG300 is not degraded (peroxides can cause cross-linking). |
Decision Tree for Recovery
Use this logic flow to determine if a failed batch can be saved.
Figure 2: Rapid response decision tree for recovering precipitated formulations.
Frequently Asked Questions (FAQs)
Q: Can I use PBS instead of Saline? A: It is not recommended for the initial formulation. Phosphate Buffered Saline (PBS) contains phosphate ions that can interact with the hydrochloride salt, potentially altering the local pH or ionic strength in a way that favors the precipitation of the free base form. Stick to 0.9% Saline for the formulation. If you must use PBS, ensure the final pH is slightly acidic (pH 5-6).
Q: My DMSO is frozen. Can I microwave it? A: No. Microwaving can create hot spots and degrade the DMSO or the compound. Thaw DMSO at room temperature or in a 37°C water bath. Ensure it is fully liquid and mixed before use, as DMSO can crystallize fractionally.
Q: Can I store the formulated solution at 4°C overnight? A: No. This formulation relies on keeping the drug in a supersaturated or near-saturated state stabilized by cosolvents. Lowering the temperature to 4°C reduces the kinetic solubility, almost guaranteeing precipitation (crashing out). Prepare fresh and keep at Room Temperature (RT).
Q: Why do I need Tween 80? Can I skip it? A: Tween 80 acts as an emulsifier and wetting agent. In this specific 10/40/45 formulation, it prevents the "oiling out" of the hydrophobic drug when the high-polarity saline is added. Skipping it drastically increases the risk of precipitation during Step 4.
References
Sources
Resolving variability in p-Akt inhibition data with GSK2110183
Status: Active | Topic: Resolving p-Akt Variability | Reagent Class: ATP-Competitive Akt Inhibitor
The Core Paradox: Why Inhibition Looks Like Activation
Critical Technical Alert: If you are observing increased or sustained phosphorylation of Akt (specifically at Ser473 and Thr308) after treating cells with GSK2110183, do not discard your experiment. This is a documented mechanistic artifact, not a reagent failure.
The Mechanism of "Hyperphosphorylation"
GSK2110183 is an ATP-competitive inhibitor .[1] Unlike allosteric inhibitors (e.g., MK-2206) that lock Akt in a closed conformation and prevent membrane translocation, GSK2110183 binds to the ATP pocket.
-
Conformational Lock: The drug locks Akt into a hyper-stable, "PH-out" conformation.
-
Phosphatase Shielding: This conformation structurally protects the phosphate groups at Thr308 and Ser473 from being removed by phosphatases (specifically PHLPP and PP2A).
-
The Result: You see high p-Akt signal on your Western blot, but the kinase activity is functionally dead because the ATP pocket is blocked by the drug.
Visualizing the "Inhibitor Trap" The following diagram illustrates why p-Akt remains high while downstream signaling collapses.
Caption: GSK2110183 binds the ATP pocket, blocking substrate phosphorylation while simultaneously protecting Akt from dephosphorylation, leading to signal accumulation.
Validation Protocol: The "Truth" Biomarkers
To validate target engagement, you must shift your readout from the target (Akt) to its substrates .
Recommended Downstream Readouts
Do not rely on p-Akt (Ser473) as a proxy for inhibition. Use the following validated biomarkers:
| Target Biomarker | Residue | Expected Change with GSK2110183 | Biological Context |
| p-PRAS40 | Thr246 | Decrease (↓↓) | Direct substrate. Most sensitive readout for Akt1/2/3 inhibition. |
| p-GSK3β | Ser9 | Decrease (↓↓) | Direct substrate. robust signal in most cell lines. |
| p-S6 Ribosomal | Ser235/236 | Decrease (↓↓) | Downstream (mTORC1 dependent). Good for chronic efficacy. |
| p-Akt | Ser473 | Increase (↑) or No Change | ARTIFACT. Indicates drug binding, not activity. |
Experimental Workflow: The "Substrate Shift"
-
Treatment: Treat cells with GSK2110183 (e.g., 100 nM - 1 µM) for 1–4 hours.
-
Lysis: Use the "Gold Standard" buffer (see Section 3) to preserve the transient phosphorylation of substrates.
-
Blotting: Probe for p-PRAS40 (Thr246) first. This is your primary "Yes/No" for drug activity.
-
Control: Include an allosteric inhibitor (e.g., MK-2206) as a negative control for p-Akt levels if you need to demonstrate the mechanistic difference to reviewers.
Troubleshooting Guide: Variability & Technical Issues
Issue 1: "My p-Akt signal is higher in treated cells than DMSO controls."
-
Diagnosis: This is the "Hyperphosphorylation Artifact."
-
Action: This confirms the drug has entered the cell and bound the kinase. Check p-PRAS40 . If p-PRAS40 is low, the drug is working perfectly.
-
Reference: See Okuzumi et al. regarding ATP-competitive inhibitor-induced hyperphosphorylation [1].[2]
Issue 2: "I see no reduction in p-S6 despite high drug concentration."
-
Diagnosis: Feedback Loop Reactivation.
-
Mechanism: Inhibiting Akt relieves the negative feedback loop on IRS-1, leading to hyper-activation of upstream PI3K or compensatory MAPK signaling.
-
Action:
-
Check p-ERK . If p-ERK is upregulated, the cell is using the MAPK pathway to bypass Akt inhibition.
-
Shorten treatment time (e.g., 1 hour vs. 24 hours) to distinguish acute inhibition from adaptive resistance.
-
Issue 3: "High variability in p-PRAS40 bands between replicates."
-
Diagnosis: Phosphatase activity during lysis. Downstream substrates are often more labile than the hyper-stabilized Akt.
-
Action: Upgrade your lysis buffer. Standard RIPA is often insufficient.
-
Add: 1 mM Na3VO4 (Sodium Orthovanadate) - Must be activated by boiling/pH adjustment.
-
Add: 50 mM NaF (Sodium Fluoride).
-
Add: 10 mM Beta-glycerophosphate (Ser/Thr phosphatase inhibitor).
-
Technique: Lyse directly on ice; scrape immediately; boil samples within 15 mins.
-
Frequently Asked Questions (FAQ)
Q: Can I use an ELISA kit for p-Akt Ser473 to screen GSK2110183? A: No. Most commercial ELISA kits will detect the hyperphosphorylated (inactive) Akt and report it as "high activity." You will get false negatives (i.e., it will look like the drug failed). You must use an ELISA/MSD kit specific for p-PRAS40 or p-GSK3β .
Q: Why does MK-2206 reduce p-Akt but GSK2110183 increases it? A: They bind different sites. MK-2206 (Allosteric) binds the PH domain, preventing the "open" conformation required for phosphorylation. GSK2110183 (ATP-competitive) binds the active site, locking the kinase in a phosphorylated-but-inactive state [2].
Q: Is the p-Akt increase dose-dependent? A: Yes, paradoxically. Higher concentrations of GSK2110183 can lead to higher p-Akt signal intensity on Western blots because more Akt molecules are trapped in the phosphatase-resistant conformation.
Decision Tree: Interpreting Your Blot
Caption: Logical workflow for interpreting GSK2110183 data. Note that high p-Akt is the entry point for a successful experiment, provided downstream substrates are inhibited.
References
-
Okuzumi, T., et al. (2009). Inhibitor hijacking of Akt activation.[3] Nature Chemical Biology, 5(7), 484–493.
-
Lin, J., et al. (2013). Phosphorylation-Dependent Inhibition of Akt1.[4] Biochemistry, 52(36), 6191–6198.
-
Blagden, S. P., et al. (2014). Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer.[5] Clinical Cancer Research.
-
Rhodes, N., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric.[1][4][6] Oncotarget.
Sources
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Akt Inhibitors: GSK2110183 (Afuresertib) vs. MK-2206 In Vitro Potency
Prepared by: Senior Application Scientist
This guide provides a detailed comparison of two prominent Akt inhibitors, GSK2110183 (Afuresertib) and MK-2206, focusing on their in vitro potency. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, grounded in established scientific protocols and mechanistic insights.
Introduction: Targeting the Critical Akt Signaling Node
The PI3K/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][3] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway. Upon activation, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[4][5]
Two of the most widely studied inhibitors of this pathway are GSK2110183 (Afuresertib) and MK-2206. While both are potent pan-Akt inhibitors, they possess distinct mechanisms of action that influence their biochemical and cellular activities. GSK2110183 is an ATP-competitive inhibitor, directly competing with ATP for binding in the kinase domain of Akt.[2][6] In contrast, MK-2206 is an allosteric inhibitor, binding to a site distinct from the ATP pocket, which induces a conformational change that prevents Akt activation.[7][8] This guide will dissect the in vitro potency of these two compounds, providing the data and methodologies necessary for informed scientific inquiry.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Comparative In Vitro Potency: A Data-Driven Analysis
The potency of an inhibitor is a critical parameter, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[9][10] A lower value indicates higher potency.[9] The following tables summarize the reported in vitro potencies of GSK2110183 and MK-2206.
Biochemical Potency Against Akt Isoforms
This table outlines the direct inhibitory activity of each compound against purified Akt kinase isoforms. This biochemical data reflects the intrinsic affinity of the inhibitor for its target protein.
| Compound | Target | Potency (Ki / IC50) | Mechanism of Action | Source |
| GSK2110183 | Akt1 | Ki: 0.08 nM | ATP-Competitive | [6][11] |
| Akt2 | Ki: 2 nM | ATP-Competitive | [6][11] | |
| Akt3 | Ki: 2.6 nM | ATP-Competitive | [6][11] | |
| MK-2206 | Akt1 | IC50: 5-8 nM | Allosteric | [7][12] |
| Akt2 | IC50: 12 nM | Allosteric | [7][12] | |
| Akt3 | IC50: 65 nM | Allosteric | [7][12][13] |
Expert Insight: The biochemical data reveals that GSK2110183 has exceptionally high potency, particularly against Akt1, with Ki values in the picomolar to low nanomolar range. MK-2206 is also a highly potent inhibitor, with IC50 values in the low nanomolar range for Akt1 and Akt2, though it is comparatively less potent against Akt3.[7][12][13] The different metrics (Ki for GSK2110183 vs. IC50 for MK-2206) should be noted, as they are determined by different experimental assays, but both demonstrate strong on-target activity.
Cellular Potency (Anti-proliferative Activity)
This table presents the IC50 values of the inhibitors in various cancer cell lines, reflecting their ability to inhibit cell growth and proliferation. This cellular context is crucial as it accounts for factors like cell membrane permeability and off-target effects.
| Compound | Cell Line | Cancer Type | IC50 | Source |
| MK-2206 | NCI-H460 | Lung | 3.4 µM | [7] |
| HCC827 | Lung | 4.3 µM | [7] | |
| A431 | Skin | 5.5 µM | [7] | |
| MTC-TT | Medullary Thyroid | ~7 µM (at 48h) | [14] | |
| NCI-H358 | Lung | 13.5 µM | [7] | |
| Calu-6 | Lung | 28.6 µM | [7] | |
| SCC-1 | Head and Neck | 89 - 145 nM | [15] | |
| COG-LL-317 | ALL | < 200 nM | [16] | |
| RS4;11 | ALL | < 200 nM | [16] | |
| GSK2110183 | Hematological Lines (Overall) | Hematological | 65% of lines < 1 µM | [11] |
| Solid Tumor Lines (Overall) | Various | 21% of lines < 1 µM | [11] |
Expert Insight: In cellular assays, the potency of an inhibitor can vary significantly depending on the genetic background of the cell line. For instance, MK-2206 shows greater potency in cell lines with wild-type Ras compared to Ras-mutant lines.[7] Notably, some cell lines, particularly those of hematological origin or with specific mutations activating the Akt pathway, show high sensitivity to both inhibitors, with IC50 values in the nanomolar range.[11][16][17] The broad range of IC50 values underscores the importance of selecting cell models with a clear genetic rationale when evaluating targeted therapies.
Experimental Protocols for In Vitro Potency Determination
To ensure scientific rigor, the methods used to derive potency data must be robust and reproducible. Here, we provide detailed protocols for two fundamental assays: the MTT assay for cell viability and Western blotting for target engagement.
A. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug treatment, leading to more consistent results.
-
-
Compound Treatment: Prepare serial dilutions of GSK2110183 and MK-2206 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Causality: A wide range of concentrations is essential to generate a complete dose-response curve, from which an accurate IC50 can be calculated.[20]
-
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time and compound's expected mechanism of action (typically 48-72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[19][21]
-
Causality: MTT is taken up by live cells and converted to formazan by mitochondrial dehydrogenases, a direct measure of metabolic activity.
-
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
B. Target Engagement & Pathway Modulation: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is invaluable for confirming that an inhibitor is engaging its target within the cell.[22][23] By using phospho-specific antibodies, one can directly measure the inhibition of Akt's kinase activity by observing the phosphorylation status of Akt itself (at Ser473 and Thr308) and its downstream substrates like GSK-3β.[6][24][25]
Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.
Detailed Step-by-Step Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with varying concentrations of GSK2110183 or MK-2206 for a short period (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. The level of Akt inhibition is determined by the ratio of phosphorylated Akt to total Akt. A dose-dependent decrease in this ratio confirms the inhibitor's on-target effect.[14]
Conclusion
Both GSK2110183 and MK-2206 are highly potent inhibitors of the Akt signaling pathway, but they exhibit key differences that are important for experimental design and interpretation.
-
GSK2110183 (Afuresertib) demonstrates superior biochemical potency, with Ki values in the sub-nanomolar range, particularly for Akt1.[6][11] As an ATP-competitive inhibitor, its efficacy can be influenced by intracellular ATP concentrations.
-
MK-2206 is a potent allosteric inhibitor with low nanomolar efficacy against Akt1 and Akt2.[7][12] Its distinct allosteric mechanism may offer advantages in certain cellular contexts and could potentially overcome resistance mechanisms associated with the ATP-binding site.
The choice between these two inhibitors will depend on the specific research question, the cellular context (including the genetic background of the cell lines), and the desired experimental outcome. The protocols provided in this guide offer a validated framework for researchers to independently assess the potency and on-target effects of these and other kinase inhibitors, ensuring data integrity and reproducibility.
References
-
Hirai, H., et al. (2010). MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967. [Link]
-
Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. PubMed. [Link]
-
Carol, H., et al. (2013). Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 60(9), 1546-1553. [Link]
-
Al-Sha'er, M. A., & Taha, M. O. (2018). Akt3 inhibitors under clinical evaluation. ResearchGate. [Link]
-
Cheng, Y., et al. (2016). The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells. Frontiers in Pharmacology, 7, 49. [Link]
-
Sild, M., et al. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 3, 469-478. [Link]
-
Kumar, C. C., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. Current Oncology Reports, 15(6), 567-576. [Link]
-
Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad-Antibodies.com. [Link]
-
Smith, A. M., et al. (2016). Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization. Cancer Letters, 373(2), 179-191. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). ResearchGate.net. [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. Creative-Diagnostics.com. [Link]
-
Uddin, M. S., et al. (2020). Akt Pathway Inhibitors. Current Topics in Medicinal Chemistry, 20(8), 654-664. [Link]
-
Szymańska, E., & Szymański, P. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Lecture Notes in Computer Science, 10860, 265-274. [Link]
-
Wikipedia. MK-2206. Wikipedia.org. [Link]
-
D'Amico, M. A., et al. (2013). MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition. Journal of Surgical Research, 185(1), 126-132. [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway. ResearchGate.net. [Link]
-
Azure Biosystems. Western Blotting Guidebook. Azurebiosystems.com. [Link]
-
Hather, G., et al. (2014). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Cancer Research, 74(19 Supplement), 3768-3768. [Link]
-
Kanehisa Laboratories. KEGG PI3K-Akt signaling pathway - Homo sapiens (human). Genome.jp. [Link]
-
Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS ONE, 9(6), e100880. [Link]
-
Amornphimoltham, P., et al. (2013). Disruption of the AKT Pathway Inhibits Metastasis in an Orthotopic Model of Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research, 19(19), 5341-5352. [Link]
-
Shomu's Biology. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MK-2206 - Wikipedia [en.wikipedia.org]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of the AKT Pathway Inhibits Metastasis in an Orthotopic Model of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bu.edu [bu.edu]
- 24. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Guide: Afuresertib vs. Perifosine Mechanism of Action
Executive Summary: The Divergence of AKT Inhibition
In the development of PI3K/AKT pathway inhibitors, Afuresertib (GSK2110183) and Perifosine represent two fundamentally opposing strategies for targeting Protein Kinase B (AKT).
While both agents aim to silence downstream AKT signaling, their mechanisms create distinct biochemical signatures. Afuresertib is a highly potent, ATP-competitive inhibitor that locks the kinase in a catalytically inactive state but paradoxically induces hyperphosphorylation of the AKT protein itself. Perifosine , an alkylphospholipid, prevents the membrane translocation required for activation, resulting in the complete dephosphorylation of the kinase.
This guide analyzes these mechanistic differences to assist researchers in experimental design, compound selection, and data interpretation.
Mechanism of Action (MoA) Deep Dive
Afuresertib: ATP-Competitive Inhibition & The "Hyper-P" Paradox
Afuresertib functions by binding to the ATP-binding pocket of the AKT kinase domain.[1] It is a pan-AKT inhibitor (active against AKT1, AKT2, and AKT3) with nanomolar potency (
-
Binding Mode: It competes directly with ATP, preventing the transfer of phosphate to downstream substrates (e.g., GSK3
, PRAS40, FOXO). -
The Paradox: Treatment with Afuresertib often leads to a significant increase in AKT phosphorylation at regulatory sites T308 and S473.
-
Causality: The inhibitor locks the kinase in a closed conformation, protecting these phosphate groups from cellular phosphatases (e.g., PHLPP, PP2A). Additionally, inhibition of downstream mTORC1 relieves the negative feedback loop on receptor tyrosine kinases (RTKs), driving upstream activation of PI3K and mTORC2, which continue to phosphorylate the inactive AKT.
-
Perifosine: Allosteric Membrane Disruption
Perifosine is a synthetic alkylphospholipid (APL) that does not target the kinase domain. Instead, it targets the Pleckstrin Homology (PH) domain and modifies membrane lipid composition.
-
Binding Mode: Perifosine interacts with the cell membrane and the AKT PH domain, preventing the recruitment of AKT to the plasma membrane.[3]
-
The Result: Without membrane translocation, AKT cannot encounter PDK1 or mTORC2. Consequently, AKT remains in the cytosol in a dephosphorylated (inactive) state.
-
Potency: Significantly lower than ATP-competitive inhibitors, with
values typically in the micromolar range ( ), often requiring high concentrations (5–30 ) for efficacy in vitro.
Visualizing the Mechanistic Divergence
The following diagram illustrates the critical signaling node differences between the two inhibitors.
Figure 1: Comparative Mechanism of Action. Perifosine prevents activation upstream (membrane recruitment), while Afuresertib inhibits catalytic function downstream despite high phosphorylation levels.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences derived from preclinical and clinical data.
| Feature | Afuresertib (GSK2110183) | Perifosine |
| Primary Target | AKT Kinase Domain (ATP Pocket) | AKT PH Domain / Lipid Membrane |
| Potency ( | Nanomolar ( | Micromolar ( |
| p-AKT Status (T308/S473) | Increased (Hyper-P) | Decreased (Hypo-P) |
| Downstream Effect | Potent inhibition of p-GSK3 | Moderate inhibition, requires high dose |
| Selectivity | High (Specific to AKT isoforms) | Low (Affects membrane fluidity, JNK, MAPK) |
| Clinical Status | Active (Phase II/III) | Discontinued (Failed Phase III in CRC/MM) |
| Key Limitation | Hyperphosphorylation may mask resistance; feedback loops. | Poor potency; GI toxicity; limited single-agent efficacy. |
Expert Insight: The clinical failure of Perifosine is largely attributed to its low potency and "dirty" mechanism (membrane perturbation) compared to the high specificity of ATP-competitive inhibitors like Afuresertib. However, Afuresertib users must be wary of the "Hyper-P" artifact in Western blots, which can be mistaken for drug inactivity.
Experimental Validation Protocols
To rigorously distinguish between these mechanisms or validate target engagement, researchers should utilize the following Dual-Readout Western Blot Protocol .
Protocol: Differentiating Inhibition Modes
Objective: Confirm if an inhibitor acts via ATP-competition (Afuresertib-like) or Membrane-exclusion (Perifosine-like).
Materials:
-
Cell Line: AKT-driven line (e.g., LNCaP, U87MG, or BT474).
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) is critical to preserve the "Hyper-P" state induced by Afuresertib.
Step-by-Step Workflow:
-
Seeding: Seed cells at 70% confluence.
-
Treatment:
-
Group A: Vehicle Control (DMSO).
-
Group B: Afuresertib (100 nM - 500 nM).
-
Group C: Perifosine (10
- 20 ). -
Duration: Treat for 2–4 hours. (Longer treatments >24h may alter total protein levels).
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately on ice.
-
Western Blot Targets:
-
Primary Readout: p-AKT (S473) and p-AKT (T308).
-
Functional Readout: p-PRAS40 (T246) or p-GSK3
(S9). -
Loading Control: Total AKT,
-Actin.
-
Expected Results & Interpretation
Use the decision matrix below to interpret your blot.
Figure 2: Interpretation Logic for AKT Inhibitor Validation.
-
Afuresertib Signature: You will see darker bands for p-AKT than the control, but lighter/absent bands for p-PRAS40.
-
Perifosine Signature: You will see lighter/absent bands for both p-AKT and p-PRAS40.
References
-
Yamaji, M., et al. (2017). "Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells."[4][5] Cancer Medicine.
-
Richardson, P. G., et al. (2012). "Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity."[6] Expert Opinion on Drug Metabolism & Toxicology.
-
Spencer, A., et al. (2014). "A phase 1 first-in-human study of the novel AKT inhibitor afuresertib in patients with hematologic malignancies." Blood.
-
Kondapaka, S. B., et al. (2003). "Perifosine, a novel alkylphospholipid, inhibits protein kinase B activation." Molecular Cancer Therapeutics.[7]
-
BenchChem Application Notes. (2025). "Detecting p-AKT Inhibition by Afuresertib Using Western Blot."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating GSK2110183 (Afuresertib) Activity: A Technical Guide using p-PRAS40 and p-S6
Executive Summary
GSK2110183 (Afuresertib) is a potent, ATP-competitive pan-AKT inhibitor.[1] Unlike allosteric inhibitors (e.g., MK-2206), GSK2110183 binds to the kinase domain of AKT, preventing substrate phosphorylation without necessarily preventing AKT membrane translocation or its own phosphorylation by upstream kinases (PDK1/mTORC2). Consequently, validating GSK2110183 activity requires specific downstream biomarkers—p-PRAS40 and p-S6—rather than p-AKT itself.
This guide outlines the mechanistic rationale, comparative performance, and step-by-step protocols for validating GSK2110183 efficacy in cellular models.
Part 1: Mechanistic Rationale & The "Hyperphosphorylation Paradox"
The Mechanism of Action
GSK2110183 competes with ATP for the catalytic cleft of AKT1, AKT2, and AKT3.[1][2] By occupying this pocket, it physically blocks the transfer of phosphate groups to downstream substrates.
-
p-PRAS40 (Thr246): PRAS40 is a direct substrate of AKT.[3][4] When phosphorylated by AKT, it dissociates from mTORC1, relieving inhibition.[3][4][5] GSK2110183 treatment results in a rapid decrease in p-PRAS40, restoring PRAS40-mediated inhibition of mTORC1.
-
p-S6 (Ser235/236): S6 Ribosomal Protein is a downstream effector phosphorylated by S6K1 (which is activated by mTORC1). A decrease in p-S6 confirms that the AKT inhibition has successfully propagated through the mTORC1 node to arrest protein synthesis machinery.
The Trap: Why p-AKT is a Poor Biomarker for Afuresertib
A critical distinction must be made between ATP-competitive inhibitors (GSK2110183, Ipatasertib) and Allosteric inhibitors (MK-2206).
-
Allosteric inhibitors lock AKT in a closed conformation, preventing phosphorylation at T308 and S473. Result: Loss of p-AKT signal.
-
ATP-competitive inhibitors (GSK2110183) bind the active site.[6] This can stabilize the protein in a conformation that protects these sites from phosphatases. Furthermore, inhibiting downstream S6K1 removes the negative feedback loop on IRS-1, potentially increasing upstream PI3K signaling. Result: p-AKT (T308/S473) levels may remain stable or even increase despite effective blockade of kinase activity.
Diagram 1: AKT Signaling & Inhibitor Intervention Points
Caption: Pathway map illustrating that while MK-2206 prevents AKT phosphorylation, GSK2110183 inhibits the catalytic transfer of phosphate to PRAS40 without necessarily reducing p-AKT levels.
Part 2: Comparative Analysis of AKT Inhibitors[1][8]
To validate GSK2110183, it is helpful to benchmark it against other classes of inhibitors.
| Feature | GSK2110183 (Afuresertib) | MK-2206 | Ipatasertib (GDC-0068) |
| Class | ATP-Competitive | Allosteric | ATP-Competitive |
| Target Isoforms | Pan-AKT (1, 2,[1] 3) | Pan-AKT (1, 2, 3) | Pan-AKT (1, 2, 3) |
| Potency (Cell-free Ki) | <1 nM (High Potency) | ~65 nM | ~5 nM |
| Effect on p-AKT (S473) | No Change / Increase (Hyperphosphorylation) | Decrease (Abolished) | No Change / Increase |
| Effect on p-PRAS40 | Decrease (Rapid) | Decrease | Decrease |
| Effect on p-S6 | Decrease | Decrease | Decrease |
| Primary Validation Marker | p-PRAS40 (T246) | p-AKT (S473) | p-PRAS40 / p-GSK3β |
Key Insight: If you observe high p-AKT but low p-PRAS40 after treatment, GSK2110183 is working correctly. If you observe low p-AKT, you may be using an allosteric inhibitor or seeing secondary toxicity effects.
Part 3: Experimental Validation Protocol (Western Blot)
This protocol is designed to validate GSK2110183 activity in adherent cancer cell lines (e.g., OVCAR-3, MCF-7, or LNCaP).
Reagents & Antibodies
-
Inhibitor: GSK2110183 (dissolved in DMSO, 10 mM stock).
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF, etc.) and Protease Inhibitors. Note: Phosphatase inhibition is non-negotiable for phospho-protein detection.
-
Primary Antibodies (Recommended CST Clones or equivalent):
-
p-PRAS40 (Thr246) [Clone C77D7]
-
p-S6 Ribosomal Protein (Ser235/236) [Clone D57.2.2E]
-
Total AKT (Pan) [Clone C67E7]
-
p-AKT (Ser473) [Clone D9E] (Included as a control to demonstrate the "hyperphosphorylation" effect).
-
GAPDH or β-Actin (Loading Control).
-
Step-by-Step Workflow
Step 1: Cell Seeding & Starvation (Optional but Recommended)
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Optional: Serum-starve (0.1% FBS) for 12-24 hours to reduce basal pathway noise, then stimulate with Insulin or EGF (100 ng/mL) for 15 mins after inhibitor pre-treatment to test potency against acute stimulation.
Step 2: Treatment
-
Prepare working dilutions of GSK2110183 in fresh media.
-
Dose Response Curve: 0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.
-
-
Treat cells for 1 to 4 hours .
-
Note: p-PRAS40 response is rapid (1 hr). p-S6 response may take longer (2-4 hrs) due to downstream kinetics.
-
Step 3: Lysis & Harvesting
-
Place plates on ice. Wash 1x with ice-cold PBS.
-
Add ice-cold Lysis Buffer (150 µL/well). Scrape cells immediately.
-
Sonicate briefly (if necessary) and centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.
Step 4: Immunoblotting
-
Load 20-30 µg total protein per lane.
-
Transfer to PVDF/Nitrocellulose membrane.
-
Block with 5% BSA (Phospho-antibodies often perform better in BSA than Milk).
-
Incubate Primaries overnight at 4°C.
Diagram 2: Validation Workflow
Caption: Linear workflow for validating GSK2110183. Step 3 (Lysis) is the critical control point for preserving phosphorylation signals.
Part 4: Data Interpretation & Troubleshooting
Use this "Truth Table" to interpret your Western Blot bands.
| Observation | Interpretation | Action |
| Low p-PRAS40, Low p-S6, High p-AKT | SUCCESS. GSK2110183 is inhibiting AKT kinase activity effectively. The high p-AKT is due to feedback loop suppression. | Proceed with downstream experiments. |
| Low p-PRAS40, Low p-S6, Low p-AKT | Ambiguous. Could be effective inhibition, but low p-AKT suggests either very long treatment (degradation) or potential confusion with an allosteric inhibitor. | Check timepoints. Ensure drug identity. |
| High p-PRAS40, High p-S6 | FAILURE. Drug is inactive or concentration is too low. | Check drug solubility (DMSO), increase dose, or check cell line for drug resistance (e.g., P-gp efflux). |
| Low p-PRAS40, High p-S6 | Partial Block. AKT is inhibited, but mTORC1 is being maintained by an alternative pathway (e.g., ERK/RSK signaling). | Consider combination therapy (e.g., MEK inhibitor). |
Troubleshooting Tips
-
"My p-AKT signal increased 5-fold!"
-
This is normal for GSK2110183. Do not interpret this as "activation" of the pathway. It is "accumulation of inactive, phosphorylated protein."
-
-
"I see no change in p-S6."
-
S6 is very stable. Ensure you treat for at least 2-4 hours. Alternatively, check p-p70S6K (T389) which is the direct kinase for S6 and turns over faster.
-
References
-
Role of PRAS40 in Akt and mTOR signaling in health and disease. American Journal of Physiology-Endocrinology and Metabolism (2012). [Link]
-
Mechanism of action biomarkers predicting response to AKT inhibition. BMC Cancer (2020). [Link]
-
Phase II trial of AKT inhibitor MK-2206. Breast Cancer Research (2017). (Used for comparative biomarker data).[7] [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-PRAS40 (Thr246) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | The Molecular Landscape and Biological Alterations Induced by PRAS40-Knockout in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Active Site: A Technical Comparison of ATP-Competitive vs. Allosteric Akt Inhibitors
[1][2]
Introduction: The Akt Signaling Node
Protein Kinase B (Akt) is the master switch of the PI3K/Akt/mTOR pathway, governing cell survival, proliferation, and metabolism.[1][2][3][4][5][6][7] In oncology, it is a frequent target due to the prevalence of PIK3CA mutations, PTEN loss, and AKT1 gain-of-function mutations (e.g., E17K). However, targeting Akt has proven clinically challenging due to toxicity and complex feedback loops.
For the drug developer and bench scientist, the choice between ATP-competitive and allosteric inhibitors is not merely about potency—it dictates the downstream signaling topology, the biomarker strategy, and the resistance profile. This guide dissects the mechanistic and practical differences between these two classes, providing a roadmap for experimental validation and therapeutic positioning.
Mechanistic Divergence
The fundamental difference lies in how these inhibitors silence the kinase and, crucially, how they alter the protein's conformation.
ATP-Competitive Inhibitors (Type I)
-
Examples: Capivasertib (AZD5363), Ipatasertib (GDC-0068).[6]
-
Mechanism: These small molecules bind to the conserved ATP-binding pocket within the kinase domain.[5] They compete directly with ATP, preventing the phosphotransfer reaction.[2]
-
Conformational Effect: They stabilize Akt in an active-like "PH-out" conformation . In this state, the Pleckstrin Homology (PH) domain is disengaged from the kinase domain, leaving the phosphorylation sites (T308 and S473) exposed.
-
The "Hyperphosphorylation Paradox": Because the inhibitor locks the kinase in a conformation that exposes regulatory sites but blocks catalytic activity, upstream kinases (PDK1, mTORC2) can still phosphorylate Akt, while phosphatases (PP2A, PHLPP) are sterically hindered from removing these phosphates. Furthermore, blocking downstream signaling relieves negative feedback loops (e.g., mTORC1-S6K-IRS1), leading to receptor hyperactivation.
-
Result:Inhibition of substrates (e.g., pPRAS40) but hyperphosphorylation of Akt itself (pS473/pT308).
-
Allosteric Inhibitors (Type IV)
-
Examples: MK-2206, Miransertib (ARQ 092).[8]
-
Mechanism: These bind to a hydrophobic pocket at the interface of the PH domain and the kinase domain.
-
Conformational Effect: They act as molecular glue, locking Akt in a closed, inactive "PH-in" conformation . This prevents the PH domain from binding to PIP3 at the plasma membrane.[9]
-
Signaling Consequence: By sequestering the PH domain, the inhibitor prevents membrane translocation.[5][10] Consequently, Akt cannot be phosphorylated by PDK1 or mTORC2.
-
Result:Inhibition of substrates AND loss of Akt phosphorylation (pS473/pT308).
-
Figure 1: Mechanistic divergence of Akt inhibitors.[5] ATP-competitive inhibitors lock the kinase in an open state, promoting phosphorylation but blocking activity. Allosteric inhibitors lock the kinase in a closed state, preventing activation entirely.[5]
Performance Comparison Matrix
The following table summarizes the key performance metrics derived from preclinical and clinical data.
| Feature | ATP-Competitive (e.g., Capivasertib) | Allosteric (e.g., MK-2206, Miransertib) |
| Binding Site | ATP Pocket (Kinase Domain) | PH-Kinase Interface |
| Isoform Selectivity | Pan-Akt (Akt1/2/3) | High for Akt1/2; often lower potency for Akt3 |
| pAkt (S473/T308) Status | INCREASED (Hyperphosphorylation) | DECREASED (Abrogation) |
| Downstrate Signaling | Potent inhibition (pPRAS40, pS6, pGSK3) | Potent inhibition (pPRAS40, pS6, pGSK3) |
| Membrane Localization | Increased (PH domain accessible) | Decreased (PH domain sequestered) |
| Primary Resistance | PIM kinase upregulation; compensatory pathways | AKT1 mutations interfering with closed state |
| Clinical Status | FDA Approved (Capivasertib, Breast Cancer) | Investigational (Rare diseases, e.g., Proteus Syndrome) |
| Key Toxicity | Hyperglycemia, Rash, Diarrhea | Hyperglycemia, Rash (generally milder) |
Experimental Validation: The "Western Blot Trap"
A common error in evaluating Akt inhibitors is interpreting high pAkt levels as "lack of efficacy." For ATP-competitive inhibitors, high pAkt is a marker of target engagement , not failure.
Protocol: Distinguishing Inhibitor Classes via Western Blot
Objective: Determine if an unknown inhibitor acts via ATP-competition or allostery.[11]
Reagents Required:
-
Cell Line: PTEN-null line (e.g., LNCaP, U87MG) or PIK3CA-mutant (e.g., MCF7) for high basal Akt.
-
Antibodies:
-
Primary: pAkt (Ser473), pAkt (Thr308), Total Akt.
-
CRITICAL: Downstream readout: pPRAS40 (Thr246) or pS6 (Ser235/236). Do not rely on pAkt alone.
-
-
Controls: DMSO (Negative), MK-2206 (Allosteric control), Capivasertib (ATP-competitive control).
Workflow:
-
Seed Cells: Plate cells at 70% confluence. Allow adherence overnight.
-
Treatment: Treat with inhibitor dose titration (e.g., 0.1, 1.0, 10 µM) for 1–2 hours .
-
Note: Short timepoints prevent confounding by long-term feedback loop degradation.
-
-
Lysis: Lyse in buffer containing phosphatase inhibitors (Na3VO4, NaF) to preserve the hyperphosphorylated state.
-
Immunoblot Analysis:
Interpretation Guide:
| Readout | DMSO | ATP-Competitive Treated | Allosteric Treated |
| pAkt (S473/T308) | High | Very High (>> DMSO) | Absent/Low |
| pPRAS40 (T246) | High | Absent/Low | Absent/Low |
| Total Akt | Equal | Equal | Equal |
| Conclusion | Baseline | Target Engaged | Target Engaged |
Scientist's Note: If you observe high pAkt but no decrease in pPRAS40, your inhibitor is likely inactive or not entering the cell. High pAkt + Low pPRAS40 is the signature of a functional ATP-competitive inhibitor.
Figure 2: Decision tree for classifying Akt inhibitors based on Western Blot signatures.
Clinical Reality & Therapeutic Positioning
While allosteric inhibitors theoretically offer better specificity, ATP-competitive inhibitors have won the race to approval.
-
Capivasertib (Truqap): Approved in combination with fulvestrant for HR+/HER2- breast cancer.
-
Why it succeeded: Broader potency across Akt isoforms (pan-Akt) and efficacy against the "open" conformation found in diverse genetic backgrounds. The intermittent dosing schedule (4 days on, 3 days off) was critical to manage the "on-target" toxicity of hyperglycemia (caused by blocking insulin signaling).
-
-
Miransertib (ARQ 092): Currently showing promise in rare overgrowth syndromes (e.g., Proteus syndrome, PROS) where AKT1 E17K mutations drive the disease.[12]
-
Why: The E17K mutation disrupts the PH-kinase interface, constitutively opening the kinase. Allosteric inhibitors can force this specific mutant back into a closed state, offering a "precision medicine" approach with potentially lower systemic toxicity than pan-Akt blockade.
-
References
-
Mechanism of Hyperphosphorylation: Okuzumi, T., et al. "Inhibitor hijacking of Akt activation." Nature Chemical Biology, 2009. Link
-
Conformational Dynamics: Weisner, J., et al. "Preclinical efficacy of covalent-allosteric AKT inhibitor borussertib in combination with trametinib in KRAS-mutant pancreatic and colorectal cancer." Cancer Research, 2019. Link
-
Capivasertib Approval: Turner, N.C., et al. "Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer." The New England Journal of Medicine, 2023. Link
-
Allosteric Inhibitors (Miransertib): Lindhurst, M.J., et al. "Mosaic Overgrowth with Fibroadipose Hyperplasia is Caused by Somatic Activating Mutations in PIK3CA." Nature Genetics, 2012. Link
-
Resistance Mechanisms: Iwanaga, K., et al. "PIM1 pathway offers a novel therapeutic target for HER2-positive breast cancer cells resistant to Akt inhibition." Neoplasia, 2022.[13] Link
Sources
- 1. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. researchgate.net [researchgate.net]
- 8. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ern-ithaca.eu [ern-ithaca.eu]
- 13. biorxiv.org [biorxiv.org]
Synergistic Targeting of MAPK and PI3K Pathways: A Guide to GSK2110183 (Afuresertib) and Trametinib Combination
The following guide provides a technical analysis of the synergistic combination of GSK2110183 (Afuresertib) and Trametinib , targeting the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Executive Summary
The simultaneous inhibition of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-kinase) pathways represents a rational strategy to overcome intrinsic and acquired drug resistance in oncology.[1] While Trametinib (a highly selective allosteric MEK1/2 inhibitor) effectively silences ERK signaling, its utility as a monotherapy is often limited by compensatory activation of the PI3K/AKT pathway. GSK2110183 (Afuresertib) , an ATP-competitive AKT inhibitor, blocks this escape mechanism.
This guide analyzes the mechanistic basis for this synergy, compares performance metrics against monotherapy, and provides validated experimental protocols for researchers assessing this combination.
Critical Clinical Insight: While mechanistically sound, the combination of continuous Trametinib and Afuresertib is associated with significant toxicity (skin and GI). Clinical data suggests an intermittent dosing schedule for Afuresertib is required to maintain tolerability while preserving efficacy [1].
Mechanistic Rationale: The "Feedback Loop" Problem
The primary driver for combining these agents is the suppression of compensatory feedback loops. In many KRAS/BRAF-mutant tumors, inhibition of MEK leads to a loss of ERK-dependent negative feedback on receptor tyrosine kinases (RTKs) like HER2 and EGFR. This results in a rebound activation of AKT, promoting cell survival despite MEK blockade.
Pathway Cross-Talk Diagram
The following diagram illustrates how dual inhibition prevents this compensatory survival signal.
Figure 1: Mechanism of Synergy. MEK inhibition removes negative feedback on RTKs, activating AKT. Afuresertib blocks this compensatory AKT activation, enforcing cell death.
Comparative Performance Analysis
The table below contrasts the effects of monotherapy versus the combination strategy, drawing from preclinical models (e.g., Multiple Myeloma, Ovarian Cancer) and Phase I clinical data.
| Feature | Trametinib Monotherapy | Afuresertib Monotherapy | Combination (Synergy) |
| Primary Target | MEK1/2 (MAPK Pathway) | AKT1/2/3 (PI3K Pathway) | Dual Blockade |
| Key Biomarker Response | ↓ pERK | ↓ pAKT, ↓ pS6 | ↓ pERK, ↓ pAKT, ↓↓ pS6 |
| Resistance Mechanism | Compensatory AKT activation [2] | MAPK pathway reactivation | Minimized (requires parallel escape) |
| Efficacy (Preclinical) | Cytostatic in KRAS mutants | Moderate apoptosis in MM | Cytotoxic (High Apoptosis) [3] |
| Toxicity Profile | Rash, Diarrhea, Edema | GI toxicity, Hyperglycemia | High (Requires Intermittent Dosing) |
| Clinical Status | FDA Approved (Melanoma, etc.) | Investigational | Phase I (Intermittent Schedule) [1] |
Experimental Protocols
To validate this synergy in a research setting, the following protocols ensure rigorous data generation.
Protocol A: In Vitro Synergy Assessment (Checkerboard Assay)
Objective: Determine the Combination Index (CI) to quantify synergy.
-
Cell Seeding: Seed tumor cells (e.g., MM.1S, A549) in 96-well plates (3,000–5,000 cells/well). Allow adherence for 24 hours.
-
Drug Preparation:
-
Prepare 10mM stock solutions of GSK2110183 and Trametinib in DMSO.
-
Create a 6x6 matrix of serial dilutions (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
-
Treatment: Treat cells with the matrix combinations for 72 hours. Ensure final DMSO concentration is <0.1%.
-
Readout: Assess viability using CellTiter-Glo® or MTT assay.
-
Analysis: Calculate Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
-
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm blockade of the feedback loop.
-
Treatment: Treat cells for 24 hours with:
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Immunoblotting Targets:
-
pERK1/2 (Thr202/Tyr204): Marker for MEK inhibition.
-
pAKT (Ser473): Critical Step – Trametinib alone may increase this; Combination should decrease it.
-
pS6 (Ser235/236): Downstream convergence point; should show profound suppression in combination.
-
Cleaved PARP: Marker for apoptosis.[2]
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating drug synergy and mechanism of action.
Clinical Translation & Safety Notes
While the biological rationale is strong, clinical application requires careful dosing management.
-
Toxicity: The Phase I study by Tolcher et al. (2015) demonstrated that continuous daily dosing of both drugs was poorly tolerated, leading to Grade 3 adverse events (diarrhea, rash, fatigue).
-
Recommended Schedule: An intermittent dosing strategy for Afuresertib (e.g., Days 1–10 of a 28-day cycle) combined with continuous Trametinib improved tolerability while maintaining biological activity [1].[9]
-
Target Indications: This combination is most relevant for Multiple Myeloma (often RAS mutated), Platinum-Resistant Ovarian Cancer , and solid tumors with KRAS/BRAF mutations that have developed resistance to monotherapy.
References
-
Tolcher, A. W., et al. (2015). Phase I study of the MEK inhibitor trametinib in combination with the AKT inhibitor afuresertib in patients with solid tumors and multiple myeloma. Cancer Chemotherapy and Pharmacology, 75(1), 183–193.
-
Mizukami, T., et al. (2015). MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK-mediated HER2 phosphorylation at Thr701. Molecular Oncology.
-
Ramakrishnan, V., et al. (2012). The combination of trametinib and dexamethasone is synergistic and glucocorticoid receptor-dependent. Haematologica.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 5. Combinational Inhibition of MEK and AKT Synergistically Induces Melanoma Stem Cell Apoptosis and Blocks NRAS Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma [mdpi.com]
- 7. cdn.medpath.com [cdn.medpath.com]
- 8. Phase II Study of MEK Inhibitor Trametinib Alone and in Combination with AKT inhibitor GSK2141795/Uprosertib in Patients with Metastatic Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the MEK inhibitor trametinib in combination with the AKT inhibitor afuresertib in patients with solid tumors and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Afuresertib's Efficacy in E17K Mutant AKT Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The E17K Mutation - A Critical Node in AKT-Driven Malignancies
The serine/threonine kinase AKT is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a frequent event in a multitude of human cancers.[2] While various mechanisms can lead to aberrant AKT signaling, the somatic E17K mutation in the AKT1 isoform represents a key, albeit relatively rare, oncogenic driver. This mutation, a glutamic acid to lysine substitution at amino acid 17 within the pleckstrin homology (PH) domain, leads to constitutive localization of AKT1 to the plasma membrane and subsequent kinase activation, often independent of upstream signaling cues.[3][4] This persistent activation of downstream pro-survival and proliferative pathways makes the E17K mutant an attractive therapeutic target.[5]
Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated potent preclinical activity and a manageable safety profile in clinical trials.[1][6] This guide provides a comprehensive comparison of afuresertib's efficacy in E17K mutant AKT models against other notable AKT inhibitors: capivasertib (AZD5363), ipatasertib (GDC-0068), and the allosteric inhibitor MK-2206. We will delve into the underlying molecular mechanisms, present available preclinical and clinical data, and provide detailed experimental protocols to empower researchers to conduct their own robust benchmarking studies.
The Molecular Landscape: Understanding the Impact of the E17K Mutation
The E17K mutation fundamentally alters the regulation of AKT1. The substitution of a negatively charged glutamate with a positively charged lysine in the PH domain enhances its affinity for phospholipids in the cell membrane. This leads to constitutive membrane localization and subsequent phosphorylation and activation of AKT1, driving downstream signaling cascades that promote cell survival and proliferation.[3][4]
Caption: Constitutive activation of the AKT1 signaling pathway by the E17K mutation.
Comparative Efficacy of AKT Inhibitors in E17K Models
A direct head-to-head preclinical comparison of afuresertib with other AKT inhibitors in the same E17K mutant models is not extensively available in published literature. Therefore, this section will present the available data for each inhibitor, followed by a comparative summary of their clinical performance in patients with E17K-mutant tumors.
Afuresertib (GSK2110183)
Afuresertib is a potent, ATP-competitive pan-AKT inhibitor with Ki values of 0.08 nM, 2 nM, and 2.6 nM for AKT1, AKT2, and AKT3, respectively.[7] Notably, it demonstrates high potency against the AKT1 E17K mutant with an IC50 of 0.2 nM in a cell-free assay.[7] Preclinical studies have shown that afuresertib can induce apoptosis and cell cycle arrest in various cancer cell lines.[1][6]
Capivasertib (AZD5363)
Capivasertib is another orally active, potent pan-AKT inhibitor with IC50 values of 3 nM, 7 nM, and 7 nM for AKT1, AKT2, and AKT3, respectively.[8] In clinical trials involving patients with AKT1 E17K-mutated tumors, capivasertib has demonstrated significant clinical activity. In the NCI-MATCH subprotocol EAY131-Y trial, single-agent capivasertib achieved a 28.6% overall response rate (ORR) in patients with various solid tumors harboring the AKT1 E17K mutation.[9]
Ipatasertib (GDC-0068)
Ipatasertib is a highly selective ATP-competitive pan-AKT inhibitor. In a phase II NCI-MATCH trial (subprotocol Z1K), ipatasertib demonstrated a clinically significant objective response rate of 24.1% in heavily pretreated patients with various tumors harboring AKT1 E17K mutations.[10]
MK-2206
MK-2206 is an allosteric inhibitor of all three AKT isoforms. While it has shown preclinical activity against some cancer cell lines, its efficacy in E17K mutant models appears to be less pronounced compared to ATP-competitive inhibitors.[3] Clinical trials with MK-2206 in patients with AKT E17K mutations have not shown objective responses.
Summary of Preclinical and Clinical Data
| Inhibitor | Mechanism of Action | Potency (Ki/IC50) | Preclinical Efficacy in E17K Models | Clinical ORR in E17K+ Tumors | Key References |
| Afuresertib | ATP-competitive pan-AKT | AKT1 E17K: 0.2 nM (IC50) [7] | Potent inhibition of E17K mutant enzyme.[7] | Data not available | [7],[1] |
| Capivasertib | ATP-competitive pan-AKT | AKT1: 3 nM (IC50)[8] | Significant growth inhibition.[3] | 28.6% [9] | [9],[8],[5],[3] |
| Ipatasertib | ATP-competitive pan-AKT | AKT1: 5 nM (IC50)[11] | Demonstrates activity.[11] | 24.1% [10] | [11],[10],[12] |
| MK-2206 | Allosteric pan-AKT | AKT1: 5 nM (IC50)[13] | Less effective than ATP-competitive inhibitors.[3] | No objective responses reported. | [3],[14] |
Experimental Protocols for Benchmarking AKT Inhibitors
To facilitate direct and robust comparisons, we provide the following detailed, step-by-step methodologies for key in vitro and in vivo experiments.
Generation of AKT1 E17K Mutant Cell Lines
As there are no commercially available, naturally occurring cancer cell lines with the AKT1 E17K mutation, it is necessary to engineer this mutation into a suitable parental cell line (e.g., MCF10A, HCT116).[11][15]
Caption: Workflow for generating an AKT1 E17K knock-in cell line.
Protocol:
-
Design: Design a guide RNA (gRNA) targeting the genomic region of AKT1 where the E17K mutation is to be introduced. Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired E17K mutation and silent mutations to prevent re-cutting by Cas9.
-
Transfection: Co-transfect the parental cell line with a plasmid encoding Cas9, the gRNA, and the ssODN donor template using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate and expand individual clones.
-
Validation: Screen individual clones for the presence of the E17K mutation by PCR amplification of the target region followed by Sanger sequencing.
-
Confirmation: Confirm the expression of the mutant AKT1 protein by Western blotting.
Cell Viability Assay
This assay measures the dose-dependent effect of the inhibitors on the proliferation and survival of the engineered AKT1 E17K cells.
Protocol:
-
Cell Seeding: Seed the validated AKT1 E17K cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of afuresertib and the comparator inhibitors (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each inhibitor by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
This assay is used to assess the on-target activity of the inhibitors by measuring the phosphorylation status of AKT and its downstream substrates.
Protocol:
-
Cell Treatment: Treat the AKT1 E17K cells with the inhibitors at their respective IC50 concentrations for 2-4 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, phospho-GSK3β, total GSK3β, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
This study evaluates the in vivo efficacy of the inhibitors in a tumor model derived from the engineered AKT1 E17K cells.[3]
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 AKT1 E17K cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, afuresertib, and comparator inhibitors).
-
Inhibitor Administration: Administer the inhibitors orally at their predetermined optimal doses and schedules.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion and Future Directions
The available data strongly suggest that ATP-competitive pan-AKT inhibitors, including afuresertib, capivasertib, and ipatasertib, are promising therapeutic agents for cancers harboring the AKT1 E17K mutation. Afuresertib, with its high potency against the E17K mutant enzyme, warrants further investigation in preclinical and clinical settings. The provided experimental protocols offer a robust framework for conducting direct, head-to-head comparisons to definitively establish the relative efficacy of these inhibitors. Future research should focus on such comparative studies and on identifying potential mechanisms of resistance to guide the development of effective combination therapies.
References
-
The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. PMC - PubMed Central. [Link]
-
Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. PubMed. [Link]
-
Capivasertib may be helpful against tumors with rare AKT mutation. Medical Conferences. [Link]
-
Effect of AKT1 (p. E17K) Hotspot Mutation on Malignant Tumorigenesis and Prognosis. MDPI. [Link]
-
AKT1 E17K inhibits cancer cell migration by abrogating β-catenin signaling. NIH. [Link]
-
Study Shows AKT1 E17K a Targetable Mutation Through AKT Inhibition Across Various Cancer Types. OncLive. [Link]
-
Tumors with AKT1 E17K Mutations Are Rational Targets for Single Agent or Combination Therapy with AKT Inhibitors. AACR Journals. [Link]
-
Effect of afuresertib on cell cycle and phosphorylation levels of Akt... ResearchGate. [Link]
-
IC 50 values of AZD5363 against enzyme and cellular endpoints. ResearchGate. [Link]
-
Clinical Development of AKT Inhibitors and Associated Predictive Bioma. PGPM. [Link]
-
Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. NIH. [Link]
-
Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. NIH. [Link]
-
A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. PubMed Central. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. DASH (Harvard). [Link]
-
Ipatasertib Shows Significant Activity in Tumors With AKT1E17K Mutations | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Targeted Oncology. [Link]
-
Differential effects of AKT1(p.E17K) expression... : Human Mutation. Ovid. [Link]
-
Xenograft model of progressive human proliferative breast disease. PubMed - NIH. [Link]
-
AKT inhibitor (MK-2206) treatment suppressed the proliferation of RAD-R... ResearchGate. [Link]
-
The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells. Frontiers. [Link]
-
A step-by-step workflow for a knock-in experiment in an adherent cell line. YouTube. [Link]
-
Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. PubMed Central. [Link]
-
Tumors with AKT1E17K mutations are rational targets for single agent or combination therapy with AKT inhibitors. AACR Journals. [Link]
-
Selectivity Studies and Free Energy Calculations of AKT Inhibitors. MDPI. [Link]
-
Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment | Journal of Bio-X Research. MedNexus. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer. PMC - PubMed Central. [Link]
-
Effect of AKT1 (p. E17K) Hotspot Mutation on Malignant Tumorigenesis and Prognosis. MDPI. [Link]
-
NCI-MATCH Trial Ipatasertib Shows Signs of Effectiveness in Patients With AKT1 E17K–Mutant Solid Tumors. The ASCO Post. [Link]
-
The selectivity of protein kinase inhibitors: a further update. PMC. [Link]
-
Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection. Protocols.io. [Link]
-
Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. PMC - NIH. [Link]
Sources
- 1. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Capivasertib may be helpful against tumors with rare AKT mutation - Medical Conferences [conferences.medicom-publishers.com]
- 10. targetedonc.com [targetedonc.com]
- 11. AKT1 E17K inhibits cancer cell migration by abrogating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NCI-MATCH Trial Ipatasertib Shows Signs of Effectiveness in Patients With AKT1 E17K–Mutant Solid Tumors - The ASCO Post [ascopost.com]
- 13. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT E17K Reference Standard, HCT116 cell line | GeneCopoeia™ [genecopoeia.com]
A Scientist's Guide to Confirming Apoptosis Induction by Afuresertib Using a Caspase-3/7 Assay
For researchers in oncology and drug development, rigorously validating the mechanism of action of a therapeutic candidate is paramount. Afuresertib, a potent, ATP-competitive pan-Akt inhibitor, has emerged as a promising agent in cancer therapy.[1][2] Its primary mode of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][4][5] Dysregulation of this pathway is a common feature in many cancers, making it a key therapeutic target.[6][7] A crucial consequence of Akt inhibition is the induction of apoptosis, or programmed cell death.[6][8] This guide provides an in-depth comparison of methods to confirm Afuresertib-induced apoptosis, with a focus on the robust and specific Caspase-3/7 assay.
The Critical Link: Afuresertib, Akt Inhibition, and Apoptosis
The serine/threonine kinase Akt is a central node in a signaling cascade that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[8][9] By binding to the ATP-binding site of Akt, Afuresertib effectively blocks its kinase activity, preventing the phosphorylation of downstream targets.[6][10] This disruption of the PI3K/Akt pathway leads to the activation of the apoptotic machinery.[11]
One of the key events in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases.[12] Specifically, Caspase-3 and Caspase-7 are considered the primary executioner caspases.[13][14] Their activation triggers a cascade of proteolytic events, leading to the dismantling of the cell.[15] Studies have shown that treatment with Afuresertib leads to a significant increase in Caspase-3 and Caspase-7 activity in various cancer cell lines, confirming its pro-apoptotic effects.[16][17]
Caption: Afuresertib inhibits AKT, leading to apoptosis.
Measuring Apoptosis: A Comparative Overview
Several methods are available to detect apoptosis, each with its own advantages and limitations. The choice of assay depends on the specific experimental question, cell type, and available instrumentation.
| Assay | Principle | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the activity of executioner caspases using a substrate that becomes fluorescent or luminescent upon cleavage.[18] | Highly specific for apoptosis, sensitive, amenable to high-throughput screening.[19] | Measures an enzymatic activity, which may not always correlate directly with cell death. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.[19] | Detects early apoptosis, can be combined with a dead cell stain (e.g., PI) for multi-parameter analysis. | Can also stain necrotic cells, requires flow cytometry for robust quantification. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA breaks. | Can be used on fixed cells and tissue sections, provides spatial information. | Can also label necrotic cells, may not detect early apoptotic stages. |
| Mitochondrial Membrane Potential Assay | Measures the change in mitochondrial membrane potential that occurs early in apoptosis using fluorescent dyes. | Detects a very early apoptotic event. | Can be influenced by other cellular processes affecting mitochondrial function. |
While all these methods provide valuable information, the Caspase-3/7 assay is often the preferred method for confirming drug-induced apoptosis due to its high specificity and direct measurement of the key executioner enzymes.
In-Depth Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a detailed, step-by-step methodology for a common fluorometric Caspase-3/7 assay.
Caption: Workflow for a Caspase-3/7 assay.
Materials:
-
Cancer cell line of interest
-
Afuresertib
-
Complete cell culture medium
-
96-well black, clear-bottom microplate
-
Caspase-3/7 assay kit (containing a DEVD-peptide conjugated to a fluorescent reporter)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Afuresertib. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration determined by the cell line and drug concentration (typically 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves diluting a concentrated substrate in an assay buffer.
-
Reagent Addition: Add the prepared Caspase-3/7 reagent to each well.[20]
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (usually 30-60 minutes), protected from light.[20]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore in the kit (e.g., ~485 nm excitation and ~520 nm emission for green fluorescent probes).[18]
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of the treated wells to the vehicle control to determine the fold-change in Caspase-3/7 activity.
Interpreting the Data and Cross-Validation
A dose-dependent increase in fluorescence intensity in Afuresertib-treated cells compared to the vehicle control is indicative of Caspase-3/7 activation and apoptosis induction.
Self-Validating System: To ensure the trustworthiness of your results, it is crucial to include proper controls. A positive control (e.g., staurosporine) confirms that the assay is working correctly. A negative control (vehicle-treated cells) establishes the baseline Caspase-3/7 activity.
Cross-Validation with an Orthogonal Method: For a more comprehensive confirmation of apoptosis, it is highly recommended to use a second, independent method. For instance, after performing the Caspase-3/7 assay, you can fix and permeabilize the cells in the same plate and perform an Annexin V staining or a TUNEL assay. This multi-parametric approach provides a more complete picture of the apoptotic process.
Conclusion
The Caspase-3/7 assay is a powerful and reliable tool for confirming the induction of apoptosis by Afuresertib. Its specificity for the key executioner caspases provides direct evidence of the drug's mechanism of action. By following a well-controlled and validated protocol, and ideally cross-validating with an orthogonal method, researchers can confidently demonstrate the pro-apoptotic effects of Afuresertib, a critical step in its development as a cancer therapeutic.
References
-
PubChem. Afuresertib. National Institutes of Health. [Link]
-
Patsnap Synapse. What is Afuresertib used for?. [Link]
-
Lively, S., & Schlichter, L. C. (2020). Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis. eNeuro, 7(4), ENEURO.0127-20.2020. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]
-
Gervais, F. G., et al. (2013). Activation of caspase-3 and-7 is associated with APP proteolysis in apoptotic cells. PloS one, 8(3), e57979. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
ResearchGate. Effect of afuresertib on cell cycle and phosphorylation levels of Akt... [Link]
-
Spencer, A., et al. (2016). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, 127(18), 2187-2190. [Link]
-
Min, B., & Wang, Y. (2021). The Protective Mechanism of Afuresertib against Esophageal Cancer. Computational and mathematical methods in medicine, 2021. [Link]
-
Okubo, K., et al. (2017). Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Cancer medicine, 6(11), 2636-2647. [Link]
-
Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]
-
Spencer, A., et al. (2015). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. Blood, 126(23), 175. [Link]
-
ClinicalTrials.gov. Study to Evaluate Efficacy & Safety of Afuresertib Plus Fulvestrant in Patients With Locally Advanced or Metastatic HR+/HER2- Breast Cancer. [Link]
-
Engelman, J. A. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. Cancer discovery, 4(1), 116-129. [Link]
-
Walsh, J. G., et al. (2008). Executioner caspase-3 and caspase-7 are functionally distinct proteases. Proceedings of the National Academy of Sciences, 105(35), 12815-12819. [Link]
-
ResearchGate. Cleaved caspases troubleshooting. [Link]
-
Ocker, M., & Höpfner, M. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell communication and signaling, 20(1), 1-17. [Link]
-
Kim, B., et al. (2017). Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. Journal of clinical medicine, 6(12), 110. [Link]
-
Biocompare. Choosing an Apoptosis Detection Assay. [Link]
-
Porta, C., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Cancers, 13(23), 5961. [Link]
-
Datta, S. R., et al. (1999). The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal. Genes & development, 13(22), 2905-2927. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
-
Laekna. (2023). Laekna Announces New Afuresertib Clinical Data in Breast Cancer to Be Presented at SABCS 2023. [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell death and differentiation, 24(8), 1380-1389. [Link]
-
Al-Malky, H. S., et al. (2024). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. Journal of integrative and complementary medicine, 30(1), 58-72. [Link]
-
MDPI. Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. [Link]
-
ResearchGate. Does anyone have experience with the Caspase-Glo® 3/7 Assay?. [Link]
-
FirstWord Pharma. Laekna Announces FDA Approval for the Phase III Clinical Trial Protocol of LAE002 (Afuresertib) PLUS LAE001 for the Treatment of Prostate Cancer. [Link]
-
ResearchGate. AKT inhibitors fail to down-regulate ERK signaling and induce... [Link]
-
Bio-Rad Laboratories. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]
-
Laekna. (2023). 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results. [Link]
-
Taylor & Francis Online. Over expression of PI3K-AkT reduces apoptosis and increases prostate size in benign prostatic hyperplasia. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. What is Afuresertib used for? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal. [genesdev.cshlp.org]
- 10. researchgate.net [researchgate.net]
- 11. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vivo Efficacy of GSK2110183 (Afuresertib) and Ipatasertib
This guide provides a detailed comparison of the in vivo efficacy of two prominent AKT inhibitors, GSK2110183 (Afuresertib) and Ipatasertib. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, summarizes key preclinical data, and offers a comprehensive protocol for a comparative in vivo study.
Introduction: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell cycle progression, proliferation, survival, and growth.[1][2][3] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[1][4][5][6] Within this pathway, the serine/threonine kinase AKT (also known as protein kinase B) serves as a central node.[7] Both GSK2110183 (Afuresertib) and Ipatasertib are potent, orally bioavailable inhibitors that target AKT, but with distinct nuances in their preclinical and clinical development. This guide aims to provide an objective comparison of their in vivo performance based on available experimental data.
Pharmacological Profiles
GSK2110183 (Afuresertib)
GSK2110183, also known as Afuresertib, is a potent and selective, ATP-competitive pan-Akt kinase inhibitor.[8][9] It demonstrates inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3) with high potency (Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively).[9] As an orally bioavailable compound, it has been investigated in clinical trials for both solid tumors and hematological malignancies.[10][11] Its mechanism of action involves binding to the ATP pocket of AKT, which also makes it effective against the E17K mutant of AKT1.[12] In preclinical studies, daily oral dosing of GSK2110183 has been shown to lead to sustained inhibition of AKT activity and tumor growth inhibition in various mouse tumor models.[12][13]
Ipatasertib (GDC-0068)
Ipatasertib is another orally administered, ATP-competitive inhibitor that targets all three isoforms of AKT.[4][14] A distinguishing feature of Ipatasertib is its selectivity for the phosphorylated, active conformation of AKT, which may contribute to a more targeted effect on tumor cells where the pathway is hyperactivated.[6] This selectivity is thought to potentially reduce toxicities associated with inhibiting AKT in healthy cells.[6] Ipatasertib has shown efficacy in decreasing cancer cell proliferation and tumor growth in a variety of in vitro and in vivo models.[4] It has been extensively studied in clinical trials, particularly for metastatic castration-resistant prostate cancer and triple-negative breast cancer, often in combination with other agents.[5][15]
Mechanism of Action: Interruption of a Core Cancer Signaling Pathway
Both GSK2110183 and Ipatasertib function by inhibiting AKT, a critical downstream effector of PI3K. In a healthy cell, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][16] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT, bringing it to the plasma membrane where it can be activated by other kinases like PDK1.[7]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Increased Cell Survival: Through the inhibition of pro-apoptotic proteins like Bad and the activation of anti-apoptotic factors like NF-κB.[17]
-
Enhanced Proliferation and Growth: By activating mTOR, which in turn promotes protein synthesis, and by phosphorylating cell cycle regulators.[1]
Mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity) lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[13] GSK2110183 and Ipatasertib directly intervene by blocking the kinase activity of AKT, thereby preventing the phosphorylation of its downstream targets and inhibiting these pro-cancerous cellular processes.[13][18]
Summary of In Vivo Efficacy
| Drug | Cancer Type | Animal Model | Key Findings | Reference |
| GSK2110183 | Breast Cancer | Xenograft (BT474) | Dose-dependent tumor growth inhibition at 10, 30, and 100 mg/kg once daily. | [13] |
| GSK2110183 | Ovarian Cancer | Xenograft (SKOV3) | Demonstrated anti-tumor activity with daily oral dosing. | [13] |
| Ipatasertib | Melanoma | Xenograft (537Mel, PTEN-null) | Dose-dependent decrease in in vivo tumor growth. | [19] |
| Ipatasertib | Breast Cancer | Xenograft (KPL4, PIK3CA mutant) | Showed a decrease in in vivo tumor growth. | [19] |
| Ipatasertib | Endometrial Cancer | Transgenic Mouse Model (Lkb1fl/flp53fl/fl) | Significantly reduced tumor growth by 52.2% compared to placebo after 4 weeks. Showed synergistic effects with paclitaxel. | [14] |
| Ipatasertib | Colon Cancer | Xenograft | Effectively suppressed colon cancer growth in vivo. | [17] |
Proposed Protocol for a Head-to-Head In Vivo Comparison
To directly compare the in vivo efficacy of GSK2110183 and Ipatasertib, a robust and well-controlled experimental design is paramount. The following protocol outlines a suggested approach.
Objective
To directly compare the anti-tumor efficacy of GSK2110183 and Ipatasertib as single agents in a human cancer xenograft model with a constitutively active PI3K/AKT pathway.
Materials and Reagents
-
Cell Line: A human cancer cell line with a known PI3K/AKT pathway alteration (e.g., BT474 breast cancer cells with PIK3CA mutation, or PC-3 prostate cancer cells with PTEN loss).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
-
Drugs: GSK2110183 and Ipatasertib.
-
Vehicle: Appropriate vehicle for drug formulation (e.g., 20% PEG 400/1% DMSO for GSK2110183).[12]
-
Cell Culture Media and Reagents: Standard cell culture supplies.
-
Matrigel: For subcutaneous cell implantation.
-
Calipers: For tumor measurement.
Step-by-Step Methodology
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (administered orally, daily).
-
Group 2: GSK2110183 (e.g., 30 mg/kg, administered orally, daily).
-
Group 3: Ipatasertib (e.g., 50 mg/kg, administered orally, daily).
-
-
Drug Administration and Monitoring: Administer the respective treatments for a predefined period (e.g., 21 days). Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Primary Endpoint: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.
-
Secondary Endpoints:
-
Measure final tumor weights.
-
Perform Western blot analysis on tumor lysates to assess the phosphorylation status of AKT and downstream targets (e.g., p-GSK3β, p-PRAS40).
-
Conduct immunohistochemistry (IHC) on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA for tumor growth curves, t-test or one-way ANOVA for endpoint measurements). A p-value of <0.05 is typically considered statistically significant.
Discussion and Future Perspectives
Both GSK2110183 and Ipatasertib have demonstrated significant anti-tumor activity in vivo across a range of cancer models, validating AKT as a therapeutic target. The data suggests that tumors with alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss, are more likely to be sensitive to these inhibitors.[13][19]
The choice between these two inhibitors for a specific research application may depend on several factors, including the specific cancer type being studied and the genetic context of the tumor models. Ipatasertib's selectivity for the active form of AKT is a compelling pharmacological feature that warrants further investigation into its potential therapeutic window.[6]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical trials, as outlined above, are essential to delineate the relative efficacy and potential toxicity profiles of these inhibitors.
-
Combination Therapies: Both inhibitors have shown promise when combined with other agents, such as chemotherapy or MEK inhibitors.[10][14] Exploring synergistic combinations is a critical next step.
-
Biomarker Discovery: Identifying predictive biomarkers of response and resistance will be crucial for the clinical translation and patient stratification for AKT-targeted therapies.
By employing rigorous preclinical models and well-designed comparative studies, the scientific community can continue to unravel the full therapeutic potential of AKT inhibitors like GSK2110183 and Ipatasertib in the fight against cancer.
References
-
Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. PubMed Central. Available at: [Link]
-
Ipatasertib mechanism of action. PI3K /AKT signaling pathway. ResearchGate. Available at: [Link]
-
Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. ResearchGate. Available at: [Link]
-
A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. AACR Journals. Available at: [Link]
-
Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PMC - NIH. Available at: [Link]
-
Maximising the potential of AKT inhibitors as anti-cancer treatments. PMC - PubMed Central. Available at: [Link]
-
Ipatasertib, an oral AKT inhibitor, effectively inhibits cell proliferation and migration, and induces apoptosis in serous end. AACR. Available at: [Link]
-
Influence of Ipatasertib on proliferation and migration of MDA-MB-231BR... ResearchGate. Available at: [Link]
-
Ipatasertib Shows Significant Activity in Tumors With AKT1E17K Mutations. Targeted Oncology. Available at: [Link]
-
AKT inhibitor ipatasertib shows signs of effectiveness in patient trial. Labiotech.eu. Available at: [Link]
-
Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis. PMC - PubMed Central. Available at: [Link]
-
What is the proper use of IPAT (Ipatasertib) in medical treatment? Dr.Oracle. Available at: [Link]
-
Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo. NIH. Available at: [Link]
-
Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors. VHIO. Available at: [Link]
-
AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? PMC - PubMed Central. Available at: [Link]
-
Akt inhibitors: mechanism of action and implications for anticancer therapeutics. PMC. Available at: [Link]
-
KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
PI3K-Akt signaling pathway. Cusabio. Available at: [Link]
-
PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO [vhio.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 17. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pan-AKT Inhibitor GSK2110183 (Afuresertib): Reproducibility and Cellular Inhibition Profiles
This guide provides an in-depth technical analysis of GSK2110183 (Afuresertib), a potent, orally bioavailable pan-Akt inhibitor. We will explore its mechanism of action, evaluate the reproducibility of its inhibition profiles across various cancer cell lines, and compare its performance against another leading pan-Akt inhibitor, Capivasertib (AZD5363). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting the PI3K/Akt signaling pathway.
Introduction: The Critical Role of the PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a multitude of human cancers, including breast, prostate, and ovarian cancers.[2] This aberrant activation makes the PI3K/Akt pathway a highly attractive target for cancer therapy.
GSK2110183 (Afuresertib) is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), effectively blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[3][4] Understanding the consistency and potency of GSK2110183 across different cancer types is paramount for its effective application in research and clinical settings.
Mechanism of Action: How GSK2110183 Inhibits the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, PDK1.[5] Once recruited to the cell membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[6]
Activated Akt then phosphorylates a multitude of downstream substrates, including but not limited to:
-
Glycogen synthase kinase 3 (GSK3): Phosphorylation by Akt inhibits GSK3 activity, which is involved in cell cycle regulation and apoptosis.[7][8]
-
Forkhead box protein O (FOXO): Akt-mediated phosphorylation sequesters FOXO proteins in the cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions in the nucleus.[7]
-
PRAS40 (Proline-rich Akt substrate of 40 kDa): Phosphorylation of PRAS40 relieves its inhibition of mTORC1, a key regulator of protein synthesis and cell growth.
GSK2110183, as an ATP-competitive inhibitor, binds to the kinase domain of Akt, preventing the transfer of phosphate from ATP to its substrates. This effectively blocks the entire downstream signaling cascade, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/Akt pathway.[6]
Caption: A generalized workflow for evaluating the efficacy of Akt inhibitors.
Conclusion and Future Directions
GSK2110183 (Afuresertib) is a potent pan-Akt inhibitor with demonstrated efficacy in a variety of cancer cell lines, particularly those with a hyperactivated PI3K/Akt signaling pathway. Its inhibition profile, while showing promise, can vary depending on the specific genetic and molecular context of the cancer.
For researchers and drug development professionals, the key takeaways are:
-
Target Validation is Crucial: The efficacy of GSK2110183 is highly dependent on the activation status of the PI3K/Akt pathway. Therefore, a thorough characterization of the target cell lines is essential.
-
Reproducibility Requires Rigorous Methodology: The use of standardized and well-controlled experimental protocols, such as those outlined in this guide, is paramount for generating reproducible and reliable data.
-
Comparative Analysis Provides Context: Comparing the performance of GSK2110183 with other inhibitors like Capivasertib provides a valuable benchmark for assessing its relative potency and potential therapeutic window.
Future research should focus on direct, head-to-head comparisons of different Akt inhibitors across a broad and diverse panel of cancer cell lines with well-defined genetic backgrounds. This will not only enhance our understanding of the nuances of Akt inhibition but also aid in the identification of predictive biomarkers to guide the clinical development of this promising class of anti-cancer agents.
References
-
Effect of GSK2110183 on AKT signaling and growth inhibition in human.... ResearchGate. Available at: [Link].
-
Gene expression studies of ATR (IC 50 ) and ipatasertib (5 lM) on MDA MB-231 cells.. ResearchGate. Available at: [Link].
-
The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. PMC. Available at: [Link].
-
(A) A panel of 21 breast cancer cell lines were screened in a standard.... ResearchGate. Available at: [Link].
-
A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI. Available at: [Link].
-
Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer. AACR Journals. Available at: [Link].
-
Afuresertib | C18H17Cl2FN4OS | CID 46843057. PubChem. Available at: [Link].
-
“The emerging role of capivasertib in breast cancer”. PMC. Available at: [Link].
-
AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma. PMC. Available at: [Link].
-
Effect of afuresertib on cell cycle and phosphorylation levels of Akt.... ResearchGate. Available at: [Link].
-
Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment | Journal of Bio-X Research. MedNexus. Available at: [Link].
-
Capivasertib augments chemotherapy via Akt inhibition in preclinical small cell lung cancer models. Ovid. Available at: [Link].
-
Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. MDPI. Available at: [Link].
-
Akt3 inhibitors under clinical evaluation: (A) MK2206 (IC50 = 65.0 nM),.... ResearchGate. Available at: [Link].
-
Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL. blood advances. Available at: [Link].
-
IC50 values of selected cell lines | Download Table. ResearchGate. Available at: [Link].
-
Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models. PubMed. Available at: [Link].
-
Efficacy and Safety of Capivasertib (AZD5363), a Potent, Oral Pan-AKT Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma (CAPITAL). PubMed. Available at: [Link].
-
PI3K-Akt Signaling Pathway. Creative Diagnostics. Available at: [Link].
-
AKT inhibitors: a new type of targeted cancer drug. The Institute of Cancer Research. Available at: [Link].
-
Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. ResearchGate. Available at: [Link].
-
Small biomarkers with massive impacts: PI3K/AKT/mTOR signalling and microRNA crosstalk regulate nasopharyngeal carcinoma. PMC. Available at: [Link].
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. Available at: [Link].
-
PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Susan G. Komen®. Available at: [Link].
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link].
-
A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. PubMed Central. Available at: [Link].
-
Western blot analysis of total AKT (tAKT), phospho AKT (pAKT) and ACTB.... ResearchGate. Available at: [Link].
-
AKT Inhibitors: New Weapons in the Fight Against Breast Cancer?. Frontiers. Available at: [Link].
-
Capivasertib (AZD5363) plus fulvestrant versus placebo plus fulvestrant after relapse or progression on an aromatase inhibitor in metastatic ER-positive breast cancer (FAKTION): A randomized, double-blind, placebo-controlled, phase II trial. | Journal of Clinical Oncology. ASCO Publications. Available at: [Link].
-
PI3K AKT mTOR Pathway (and the effects). YouTube. Available at: [Link].
-
Western blot and protein abundance ratio for pAkt/tAkt. Open-i. Available at: [Link].
-
AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. Available at: [Link].
Sources
- 1. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Capivasertib (AZD5363), a Potent, Oral Pan-AKT Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma (CAPITAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 5. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling GSK2110183 hydrochloride
Operational Safety Guide: GSK2110183 (Afuresertib) Hydrochloride [1][2]
WARNING: This guide is intended for trained laboratory personnel. It supplements, but does not replace, your institution’s Chemical Hygiene Plan (CHP) or specific Safety Data Sheet (SDS). Always consult your local Environmental Health & Safety (EHS) officer before handling high-potency active pharmaceutical ingredients (HPAPIs).
Compound Profile & Risk Assessment
Compound: GSK2110183 (Afuresertib) Hydrochloride Mechanism: ATP-competitive Pan-AKT Kinase Inhibitor (AKT1/2/3) Potency Class: High Potency Active Pharmaceutical Ingredient (HPAPI) / OEB 4 (Estimated)[2]
The "Why" Behind the Safety:
As a Senior Application Scientist, I emphasize that safety protocols are not administrative burdens but biological necessities. GSK2110183 is designed to inhibit the PI3K/AKT pathway with low nanomolar affinity (
Critical Hazard Endpoints:
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[3] The AKT pathway is critical for embryonic development.
-
Specific Target Organ Toxicity (STOT-RE): Repeated exposure may damage the adrenal glands, pituitary, and reproductive organs.[3]
-
Serious Eye Damage (Category 1): The hydrochloride salt form is acidic and can cause irreversible corneal damage upon contact.
-
Skin Sensitization: Potential for allergic response upon dermal contact.
The PPE Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" approach.[2] Protection must scale with the potential for aerosolization.
| Task | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Control |
| Powder Weighing (High Risk) | PAPR (Powered Air Purifying Respirator) or N95 (if in isolator) | Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)+ Tyvek Sleeves | Safety Goggles (Tight-fitting) | Isolator / Glovebox (Preferred) or Class II BSC |
| Solution Handling (Medium Risk) | N95 Mask (Recommended) | Double Nitrile Gloves + Standard Lab Coat | Safety Glasses with Side Shields | Chemical Fume Hood |
| Animal Administration (Injection/Gavage) | N95 Mask | Double Nitrile Gloves + Disposable Gown | Safety Glasses + Face Shield (if splash risk) | Biosafety Cabinet (Class II) |
| Spill Cleanup (High Risk) | P100 Respirator (Full Face) | Chem-Tape Gloves (Laminate) or Double Nitrile+ Tyvek Suit | Full Face Respirator covers eyes | Isolate Area immediately |
Operational Protocol: Solubilization & Handling
Scientific Rationale: The hydrochloride salt is hygroscopic and prone to static charge, increasing the risk of particle dispersion. The following workflow minimizes "dusting" events.
Phase 1: Preparation
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. This prevents the compound from "jumping" due to electrostatic forces.
-
Solvent Selection: Prepare DMSO (Dimethyl sulfoxide) or water (depending on experimental need) inside the containment device. Note: DMSO enhances skin permeability; if GSK2110183 is dissolved in DMSO, a splash on the skin carries the compound directly into the bloodstream.
Phase 2: The "Wet-Wetting" Technique
To avoid aerosolizing the powder during transfer:
-
Place the weighing boat inside the balance in the hood/isolator.
-
Weigh the required mass of GSK2110183 HCl.
-
Do not dump the powder into a dry tube.
-
Instead, pipette a small volume of your solvent onto the powder in the boat (if compatible) or gently wash the powder into the tube using the solvent.
-
Cap the tube immediately. Vortex inside the hood.
Phase 3: Decontamination
-
Wipe down the balance and surrounding area with a 10% bleach solution (oxidizes the molecule) followed by 70% ethanol (removes residue).
-
Dispose of the weighing boat and wipes as Hazardous Chemical Waste (Incineration required).
Visualization: Exposure Control & Workflow
Diagram 1: Hierarchy of Controls for GSK2110183
This diagram illustrates the priority of safety barriers. PPE is the last line of defense; isolation is primary.
Caption: Safety layering strategy. Engineering controls (Blue) contain the source; PPE (Red) protects the user if containment fails.
Diagram 2: Safe Solubilization Workflow
A logical flow to prevent contamination during the critical weighing phase.
Caption: Step-by-step solubilization logic designed to minimize airborne particulate generation.
Emergency Procedures & Disposal
Spill Response (Powder):
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).[2]
-
PPE Up: Don full PPE (Double gloves, Tyvek suit, P100 respirator).
-
Cover: Gently cover the spill with paper towels dampened with water (prevents dust).
-
Clean: Scoop up material. Wash area with 10% bleach, then water.
-
Waste: All spill materials go into Hazardous Waste (Incineration) .
Disposal Protocols:
-
Aquatic Toxicity: GSK2110183 is classified as Very Toxic to aquatic life with long-lasting effects (H410).[2][3]
-
Drain Disposal: STRICTLY PROHIBITED. [2]
-
Solids/Liquids: Collect in dedicated "High Potency/Cytotoxic" waste streams. Label clearly as "Reproductive Toxin."
References
-
PubChem. (n.d.).[2] Afuresertib (GSK2110183) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2014). Safe Handling of Oral Antineoplastic Medications. PubMed Central. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
